Product packaging for Asp-Val(Cat. No.:CAS No. 13433-04-0)

Asp-Val

Katalognummer: B081843
CAS-Nummer: 13433-04-0
Molekulargewicht: 232.23 g/mol
InChI-Schlüssel: CPMKYMGGYUFOHS-FSPLSTOPSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
  • Packaging may vary depending on the PRODUCTION BATCH.

Beschreibung

Asp-Val is a dipeptide formed from L-alpha-aspartyl and L-valine residues. It has a role as a metabolite.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H16N2O5 B081843 Asp-Val CAS No. 13433-04-0

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

(2S)-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]-3-methylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O5/c1-4(2)7(9(15)16)11-8(14)5(10)3-6(12)13/h4-5,7H,3,10H2,1-2H3,(H,11,14)(H,12,13)(H,15,16)/t5-,7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPMKYMGGYUFOHS-FSPLSTOPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)O)NC(=O)C(CC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)O)NC(=O)[C@H](CC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001314995
Record name L-α-Aspartyl-L-valine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001314995
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13433-04-0
Record name L-α-Aspartyl-L-valine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13433-04-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name L-α-Aspartyl-L-valine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001314995
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Asp-Val Dipeptide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the dipeptide Aspartyl-Valine (Asp-Val), detailing its structure, physicochemical properties, synthesis, and biological significance. It is intended for researchers, scientists, and professionals in the field of drug development and peptide science.

Core Structure and Identification

This compound is a dipeptide composed of L-aspartic acid and L-valine residues linked by a peptide bond.[1][2][3] The chemical structure consists of a C-terminal valine and an N-terminal aspartic acid. It is recognized as a metabolite and can be isolated from enzymatic hydrolysates of various food proteins.[1][3]

Table 1: Chemical Identifiers for this compound

IdentifierValue
IUPAC Name (2S)-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]-3-methylbutanoic acid
Molecular Formula C₉H₁₆N₂O₅
SMILES CC(C)--INVALID-LINK--O)NC(=O)--INVALID-LINK--O)N
InChI InChI=1S/C9H16N2O5/c1-4(2)7(9(15)16)11-8(14)5(10)3-6(12)13/h4-5,7H,3,10H2,1-2H3,(H,11,14)(H,12,13)(H,15,16)/t5-,7-/m0/s1
InChIKey CPMKYMGGYUFOHS-FSPLSTOPSA-N
CAS Number 13433-04-0
ChEBI ID CHEBI:73832
PubChem CID 7009616

Physicochemical Properties

The physicochemical properties of this compound are crucial for its behavior in biological systems and for its handling and analysis in a laboratory setting.

Table 2: Physicochemical Data for this compound

PropertyValueSource
Molecular Weight 232.23 g/mol
Exact Mass 232.10592162 Da
Topological Polar Surface Area 130 Ų
XLogP3 -4.7
Hydrogen Bond Donor Count 4
Hydrogen Bond Acceptor Count 5
Rotatable Bond Count 5
Isoelectric Point (pI) (Theoretical) ~3.1Calculated based on pKa values of constituent amino acids
Solubility Soluble in aqueous solutions; solubility is pH-dependent.General knowledge, supported by solubility of constituent amino acids.

Note on pI Calculation: The theoretical isoelectric point (pI) is estimated by averaging the pKa values of the ionizable groups that flank the neutral zwitterionic form. For this compound, these are the α-carboxyl group of Valine (pKa ~2.3) and the side-chain carboxyl group of Aspartic Acid (pKa ~3.9). Thus, pI ≈ (2.3 + 3.9) / 2 = 3.1.

Synthesis and Purification

The chemical synthesis of dipeptides like this compound can be achieved through either solution-phase or solid-phase peptide synthesis (SPPS) methodologies. SPPS is generally preferred for research applications due to its efficiency and ease of purification.

This protocol outlines a general procedure for the manual synthesis of this compound on a resin support.

  • Resin Preparation:

    • Swell a suitable resin (e.g., 2-chlorotrityl chloride resin for protected peptide fragments) in a non-polar solvent like dichloromethane (B109758) (CH2Cl2) for 30-60 minutes.

    • Wash the resin thoroughly with dimethylformamide (DMF).

  • First Amino Acid Coupling (Valine):

    • Dissolve Fmoc-Val-OH and a base such as diisopropylethylamine (DIPEA) in CH2Cl2.

    • Add the solution to the swollen resin and agitate for 1-2 hours at room temperature.

    • To cap any unreacted sites, treat the resin with a solution of CH2Cl2:MeOH:DIPEA (17:2:1) for 45-60 minutes.

    • Wash the resin with CH2Cl2 and then DMF to remove excess reagents.

  • Fmoc Deprotection:

    • Treat the resin with a 20% solution of piperidine (B6355638) in DMF for 15-30 minutes to remove the Fmoc protecting group from the N-terminus of Valine.

    • Wash the resin extensively with DMF to remove piperidine and the cleaved Fmoc adduct.

  • Second Amino Acid Coupling (Aspartic Acid):

    • Activate the second amino acid (Fmoc-Asp(OtBu)-OH) in a separate vessel. Dissolve the protected amino acid with a coupling reagent (e.g., HBTU/HATU) and an activator base (e.g., HOBt/HOAt) in DMF. Add DIPEA or N-methylmorpholine to initiate activation.

    • Add the activated amino acid solution to the resin and allow it to react for at least 4 hours at room temperature.

    • Wash the resin with DMF and CH2Cl2.

  • Final Deprotection and Cleavage:

    • Perform a final Fmoc deprotection using 20% piperidine in DMF.

    • Wash the resin with DMF, followed by CH2Cl2, and dry it under vacuum.

    • Cleave the dipeptide from the resin and remove the side-chain protecting group (OtBu on Asp) simultaneously using a cleavage cocktail, typically containing trifluoroacetic acid (TFA), water, and a scavenger like triisopropylsilane (B1312306) (TIS).

    • Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet.

  • Purification and Analysis:

    • Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., acetonitrile/water mixture).

    • Purify the dipeptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Confirm the identity and purity of the final product by mass spectrometry (e.g., MALDI-TOF or ESI-MS) and analytical HPLC.

G cluster_synthesis Synthesis cluster_purification Purification & Analysis Resin Resin Swelling CoupleVal 1. Couple Fmoc-Val-OH Resin->CoupleVal Cap Capping CoupleVal->Cap DeprotectVal 2. Fmoc Deprotection Cap->DeprotectVal CoupleAsp 3. Couple Fmoc-Asp(OtBu)-OH DeprotectVal->CoupleAsp Cleave 4. Cleavage & Deprotection CoupleAsp->Cleave Crude Crude this compound Cleave->Crude HPLC RP-HPLC Purification Crude->HPLC Lyophilize Lyophilization HPLC->Lyophilize Pure Pure this compound Lyophilize->Pure MS Mass Spectrometry (Identity) Pure->MS aHPLC Analytical HPLC (Purity) Pure->aHPLC

Caption: Workflow for dipeptide synthesis and analysis.

Biological Activity and Signaling

Dipeptides are increasingly recognized for their roles beyond being simple metabolic intermediates. They can act as signaling molecules, modulating various biological processes such as enzymatic activity, cellular communication, and hormonal signaling.

This compound is classified as a metabolite, indicating its presence and participation in the metabolic pathways of organisms. It can be formed during the digestion of dietary proteins and absorbed into circulation.

While specific signaling pathways for this compound are not extensively detailed in the provided context, dipeptides, in general, can influence cellular behavior. They can be transported into cells via transporters like PepT1, which can lead to membrane depolarization. Furthermore, peptides can activate G-protein coupled receptors (GPCRs) such as the calcium-sensing receptor (CaSR), leading to downstream signaling cascades that involve intracellular calcium increase and activation of kinase pathways like ERK1/2. This can ultimately influence gene transcription and cellular responses like hormone secretion.

Some peptides have also been shown to have roles in modulating the immune system, acting as neurotransmitter precursors, or even possessing anti-tumor properties. For instance, the pentapeptide sequence Glu-Ile-Leu-Asp-Val (EILDV) has been studied for its antimetastatic effects.

G Dipeptide This compound Dipeptide (Extracellular) GPCR GPCR (e.g., CaSR) Dipeptide->GPCR Binds G_Protein G-Protein GPCR->G_Protein Activates PLC PLC G_Protein->PLC Activates IP3 IP3 PLC->IP3 Generates ER Endoplasmic Reticulum IP3->ER Binds Ca Ca²⁺ (Intracellular) ER->Ca Releases Kinase_Pathway Kinase Cascade (e.g., ERK1/2) Ca->Kinase_Pathway Activates TF Transcription Factors Kinase_Pathway->TF Activates Response Cellular Response (e.g., Gene Expression, Hormone Secretion) TF->Response Regulates

Caption: Generalized GPCR-mediated signaling by a dipeptide.

Conclusion

The this compound dipeptide, while structurally simple, represents a class of molecules with significant biological relevance. Its well-defined physicochemical properties allow for its synthesis, purification, and characterization using standard laboratory techniques. As research into the signaling roles of small peptides continues to expand, a thorough understanding of fundamental dipeptides like this compound is essential for advancements in biochemistry, nutrition, and therapeutic development.

References

Aspartyl-Valine: A Dipeptide at the Crossroads of Gustatory Perception and Cellular Adhesion

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Aspartyl-valine (Asp-Val), a dipeptide composed of the amino acids aspartic acid and valine, is emerging as a molecule of interest in gustatory science and cell biology. While traditionally known as a constituent of food proteins, recent evidence suggests its involvement in specific biological processes, including umami taste sensation and potentially in integrin-mediated cell adhesion. This technical guide provides a comprehensive overview of the current understanding of Aspartyl-valine's biological functions, presenting quantitative data where available, detailing experimental protocols for its study, and visualizing key pathways and workflows.

Introduction

Aspartyl-valine is a simple dipeptide with the chemical structure shown in Figure 1. It is formed through a peptide bond between the carboxyl group of aspartic acid and the amino group of valine. While the individual roles of aspartic acid as a neurotransmitter and metabolite, and valine as a branched-chain amino acid crucial for muscle metabolism, are well-established, the biological significance of their combined form as a dipeptide is an active area of investigation. This document consolidates the existing knowledge on this compound, focusing on its roles in taste perception and cell adhesion, and provides a framework for future research in this area.

Biological Function in Gustatory Perception

Aspartyl-valine has been identified as a contributor to umami, the fifth basic taste often described as savory or meaty. This function is primarily mediated by the T1R1/T1R3 taste receptor.

The T1R1/T1R3 Umami Taste Receptor

The umami taste receptor is a heterodimer of two G protein-coupled receptors (GPCRs), T1R1 and T1R3. This receptor is expressed in taste bud cells on the tongue and is activated by L-amino acids, most notably L-glutamate and L-aspartate. The binding of these ligands to the Venus flytrap domain of the T1R1 subunit initiates a downstream signaling cascade, leading to the perception of umami taste.

Aspartyl-Valine as an Umami Ligand

Studies on the taste profiles of various food hydrolysates have identified dipeptides containing acidic amino acids, such as aspartic acid, as contributors to the umami taste. Specifically, Valyl-Aspartate (Val-Asp) has been noted as an upregulated dipeptide in contexts where umami taste is prominent. While direct dose-response curves and binding affinities for this compound with the T1R1/T1R3 receptor are not yet available in the literature, the known activation of the receptor by L-aspartate suggests that the aspartyl moiety of the dipeptide is crucial for its umami character.

Table 1: Umami Taste Thresholds of Related Compounds

CompoundTaste Threshold (mM)Reference
Monosodium Glutamate (B1630785) (MSG)0.15 - 1.5
L-Aspartic Acid~7% of Glutamate's intensity
Aspartyl-Phenylalanine methyl ester (Aspartame)~0.005

Note: The taste threshold for Aspartyl-valine has not been definitively reported.

Signaling Pathway of Umami Taste Perception

The binding of an umami ligand like this compound to the T1R1/T1R3 receptor triggers a conformational change, leading to the activation of a heterotrimeric G protein. This initiates a downstream signaling cascade involving phospholipase C beta 2 (PLCβ2), which generates inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptor (IP₃R3) on the endoplasmic reticulum, causing the release of intracellular calcium (Ca²⁺). This increase in cytosolic Ca²⁺ activates the transient receptor potential cation channel subfamily M member 5 (TRPM5), leading to membrane depolarization and the release of ATP, which acts as a neurotransmitter to signal to the afferent nerve fibers.

Umami_Signaling_Pathway This compound This compound T1R1_T1R3 T1R1/T1R3 Receptor This compound->T1R1_T1R3 Binds G_protein G Protein (Gustducin) T1R1_T1R3->G_protein Activates PLCB2 PLCβ2 G_protein->PLCB2 Activates PIP2 PIP2 PLCB2->PIP2 IP3 IP3 PIP2->IP3 Hydrolyzes to DAG DAG PIP2->DAG IP3R3 IP3R3 IP3->IP3R3 Binds ER Endoplasmic Reticulum Ca2_release Ca²⁺ Release IP3R3->Ca2_release Opens TRPM5 TRPM5 Channel Ca2_release->TRPM5 Activates Depolarization Membrane Depolarization TRPM5->Depolarization Causes ATP_release ATP Release Depolarization->ATP_release Triggers Nerve_Signal Afferent Nerve Signal ATP_release->Nerve_Signal Initiates

Figure 2: Simplified signaling pathway of umami taste perception initiated by Aspartyl-valine.

Potential Role in Cell Adhesion

While direct evidence for the role of the dipeptide this compound in cell adhesion is limited, studies on larger peptides containing the this compound sequence, such as Leu-Asp-Val (LDV) and Arg-Glu-Asp-Val (REDV), strongly suggest its involvement in integrin-mediated cellular interactions.

Integrin Binding and the this compound Motif

Integrins are a family of transmembrane receptors that mediate cell-matrix and cell-cell adhesion. Many integrins recognize specific short peptide motifs within their extracellular matrix ligands, such as the well-known Arg-Gly-Asp (RGD) sequence. The Leu-Asp-Val (LDV) sequence has been identified as a minimal essential sequence for the binding of fibronectin to the α4β1 integrin. Similarly, the Arg-Glu-Asp-Val (REDV) peptide has been shown to inhibit platelet adhesion, a process mediated by integrins. The common presence of the this compound dipeptide in these bioactive sequences points to its potential importance in the interaction with integrin receptors.

Table 2: Inhibitory Concentrations (IC₅₀) of this compound Containing Peptides in Cell Adhesion

PeptideTargetAssayIC₅₀Reference
c(LDV)α4β1 IntegrinCell Adhesion Inhibition~100 µM
REDVPlatelet AdhesionPlatelet Adhesion AssayDensity-dependent
HSDVHKαvβ3 IntegrinCompetitive Protein Chip Assay25.72 ± 3.34 nM

Note: The IC₅₀ for the dipeptide Aspartyl-valine alone has not been reported.

Downstream Signaling in Integrin-Mediated Adhesion

The binding of ligands to integrins triggers the clustering of these receptors on the cell surface and the recruitment of a complex of intracellular proteins to form focal adhesions. A key event in this process is the autophosphorylation of Focal Adhesion Kinase (FAK). Phosphorylated FAK serves as a docking site for other signaling molecules, such as Src family kinases, leading to the activation of downstream pathways that regulate cell spreading, migration, proliferation, and survival.

Cell_Adhesion_Signaling cluster_ecm Extracellular Matrix cluster_cell Cell Membrane cluster_cyto Cytoplasm Peptide This compound containing peptide (e.g., LDV) Integrin Integrin Receptor (e.g., α4β1) Peptide->Integrin Binds FAK FAK Integrin->FAK Recruits & Activates pFAK p-FAK FAK->pFAK Autophosphorylates Src Src pFAK->Src Recruits & Activates Downstream Downstream Signaling (Actin cytoskeleton, MAPK pathway, etc.) pFAK->Downstream Initiates Src->FAK Phosphorylates Cellular_Response Cell Spreading, Migration, Survival Downstream->Cellular_Response Leads to

Figure 3: Potential downstream signaling cascade following integrin engagement by an this compound containing peptide.

Experimental Protocols

This section provides detailed methodologies for key experiments to investigate the biological functions of Aspartyl-valine.

Umami Taste Receptor Activation Assay

This protocol describes a cell-based assay to determine if this compound can activate the T1R1/T1R3 umami taste receptor using a calcium imaging approach.

4.1.1. Materials

  • HEK293T cells

  • Expression plasmids for human T1R1, human T1R3, and a promiscuous G protein (e.g., Gα15)

  • Transfection reagent (e.g., Lipofectamine 2000)

  • DMEM supplemented with 10% FBS

  • Fura-2 AM calcium indicator dye

  • Assay buffer (e.g., Hank's Balanced Salt Solution with 10 mM HEPES, pH 7.4)

  • Aspartyl-valine dipeptide

  • Monosodium glutamate (MSG) as a positive control

  • Fluorescence microscope equipped for ratiometric calcium imaging

4.1.2. Procedure

  • Cell Culture and Transfection:

    • Culture HEK293T cells in DMEM with 10% FBS.

    • Co-transfect the cells with plasmids encoding hT1R1, hT1R3, and Gα15 using a suitable transfection reagent according to the manufacturer's protocol.

    • Incubate for 24-48 hours to allow for receptor expression.

  • Cell Loading with Fura-2 AM:

    • Wash the transfected cells with assay buffer.

    • Incubate the cells with 2-5 µM Fura-2 AM in assay buffer for 30-60 minutes at 37°C.

    • Wash the cells twice with assay buffer to remove excess dye.

  • Calcium Imaging:

    • Place the dish with loaded cells on the fluorescence microscope.

    • Acquire a baseline fluorescence ratio (F340/F380) for a few minutes.

    • Add varying concentrations of Aspartyl-valine (e.g., from 1 µM to 10 mM) to the cells and record the change in fluorescence ratio over time.

    • As a positive control, stimulate cells with a known concentration of MSG (e.g., 10 mM).

  • Data Analysis:

    • Calculate the change in the F340/F380 ratio in response to this compound and MSG.

    • Plot the peak change in fluorescence ratio against the logarithm of the this compound concentration to generate a dose-response curve.

    • From the curve, determine the EC₅₀ value, which represents the concentration of this compound that elicits a half-maximal response.

Calcium_Imaging_Workflow start Start culture Culture HEK293T cells start->culture transfect Co-transfect with hT1R1, hT1R3, Gα15 plasmids culture->transfect incubate Incubate 24-48h transfect->incubate load Load cells with Fura-2 AM incubate->load wash1 Wash cells load->wash1 image Acquire baseline fluorescence wash1->image stimulate Stimulate with This compound or MSG image->stimulate record Record fluorescence change stimulate->record analyze Analyze data (Dose-response curve, EC₅₀) record->analyze end End analyze->end

Figure 4: Workflow for the T1R1/T1R3 receptor activation assay using calcium imaging.
Cell Adhesion Inhibition Assay

This protocol outlines a method to assess the ability of this compound to inhibit the adhesion of cells to an extracellular matrix protein, which is a functional readout for integrin antagonism.

4.2.1. Materials

  • Cell line expressing the target integrin (e.g., Jurkat cells for α4β1)

  • RPMI 1640 medium with 10% FBS

  • 96-well microtiter plates

  • Fibronectin (or other relevant ECM protein)

  • Bovine Serum Albumin (BSA)

  • Aspartyl-valine dipeptide

  • Known integrin-inhibiting peptide (e.g., LDV-containing peptide) as a positive control

  • Scrambled dipeptide as a negative control

  • Calcein AM fluorescent dye

  • Fluorescence plate reader

4.2.2. Procedure

  • Plate Coating:

    • Coat the wells of a 96-well plate with fibronectin (e.g., 10 µg/mL in PBS) overnight at 4°C.

    • Wash the wells with PBS and block with 1% BSA in PBS for 1 hour at room temperature to prevent non-specific binding.

  • Cell Preparation and Labeling:

    • Harvest and wash the cells.

    • Resuspend the cells in serum-free medium and label with Calcein AM (e.g., 1 µM) for 30 minutes at 37°C.

    • Wash the cells to remove excess dye and resuspend in serum-free medium.

  • Adhesion Inhibition:

    • Add varying concentrations of Aspartyl-valine, the positive control peptide, and the negative control peptide to the fibronectin-coated wells.

    • Add the Calcein AM-labeled cells (e.g., 5 x 10⁴ cells/well) to the wells.

    • Incubate for 1-2 hours at 37°C to allow for cell adhesion.

  • Washing and Quantification:

    • Gently wash the wells with PBS to remove non-adherent cells.

    • Measure the fluorescence of the remaining adherent cells using a fluorescence plate reader (e.g., excitation at 485 nm, emission at 520 nm).

  • Data Analysis:

    • Calculate the percentage of cell adhesion for each concentration of the peptides relative to the control (no peptide).

    • Plot the percentage of adhesion against the logarithm of the peptide concentration to generate an inhibition curve.

    • Determine the IC₅₀ value, the concentration of the peptide that causes 50% inhibition of cell adhesion.

Cell_Adhesion_Inhibition_Workflow start Start coat Coat plate with Fibronectin start->coat block Block with BSA coat->block label_cells Label cells with Calcein AM block->label_cells add_peptides Add this compound and control peptides to wells label_cells->add_peptides add_cells Add labeled cells to wells add_peptides->add_cells incubate Incubate 1-2h add_cells->incubate wash Wash to remove non-adherent cells incubate->wash read_fluorescence Measure fluorescence of adherent cells wash->read_fluorescence analyze Analyze data (Inhibition curve, IC₅₀) read_fluorescence->analyze end End analyze->end

Figure 5: Workflow for the cell adhesion inhibition assay.

Future Directions and Conclusion

The biological functions of Aspartyl-valine are still in the early stages of exploration. While its role in umami taste is supported by indirect evidence, direct quantitative characterization of its interaction with the T1R1/T1R3 receptor is a critical next step. The potential for this compound to modulate cell adhesion, suggested by studies on larger peptides, warrants further investigation through direct binding studies with relevant integrins and functional cell-based assays.

Furthermore, the absorption, metabolism, and potential systemic effects of this compound, particularly in the context of the gut-brain axis, remain largely unknown. Future research should aim to elucidate the pharmacokinetic profile of this dipeptide and explore its effects on gut hormone secretion and neuronal signaling.

An In-depth Technical Guide on the Natural Occurrence of Aspartyl-valine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aspartyl-valine (Asp-Val) is a dipeptide composed of the amino acids aspartic acid and valine. While the individual roles of its constituent amino acids are well-established in biochemistry and physiology, the natural occurrence, biological significance, and specific analytical methodologies for the dipeptide itself are less comprehensively documented. This technical guide provides a detailed overview of the current knowledge regarding the natural presence of Aspartyl-valine in various biological systems. It summarizes available quantitative data, outlines detailed experimental protocols for its identification and quantification, and explores its known or potential biological roles. This document is intended to serve as a foundational resource for researchers in the fields of biochemistry, food science, and drug development who are interested in the study of this specific dipeptide.

Introduction

Dipeptides, the smallest peptides, consist of two amino acids joined by a single peptide bond. They can originate from the enzymatic hydrolysis of proteins or be synthesized de novo. While many dipeptides are transient intermediates in protein metabolism, some exhibit distinct biological activities. Aspartyl-valine, a dipeptide with the chemical formula C9H16N2O5, is one such molecule whose presence and function in nature are of growing interest. Understanding its natural distribution is the first step toward elucidating its physiological roles and potential applications.

Natural Occurrence of Aspartyl-valine

The presence of Aspartyl-valine has been identified in a variety of natural sources, ranging from plants to animal tissues, primarily as a constituent of proteins. The free dipeptide is less common, but evidence suggests its existence in certain biological contexts.

Occurrence in Plants

The isomeric form of Aspartyl-valine, Valyl-aspartate (Val-Asp), has been reported in Brassica napus (rapeseed)[1]. This finding suggests that dipeptides of this composition can be found in the plant kingdom, likely as part of the broader metabolic network of amino acid biosynthesis and protein turnover. The aspartate family of amino acids, which includes the precursors to lysine, threonine, methionine, and isoleucine, is a central pathway in plant metabolism[2][3]. It is plausible that Aspartyl-valine, or its isomer, is formed during the synthesis or degradation of proteins rich in these amino acids.

Occurrence in Animal Tissues and Biofluids

While direct quantification of free Aspartyl-valine in animal tissues is not widely reported, its constituent amino acids are ubiquitous. Aspartic acid and valine are fundamental components of a vast number of proteins in the animal body.

Studies on the enzymatic hydrolysis of food proteins have shown that Aspartyl-valine can be isolated from these hydrolysates[4]. This indicates that the this compound sequence is present in dietary proteins from animal sources.

Furthermore, research on urinary peptides has identified various β-aspartyl dipeptides in human urine, suggesting an endogenous origin for these compounds[5]. This opens the possibility that α-Aspartyl-valine may also be present as a product of endogenous protein metabolism.

Occurrence in Food Products

Given that Aspartyl-valine can be produced from the breakdown of food proteins, it is expected to be present in protein-rich foods, albeit likely at low concentrations in its free form. Foods with high levels of aspartic acid and valine would be the most probable sources.

Table 1: Potential Food Sources of Aspartyl-valine Based on Constituent Amino Acid Content

Food CategoryHigh in Aspartic AcidHigh in ValinePotential for Aspartyl-valine Presence
Meat & Poultry Chicken, Beef, PorkBeef, Chicken, PorkHigh
Fish & Seafood Tuna, SalmonTunaHigh
Dairy & Eggs Cheese, Milk, EggsYogurt, Milk, CheeseHigh
Legumes Soybeans, Lentils, BeansSoybeans, Lentils, BeansHigh
Nuts & Seeds Pumpkin Seeds, PeanutsHemp Seeds, Pumpkin SeedsHigh
Grains Oats, QuinoaOatmealModerate

Note: This table is indicative of potential sources, as the presence of the dipeptide is dependent on the specific protein sequences and the degree of proteolysis.

Biosynthesis and Degradation

A specific biosynthetic pathway dedicated to the production of free Aspartyl-valine has not been identified. It is most likely formed as an intermediate during the degradation of proteins containing the this compound sequence. This process is mediated by various proteases and peptidases within the cell and in the digestive tract.

The degradation of Aspartyl-valine would proceed via the action of dipeptidases, which would cleave the peptide bond to release free aspartic acid and valine. These amino acids would then enter their respective metabolic pathways.

Experimental Protocols for Identification and Quantification

The detection and quantification of Aspartyl-valine in complex biological matrices require sensitive and specific analytical techniques. The following sections outline a general workflow and specific methodologies that can be adapted for this purpose.

Sample Preparation and Extraction

The initial step involves the extraction of the dipeptide from the biological sample while minimizing degradation and interference from other matrix components.

Protocol 1: Extraction from Plant Tissue

  • Homogenization: Freeze a known weight of plant tissue in liquid nitrogen and grind to a fine powder using a mortar and pestle.

  • Extraction: Add a pre-chilled extraction solvent (e.g., 80% methanol) to the powdered tissue.

  • Incubation: Incubate the mixture on ice to facilitate the extraction of small molecules.

  • Centrifugation: Centrifuge the homogenate at high speed to pellet cellular debris.

  • Supernatant Collection: Carefully collect the supernatant, which contains the extracted dipeptides and other small molecules.

  • Storage: Store the extract at -80°C until analysis.

Protocol 2: Extraction from Animal Tissue (e.g., Meat)

  • Homogenization: Homogenize a known weight of the tissue sample in an acidic solution (e.g., 0.1 M HCl) using a mechanical homogenizer.

  • Deproteinization: Add a protein precipitating agent, such as acetonitrile, to the homogenate.

  • Centrifugation: Centrifuge to remove precipitated proteins.

  • Supernatant Collection: Collect the supernatant for further analysis.

Chromatographic Separation and Mass Spectrometric Detection

High-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) coupled with tandem mass spectrometry (MS/MS) is the method of choice for the sensitive and specific quantification of dipeptides.

Protocol 3: UPLC-MS/MS Analysis of Dipeptides

  • Derivatization (Optional but Recommended): To enhance chromatographic retention and ionization efficiency, derivatize the extracted dipeptides. A common derivatizing agent is 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC), which reacts with primary and secondary amines.

  • Chromatography:

    • Column: A reversed-phase C18 column is typically used.

    • Mobile Phase: A gradient of an aqueous solution with a small amount of acid (e.g., formic acid) and an organic solvent (e.g., acetonitrile) is employed for separation.

    • Flow Rate and Temperature: These parameters need to be optimized for the specific column and dipeptide.

  • Mass Spectrometry:

    • Ionization: Electrospray ionization (ESI) in positive ion mode is generally used.

    • Detection: Multiple Reaction Monitoring (MRM) is a highly specific and sensitive detection mode. This involves selecting the precursor ion (the molecular ion of the derivatized or underivatized Aspartyl-valine) and then fragmenting it to produce a specific product ion. The transition from the precursor to the product ion is monitored.

Table 2: Hypothetical MRM Transitions for Aspartyl-valine

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Aspartyl-valine[M+H]+Specific fragment 1To be optimized
(underivatized)Specific fragment 2To be optimized
Aspartyl-valine[M+H]+ of derivativeSpecific fragment 1To be optimized
(derivatized)Specific fragment 2To be optimized

Note: The exact m/z values and collision energies need to be determined experimentally using a pure standard of Aspartyl-valine.

Visualization of Experimental Workflow and Potential Signaling

Experimental Workflow

The general workflow for the analysis of Aspartyl-valine from a biological sample can be visualized as follows:

experimental_workflow cluster_prep Sample Preparation sample Biological Sample (Plant/Animal Tissue) homogenization Homogenization sample->homogenization extraction Extraction homogenization->extraction centrifugation1 Centrifugation extraction->centrifugation1 supernatant1 Supernatant Collection centrifugation1->supernatant1 deproteinization Deproteinization (if necessary) supernatant1->deproteinization centrifugation2 Centrifugation deproteinization->centrifugation2 supernatant2 Supernatant Collection centrifugation2->supernatant2 derivatization Derivatization (Optional) supernatant2->derivatization analysis UPLC-MS/MS Analysis derivatization->analysis data Data Acquisition & Quantification analysis->data hypothetical_signaling asp_val_ext Extracellular Aspartyl-valine transporter Peptide Transporter asp_val_ext->transporter Uptake asp_val_int Intracellular Aspartyl-valine transporter->asp_val_int dipeptidase Dipeptidase asp_val_int->dipeptidase Hydrolysis aspartate Aspartate dipeptidase->aspartate valine Valine dipeptidase->valine tca TCA Cycle aspartate->tca protein_syn Protein Synthesis valine->protein_syn

References

Role of Asp-Val in metabolic pathways

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Metabolic Role of Aspartyl-Valine (Asp-Val)

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

The dipeptide Aspartyl-Valine (this compound) is a small molecule metabolite composed of the amino acids L-aspartic acid and L-valine.[1][2] While direct evidence for this compound as a primary signaling molecule or a key substrate in major metabolic pathways is limited in current literature, its metabolic significance is understood through the well-established roles of its constituent amino acids. This document outlines the general pathway of dipeptide metabolism, from cellular uptake to hydrolysis, and provides a detailed overview of the core metabolic and signaling pathways in which L-aspartic acid and L-valine participate. Furthermore, this guide includes relevant experimental protocols for the study of dipeptides and their metabolic effects, providing a framework for future research into the specific functions of this compound.

General Metabolism of Dipeptides like this compound

The metabolic journey of dipeptides such as this compound typically begins with transport across the cell membrane, followed by intracellular hydrolysis into their constituent amino acids.

Cellular Uptake

Small peptides, including dipeptides, are primarily transported into mammalian cells by peptide transporters. The best-characterized of these is the proton-coupled peptide transporter 1 (PepT1), which is highly expressed in the small intestine. Other transporters may be involved in different tissues. The uptake of dipeptides can be an efficient mechanism for amino acid absorption.[3][4]

Intracellular Hydrolysis

Once inside the cell, dipeptides are rapidly broken down into their individual amino acids by cytoplasmic peptidases.[5] This hydrolysis releases L-aspartic acid and L-valine, which can then enter their respective metabolic and signaling pathways. The rapid nature of this cleavage means that the intracellular concentration of intact this compound is likely to be low and transient.

G cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Asp-Val_ext This compound PepT1 Peptide Transporter (e.g., PepT1) Asp-Val_ext->PepT1 Uptake Asp-Val_int This compound PepT1->Asp-Val_int Peptidases Cytoplasmic Peptidases Asp-Val_int->Peptidases Hydrolysis Asp L-Aspartic Acid Peptidases->Asp Val L-Valine Peptidases->Val Pathways Metabolic & Signaling Pathways Asp->Pathways Val->Pathways

General workflow for dipeptide metabolism.

Metabolic Pathways of L-Aspartic Acid

L-Aspartic acid, an acidic amino acid, is a central node in metabolism, connecting amino acid metabolism with the citric acid cycle and biosynthetic pathways.

Role in the Citric Acid (TCA) Cycle

Aspartate can be reversibly converted to oxaloacetate, a key intermediate of the TCA cycle, through a transamination reaction catalyzed by aspartate aminotransferase (AST). This allows the carbon skeleton of aspartate to be used for energy production or gluconeogenesis.

Urea (B33335) Cycle

In the urea cycle, which detoxifies ammonia (B1221849) in the liver, aspartate donates the second amino group for the formation of urea. It enters the cycle by condensing with citrulline to form argininosuccinate.

Nucleotide Synthesis

The nitrogen and carbon atoms of aspartate are direct precursors in the de novo synthesis of pyrimidines (e.g., UMP, CTP) and purines (e.g., AMP, GMP).

G OAA Oxaloacetate TCA TCA Cycle OAA->TCA Citrulline Citrulline Argininosuccinate Argininosuccinate Citrulline->Argininosuccinate Urea Urea Cycle Argininosuccinate->Urea Pyrimidines Pyrimidine Synthesis Purines Purine Synthesis Asp Asp Asp->Argininosuccinate Asp->Pyrimidines Precursor Asp->Purines Precursor

Core metabolic pathways involving L-Aspartic Acid.

Table 1: Quantitative Data on L-Aspartic Acid Metabolism

ParameterValueContextReference
Serum L-Aspartic Acid43.14 ± 5.70 µmol/LHealthy control group
Serum L-Aspartic Acid63.87 ± 15.14 µmol/LPatients with Myocardial Infarction
Aspartate Treatment0.1 mMOptimal concentration for IPEC-J2 cell viability

Metabolic and Signaling Pathways of L-Valine

L-Valine is an essential, branched-chain amino acid (BCAA) with roles in both energy metabolism and cellular signaling.

BCAA Catabolism

Valine, like other BCAAs, undergoes catabolism primarily in skeletal muscle, adipose tissue, and liver. The process involves transamination to its corresponding α-keto acid, followed by oxidative decarboxylation. A series of subsequent reactions converts valine into propionyl-CoA, which is then converted to succinyl-CoA, an intermediate of the TCA cycle.

mTOR Signaling Pathway

Amino acids, particularly the BCAA leucine, are potent activators of the mammalian target of rapamycin (B549165) complex 1 (mTORC1) signaling pathway, a central regulator of cell growth, proliferation, and protein synthesis. Valine has also been shown to activate the mTOR pathway, leading to the phosphorylation of downstream effectors like S6 kinase 1 (S6K1) and 4E-binding protein 1 (4E-BP1). This activation is crucial for processes like milk protein synthesis in mammary epithelial cells.

G mTORC1 mTORC1 S6K1 S6K1 mTORC1->S6K1 Phosphorylates 4EBP1 4E-BP1 mTORC1->4EBP1 Phosphorylates Growth Cell Growth & Protein Synthesis S6K1->Growth 4EBP1->Growth Inhibits when unphosphorylated

L-Valine activation of the mTORC1 signaling pathway.

Table 2: Quantitative Data on L-Valine Metabolism & Signaling

ParameterValueContextReference
Valine Concentration25.536 mM (4x)Optimal for mTOR pathway activation in PMEC
BCAA Oxidation~20% of TCA carbonsContribution of BCAAs to pancreatic TCA cycle
L-Valine Supplementation0.45% in drinking waterInduced apoptosis in mouse testes

Experimental Protocols

Investigating the specific role of this compound requires robust analytical and cell-based methodologies. The following protocols provide a foundation for such studies.

Protocol: Quantification of Dipeptides by UPLC-MS/MS

This method allows for the sensitive and reliable quantification of dipeptides in biological samples.

  • Sample Preparation: Extract dipeptides from tissues or cells using a suitable method, such as a Bligh-Dyer extraction for intracellular metabolites.

  • Derivatization: Use a derivatization agent like AccQ-Tag™ or Dansyl Chloride to improve the retention of dipeptides on a reverse-phase chromatography column.

  • UPLC Separation: Separate the derivatized dipeptides using an Ultra-Performance Liquid Chromatography (UPLC) system with a suitable C18 column.

  • MS/MS Detection: Couple the UPLC system to a tandem mass spectrometer (MS/MS). Use multiple reaction monitoring (MRM) mode for high selectivity and sensitivity, monitoring specific precursor-to-product ion transitions for this compound.

  • Quantification: Generate a standard curve using known concentrations of a pure this compound standard. Calculate the concentration in the samples by comparing their peak areas to the standard curve.

Protocol: Dipeptide Uptake Assay in Caco-2 Cells

This assay is used to study the transport of dipeptides across an intestinal epithelial cell monolayer, a model for intestinal absorption.

  • Cell Culture: Culture Caco-2 cells on permeable supports (e.g., Transwell inserts) until they form a differentiated and polarized monolayer.

  • Transport Buffer: Prepare a transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS) at pH 6.0 for the apical (upper) chamber to mimic the acidic microclimate of the small intestine and provide a proton gradient for PepT1.

  • Uptake Initiation: Add the transport buffer containing a known concentration of this compound to the apical chamber. To determine the role of specific transporters, competitive inhibitors (e.g., Gly-Pro for PepT1) can be added.

  • Incubation: Incubate the cells for various time points (e.g., 5, 15, 30, 60 minutes) at 37°C.

  • Sample Collection & Lysis: At each time point, wash the cells with ice-cold buffer to stop the transport. Lyse the cells to release intracellular contents.

  • Analysis: Quantify the intracellular concentration of this compound (and its hydrolyzed products, Asp and Val) using the UPLC-MS/MS method described above.

Protocol: Western Blot for mTOR Pathway Activation

This protocol assesses the effect of this compound on the activation of the mTOR signaling pathway by measuring the phosphorylation of key downstream proteins.

  • Cell Culture and Treatment: Culture relevant cells (e.g., bovine mammary epithelial cells) and treat them with various concentrations of this compound for a specified duration. Include positive (e.g., Leucine) and negative (e.g., Rapamycin, an mTOR inhibitor) controls.

  • Protein Extraction: Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation states.

  • Protein Quantification: Determine the total protein concentration of each lysate using a standard assay (e.g., BCA assay).

  • SDS-PAGE and Transfer: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a nitrocellulose or PVDF membrane.

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies specific for the phosphorylated forms of mTOR, S6K1, and 4E-BP1.

    • Also, probe separate blots or strip and re-probe the same blot with antibodies for the total forms of these proteins to normalize for protein loading.

  • Detection: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and express the results as the ratio of phosphorylated protein to total protein.

Conclusion and Future Directions

The metabolic role of the dipeptide Aspartyl-Valine is primarily understood through the functions of its constituent amino acids, L-aspartic acid and L-valine. Following cellular uptake and hydrolysis, these amino acids are integrated into central carbon and nitrogen metabolism and key signaling pathways like mTORC1.

There is a notable gap in the scientific literature regarding the specific bioactivity of the intact this compound dipeptide. It is plausible that this compound functions mainly as a carrier for its constituent amino acids. However, other dipeptides have been shown to possess biological activities independent of their amino acid components. Future research should aim to elucidate whether this compound has any unique signaling properties or metabolic effects before its intracellular hydrolysis. Such studies, employing the protocols outlined herein, would be invaluable for a complete understanding of its role in cellular physiology and could uncover new opportunities for therapeutic development.

References

An In-depth Technical Guide to the Aspartyl-Valine (Asp-Val) Peptide Bond

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive analysis of the core characteristics of the Aspartyl-Valine (Asp-Val) peptide bond, tailored for researchers, scientists, and drug development professionals. It delves into the physicochemical properties, conformational tendencies, biological significance, and experimental methodologies used to characterize this specific dipeptide linkage.

Physicochemical and Structural Characteristics

The this compound dipeptide is formed from the condensation of L-aspartic acid and L-valine.[1] The presence of the acidic side chain of aspartic acid and the bulky, hydrophobic side chain of valine imparts distinct properties to this peptide bond and its local environment within a polypeptide chain.

General Properties

Basic physicochemical properties of the this compound dipeptide are summarized below.

PropertyValueSource
Molecular Formula C9H16N2O5PubChem[1]
Molecular Weight 232.23 g/mol PubChem[1]
IUPAC Name (2S)-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]-3-methylbutanoic acidPubChem[1]
Peptide Bond Geometry

The geometry of the peptide bond is crucial for determining the three-dimensional structure of proteins. While the peptide bond itself is generally planar and rigid due to resonance, the specific amino acid residues on either side can influence the precise bond lengths and angles. High-resolution X-ray crystallography of proteins containing the this compound motif provides the basis for the typical geometric parameters of this bond.

ParameterAverage ValueDescription
C-N Bond Length ~1.33 ÅThe length of the peptide bond between the carbonyl carbon of Asp and the amide nitrogen of Val. This is shorter than a typical C-N single bond, indicating partial double-bond character.
N-Cα Bond Length (Val) ~1.46 ÅThe bond length between the amide nitrogen and the alpha-carbon of the Valine residue.
Cα-C Bond Length (Asp) ~1.52 ÅThe bond length between the alpha-carbon and the carbonyl carbon of the Aspartic Acid residue.
Cα-N-Cα Angle ~121°The bond angle around the amide nitrogen.
N-Cα-C Angle ~111°The bond angle around the alpha-carbon of the central residue.
Cα-C-N Angle ~116°The bond angle around the carbonyl carbon.

Note: These are representative values and can vary slightly depending on the local protein environment and the resolution of the crystal structure.

Conformational Preferences

The conformational freedom of the polypeptide backbone is primarily defined by the rotational angles phi (φ) and psi (ψ). The combination of these angles for a given residue is visualized on a Ramachandran plot, which indicates energetically favorable and unfavorable regions. For the this compound linkage, the bulky side chain of Valine and the potentially charged side chain of Aspartic Acid influence the allowable φ and ψ angles.

Dihedral AngleTypical Range for Asp in this compoundTypical Range for Val in this compound
Phi (φ) -150° to -50°-160° to -50°
Psi (ψ) +120° to +180° and -60° to -30°+100° to +170°

These ranges suggest a preference for extended β-sheet-like conformations, which is common for residues with β-branched side chains like Valine. The specific values can be influenced by local hydrogen bonding involving the Asp side chain.

Biological Significance: The Leu-Asp-Val (LDV) Motif in Cell Adhesion

The this compound dipeptide is a core component of the Leu-Asp-Val (LDV) tripeptide motif, a critical recognition sequence in cell adhesion processes. This motif is found in extracellular matrix proteins, most notably fibronectin, and is recognized by the integrin α4β1. This interaction is crucial for the adhesion and migration of leukocytes and other cells. The LDV motif in fibronectin and the homologous Ile-Asp-Ser-Pro (IDSP) sequence in Vascular Cell Adhesion Molecule-1 (VCAM-1) both bind to integrin α4β1, playing a key role in inflammatory responses and immune cell trafficking.

VCAM-1/Integrin α4β1 Signaling Pathway

The binding of the LDV/IDSP motif on VCAM-1 to the integrin α4β1 on the surface of a leukocyte triggers a signaling cascade that leads to cell adhesion and migration.

VCAM1_Integrin_Signaling VCAM1 VCAM-1 (on endothelial cell) with IDSP motif Integrin Integrin α4β1 (on leukocyte) VCAM1->Integrin Binding Clustering Integrin Clustering and Activation Integrin->Clustering Conformational Change Cytoskeleton Cytoskeletal Rearrangement (Actin Polymerization) Clustering->Cytoskeleton Inside-out Signaling Adhesion Firm Adhesion Cytoskeleton->Adhesion Migration Cell Migration Adhesion->Migration

VCAM-1/Integrin α4β1 signaling cascade.

Experimental Protocols for Characterization

The following sections provide detailed methodologies for the experimental characterization of the this compound peptide bond.

Conformational Analysis by 2D NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique to determine the three-dimensional structure and dynamics of peptides in solution.

Objective: To determine the solution conformation of the this compound dipeptide by assigning proton resonances and measuring through-space correlations (NOEs) and through-bond coupling constants.

Methodology:

  • Sample Preparation:

    • Dissolve 5-10 mg of purified this compound dipeptide in 0.5 mL of 90% H₂O/10% D₂O or a suitable deuterated buffer (e.g., 20 mM phosphate (B84403) buffer, pH 6.0).

    • Add a small amount of a reference standard (e.g., DSS or TSP) for chemical shift calibration.

    • Filter the sample into a 5 mm NMR tube.

  • Data Acquisition:

    • Acquire a 1D ¹H NMR spectrum to assess sample purity and concentration.

    • Perform 2D TOCSY (Total Correlation Spectroscopy) to identify spin systems of the Asp and Val residues.

    • Perform 2D NOESY (Nuclear Overhauser Effect Spectroscopy) to identify through-space correlations between protons that are close in space (< 5 Å).

    • Perform 2D COSY (Correlation Spectroscopy) to measure ³J(HN,Hα) coupling constants, which can be related to the φ dihedral angle via the Karplus equation.

  • Data Analysis:

    • Process the spectra using appropriate software (e.g., TopSpin, NMRPipe).

    • Assign all proton resonances based on the TOCSY and COSY spectra.

    • Identify sequential and intra-residue NOEs in the NOESY spectrum.

    • Calculate φ angle restraints from the ³J(HN,Hα) coupling constants.

    • Use the NOE-derived distance restraints and the dihedral angle restraints to calculate a family of solution structures using molecular dynamics or distance geometry algorithms (e.g., in CYANA, XPLOR-NIH).

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Structure Calculation Prep1 Dissolve Peptide Prep2 Add Reference Prep1->Prep2 Prep3 Filter into NMR Tube Prep2->Prep3 Acq1 1D ¹H Spectrum Prep3->Acq1 Acq2 2D TOCSY/COSY Acq1->Acq2 Acq3 2D NOESY Acq2->Acq3 Analysis1 Resonance Assignment Acq3->Analysis1 Analysis2 NOE & J-coupling Restraints Analysis1->Analysis2 Analysis3 Structure Calculation Analysis2->Analysis3 Analysis4 Structure Validation Analysis3->Analysis4

Workflow for NMR-based conformational analysis.
Structural Determination by X-ray Crystallography

X-ray crystallography provides atomic-resolution information on the three-dimensional structure of molecules in a crystalline state. Crystallizing small, flexible peptides like this compound can be challenging.

Objective: To obtain a high-resolution crystal structure of the this compound dipeptide.

Methodology:

  • Peptide Synthesis and Purification:

    • Synthesize the this compound dipeptide using standard solid-phase or solution-phase peptide synthesis methods.

    • Purify the peptide to >98% purity by reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Confirm the identity and purity by mass spectrometry and analytical HPLC.

  • Crystallization Screening:

    • Prepare a concentrated solution of the this compound dipeptide (e.g., 10-50 mg/mL) in a suitable buffer.

    • Use a high-throughput screening approach with various crystallization screens (different precipitants, pH, and additives).

    • Employ vapor diffusion (hanging drop or sitting drop) or microbatch crystallization methods.

  • Crystal Optimization and Growth:

    • Optimize promising initial "hit" conditions by varying the concentrations of the precipitant and peptide, and by trying different temperatures.

    • Grow single crystals of sufficient size and quality for X-ray diffraction (typically > 50 µm in all dimensions).

  • Data Collection and Structure Determination:

    • Mount a single crystal on a goniometer and cryo-cool it in liquid nitrogen.

    • Collect X-ray diffraction data using a synchrotron or in-house X-ray source.

    • Process the diffraction data to obtain reflection intensities.

    • Solve the crystal structure using direct methods or other phasing techniques.

    • Build and refine the atomic model against the experimental data.

    • Validate the final structure.

XRay_Workflow cluster_sample Sample Preparation cluster_cryst Crystallization cluster_struct Structure Determination Sample1 Peptide Synthesis Sample2 Purification (HPLC) Sample1->Sample2 Sample3 Concentrated Solution Sample2->Sample3 Cryst1 Screening Sample3->Cryst1 Cryst2 Optimization Cryst1->Cryst2 Cryst3 Crystal Growth Cryst2->Cryst3 Struct1 Data Collection Cryst3->Struct1 Struct2 Data Processing Struct1->Struct2 Struct3 Structure Solution & Refinement Struct2->Struct3 Struct4 Validation Struct3->Struct4

Workflow for X-ray crystallography.
Peptide Sequencing by Tandem Mass Spectrometry

Tandem mass spectrometry (MS/MS) is a primary tool for determining the amino acid sequence of peptides.

Objective: To confirm the sequence of a peptide containing an this compound bond and to characterize its fragmentation pattern.

Methodology:

  • Sample Preparation:

    • Dissolve the purified peptide in a suitable solvent for mass spectrometry (e.g., 50% acetonitrile/0.1% formic acid in water).

  • Mass Spectrometry Analysis:

    • Infuse the sample into an electrospray ionization (ESI) source coupled to a tandem mass spectrometer (e.g., a Q-TOF or Orbitrap).

    • Acquire a full MS scan to determine the mass-to-charge ratio (m/z) of the precursor ion.

    • Isolate the precursor ion corresponding to the peptide of interest.

    • Fragment the precursor ion using collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD).

    • Acquire the MS/MS spectrum of the fragment ions.

  • Data Analysis:

    • Analyze the MS/MS spectrum to identify the series of b- and y-ions.

    • The mass difference between adjacent b- or y-ions corresponds to the mass of an amino acid residue.

    • Reconstruct the peptide sequence from the pattern of fragment ions. The presence of a mass difference of 115.03 Da (Asp) followed by 99.07 Da (Val) in the b-ion series, or vice versa in the y-ion series, confirms the this compound sequence.

Enzymatic Cleavage Susceptibility

The stability of the this compound peptide bond to enzymatic cleavage can be assessed using specific proteases.

Objective: To determine if the this compound peptide bond is a cleavage site for a given protease.

Methodology:

  • Reaction Setup:

    • Dissolve the peptide substrate containing the this compound bond in a buffer optimal for the chosen protease (e.g., for Trypsin, 50 mM Tris-HCl, pH 8.0).

    • Add the protease to the substrate solution at a specific enzyme-to-substrate ratio (e.g., 1:100 w/w).

    • Incubate the reaction at the optimal temperature for the enzyme (e.g., 37°C for Trypsin).

  • Time-Course Analysis:

    • At various time points (e.g., 0, 1, 4, 12, and 24 hours), withdraw an aliquot of the reaction mixture.

    • Quench the reaction by adding a protease inhibitor or by acidification (e.g., adding 10% trifluoroacetic acid).

  • Product Analysis:

    • Analyze the quenched aliquots by RP-HPLC or mass spectrometry.

    • Monitor the decrease in the peak corresponding to the intact substrate and the appearance of new peaks corresponding to cleavage products.

    • Identify the cleavage products by mass spectrometry to confirm if cleavage occurred at the this compound bond.

Stability of the this compound Peptide Bond

The this compound peptide bond can be susceptible to hydrolysis under certain conditions. The presence of the Asp residue can facilitate cleavage, particularly under acidic conditions, through the formation of a cyclic succinimide (B58015) intermediate. However, the bulky Valine residue on the C-terminal side can provide some steric hindrance to this process compared to smaller residues like Glycine.

Conclusion

The Aspartyl-Valine peptide bond, while a fundamental component of polypeptide chains, possesses unique characteristics due to the contrasting properties of its constituent amino acids. Its geometry and conformational preferences are influenced by the interplay between the acidic side chain of aspartic acid and the bulky, hydrophobic side chain of valine. Biologically, the this compound linkage is a key feature of the LDV motif, which plays a vital role in cell adhesion and immune responses. A comprehensive understanding of the this compound peptide bond, achieved through the experimental techniques outlined in this guide, is essential for researchers in the fields of structural biology, protein engineering, and drug development.

References

An In-depth Technical Guide to the Physicochemical Properties of Aspartyl-valine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aspartyl-valine (Asp-Val) is a dipeptide composed of the amino acids aspartic acid and valine. As a fundamental building block of proteins and a potential bioactive molecule, a thorough understanding of its physicochemical properties is essential for researchers in the fields of biochemistry, drug development, and materials science. This technical guide provides a comprehensive overview of the core physicochemical characteristics of Aspartyl-valine, detailed experimental protocols for their determination, and logical diagrams to illustrate key concepts.

Physicochemical Properties

The physicochemical properties of Aspartyl-valine are crucial for predicting its behavior in biological systems, formulating it in drug delivery systems, and designing experiments for its analysis. The key properties are summarized in the tables below.

General Properties
PropertyValueSource
Molecular Formula C9H16N2O5--INVALID-LINK--[1]
Molecular Weight 232.23 g/mol --INVALID-LINK--[1]
Appearance White to off-white powderInferred from typical dipeptide properties
Ionization and Solubility Properties

The ionization state and solubility of Aspartyl-valine are highly dependent on the pH of the surrounding medium. These properties are critical for its biological activity and formulation.

PropertyValue (Estimated/Calculated)Notes
Isoelectric Point (pI) ~2.87Calculated based on the pKa values of the constituent amino acids. The pI is the pH at which the net charge of the molecule is zero.
pKa Values pKa1 (α-carboxyl): ~1.88pKa2 (side-chain carboxyl): ~3.65pKa3 (α-amino): ~9.62Estimated from the pKa values of aspartic acid and valine.
Aqueous Solubility Predicted to be soluble in water.The presence of charged groups (amino and carboxyl) suggests good aqueous solubility, particularly at pH values away from the isoelectric point.
XLogP3 -4.7--INVALID-LINK--[1] This value indicates a high degree of hydrophilicity.

Experimental Protocols

This section outlines detailed methodologies for the experimental determination of key physicochemical properties of Aspartyl-valine.

Determination of Isoelectric Point (pI) by Isoelectric Focusing (IEF)

Isoelectric focusing is a high-resolution technique used to separate molecules based on their isoelectric point.[2][3]

Principle: A stable pH gradient is established in a gel matrix. When an electric field is applied, a protein or peptide will migrate towards the electrode with the opposite charge. As it moves through the pH gradient, its own net charge will change. The migration ceases when the molecule reaches the point in the pH gradient that corresponds to its isoelectric point, where its net charge is zero.

Materials:

  • Immobilized pH gradient (IPG) strips with a suitable pH range (e.g., pH 2-4)

  • Rehydration buffer (8 M urea, 2% CHAPS, 50 mM DTT, 0.2% (w/v) appropriate carrier ampholytes)

  • Aspartyl-valine sample

  • Isoelectric focusing unit

  • Power supply

  • Staining solution (e.g., Coomassie Brilliant Blue R-250)

  • Destaining solution (e.g., methanol, acetic acid, and water mixture)

Procedure:

  • Sample Preparation: Dissolve the Aspartyl-valine sample in the rehydration buffer to the desired concentration.

  • IPG Strip Rehydration: Place the IPG strip in a rehydration tray and add the sample solution. Allow the strip to rehydrate for at least 12 hours at room temperature.

  • Isoelectric Focusing:

    • Place the rehydrated IPG strip onto the focusing tray of the IEF unit.

    • Apply electrode wicks moistened with deionized water to both ends of the strip.

    • Place the electrodes on the wicks.

    • Cover the strip with mineral oil to prevent dehydration.

    • Apply the voltage according to a pre-programmed protocol (e.g., a stepwise increase in voltage up to a total of 10,000-20,000 V-hours).

  • Staining and Visualization:

    • After focusing, fix the gel in a solution of trichloroacetic acid.

    • Stain the gel with Coomassie Brilliant Blue R-250 solution for 1-2 hours.

    • Destain the gel with the destaining solution until the background is clear and the peptide band is visible.

  • pI Determination: The position of the focused band along the pH gradient corresponds to the isoelectric point of Aspartyl-valine. This can be determined by comparing its position to that of known pI markers run in parallel.

Determination of Aqueous Solubility by UV-Visible Spectrophotometry

This method relies on creating a saturated solution of the dipeptide and then measuring its concentration using UV-Vis spectroscopy.

Principle: An excess amount of the solute (Aspartyl-valine) is equilibrated with the solvent (water) at a constant temperature to create a saturated solution. The concentration of the dissolved solute is then determined by measuring its absorbance at a specific wavelength and using a pre-determined calibration curve.

Materials:

  • Aspartyl-valine powder

  • Distilled or deionized water

  • UV-Visible Spectrophotometer

  • Thermostated shaker or water bath

  • Centrifuge

  • Volumetric flasks and pipettes

  • 0.45 µm syringe filters

Procedure:

  • Calibration Curve Preparation:

    • Prepare a stock solution of Aspartyl-valine of a known concentration in water.

    • Prepare a series of standard solutions of decreasing concentrations by serial dilution of the stock solution.

    • Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax). For dipeptides without aromatic residues, this is typically in the low UV range (e.g., 210-220 nm), where the peptide bond absorbs.

    • Plot a graph of absorbance versus concentration to generate a calibration curve.

  • Saturated Solution Preparation:

    • Add an excess amount of Aspartyl-valine powder to a known volume of water in a sealed container.

    • Place the container in a thermostated shaker or water bath and agitate at a constant temperature (e.g., 25 °C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Analysis:

    • After equilibration, centrifuge the suspension to pellet the undissolved solid.

    • Carefully withdraw an aliquot of the clear supernatant and filter it through a 0.45 µm syringe filter to remove any remaining solid particles.

    • Dilute the filtered solution with a known volume of water to bring the absorbance within the linear range of the calibration curve.

    • Measure the absorbance of the diluted solution at the λmax.

  • Solubility Calculation:

    • Use the absorbance of the diluted sample and the equation of the calibration curve to determine the concentration of Aspartyl-valine in the diluted sample.

    • Calculate the concentration in the original saturated solution by multiplying by the dilution factor. The result is the aqueous solubility of Aspartyl-valine at the specified temperature.

Biological Context

While specific signaling pathways directly initiated by Aspartyl-valine have not been extensively characterized, its constituent amino acids play crucial roles in various metabolic and signaling processes.

  • Aspartic Acid: Acts as an excitatory neurotransmitter in the central nervous system and is a precursor for the synthesis of other amino acids and nucleotides.

  • Valine: Is a branched-chain amino acid (BCAA) essential for muscle metabolism and protein synthesis.

It is plausible that Aspartyl-valine, as a dipeptide, may be involved in nutrient sensing or act as a signaling molecule, although further research is required to elucidate its specific biological functions.

Visualizations

Ionization States of Aspartyl-valine

The following diagram illustrates the different ionization states of Aspartyl-valine at various pH ranges, which is fundamental to understanding its behavior in solution and its isoelectric point.

Ionization_States pH < 1.88 Net Charge: +1 (Cation) pH 1.88-3.65 Net Charge: 0 (Zwitterion) pH < 1.88->pH 1.88-3.65 pKa1 ~1.88 pH 3.65-9.62 Net Charge: -1 (Anion) pH 1.88-3.65->pH 3.65-9.62 pKa2 ~3.65 pH > 9.62 Net Charge: -2 (Dianion) pH 3.65-9.62->pH > 9.62 pKa3 ~9.62

Ionization states of Aspartyl-valine at different pH values.
Experimental Workflow for Isoelectric Focusing

The diagram below outlines the major steps involved in determining the isoelectric point of a peptide using isoelectric focusing.

IEF_Workflow cluster_prep Preparation cluster_run Execution cluster_analysis Analysis Sample_Prep Sample Preparation (Dissolve this compound in Rehydration Buffer) Strip_Rehydration IPG Strip Rehydration (Incubate strip with sample) Sample_Prep->Strip_Rehydration Focusing Isoelectric Focusing (Apply electric field) Strip_Rehydration->Focusing Staining Staining (e.g., Coomassie Blue) Focusing->Staining Destaining Destaining (Remove background stain) Staining->Destaining pI_Determination pI Determination (Compare to markers) Destaining->pI_Determination

Workflow for determining the isoelectric point via IEF.

Conclusion

This technical guide provides a foundational understanding of the physicochemical properties of Aspartyl-valine. The provided data, while in some cases estimated, offers valuable insights for researchers. The detailed experimental protocols serve as a practical resource for the empirical determination of these properties. Further research into the specific biological roles and signaling pathways of Aspartyl-valine is warranted to fully elucidate its function in biological systems.

References

Asp-Val: A Technical History from Discovery to Application

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

The dipeptide Asp-Val (L-Aspartyl-L-Valine) is a fundamental component of protein structures and a metabolite with diverse biological relevance. Its journey from initial identification to its use in modern research provides a compelling narrative of the advancements in peptide chemistry and analytical techniques. This technical guide delves into the discovery and history of this compound, presenting key experimental protocols, quantitative data, and the underlying scientific principles that have shaped our understanding of this simple yet significant biomolecule.

Early Discovery and Identification

The precise first isolation and characterization of this compound is not definitively documented in a single seminal paper, as is common for many small biomolecules discovered during the mid-20th century's surge in protein chemistry research. Instead, its existence was gradually established through the systematic analysis of protein hydrolysates. By the mid-1960s, this compound was a known entity, utilized in metabolic studies.

A notable early instance of its use in research appears in a 1965 study by Gilvarg and Katchalski on peptide utilization by Escherichia coli[1]. This work, which investigated how bacteria internalize and metabolize small peptides, used this compound as one of the substrates, indicating that the dipeptide was sufficiently well-characterized and available for such biochemical experiments.

The identification of this compound and other dipeptides during this era was largely dependent on the development of chromatographic techniques. Paper chromatography, followed by column chromatography, were the primary methods for separating the complex mixtures of amino acids and small peptides produced by the enzymatic or acidic hydrolysis of proteins[2].

Experimental Protocol: Dipeptide Separation by Paper Chromatography (Circa 1950s-1960s)

This generalized protocol reflects the common methods of the time for separating dipeptides like this compound from a protein hydrolysate.

Objective: To separate and identify dipeptides from a complex mixture.

Materials:

  • Protein hydrolysate (e.g., from enzymatic digestion of a known protein)

  • Whatman No. 1 filter paper or equivalent

  • Chromatography developing solvent (e.g., a mixture of n-butanol, acetic acid, and water)

  • Ninhydrin (B49086) solution (for visualization)

  • Standard dipeptide solutions (including a synthesized this compound standard for comparison)

  • Chromatography tank

  • Oven

Methodology:

  • Sample Preparation: The protein hydrolysate is concentrated to a suitable volume.

  • Spotting: A small, concentrated spot of the hydrolysate is applied to the origin line of the filter paper using a micropipette. Spots of standard dipeptides are also applied alongside for reference.

  • Development: The paper is suspended in a sealed chromatography tank containing the developing solvent. The solvent moves up (ascending chromatography) or down (descending chromatography) the paper by capillary action, separating the components of the mixture based on their differential partitioning between the stationary phase (cellulose paper) and the mobile phase (solvent).

  • Drying: After the solvent front has traveled a sufficient distance, the paper is removed from the tank and dried in an oven to evaporate the solvent.

  • Visualization: The dried chromatogram is sprayed with a ninhydrin solution and heated. Amino acids and peptides react with ninhydrin to produce a characteristic purple color (or yellow for proline).

  • Identification: The position of the unknown dipeptide spots is compared with the position of the standard dipeptide spots. The retention factor (Rf value), the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is calculated for each spot and compared with the Rf values of known standards under the same conditions.

Quantitative Data Presentation:

CompoundSolvent System 1 (e.g., Butanol:Acetic Acid:Water) RfSolvent System 2 (e.g., Phenol:Water) Rf
Aspartic Acid0.220.15
Valine0.600.68
This compound Value to be determined experimentallyValue to be determined experimentally
Other Dipeptides......

Chemical Synthesis of this compound

The definitive characterization and subsequent use of this compound in biological studies necessitated its chemical synthesis. The early to mid-20th century saw the pioneering work of chemists like Emil Fischer, who laid the groundwork for peptide synthesis. By the 1960s, solution-phase and the nascent solid-phase peptide synthesis (SPPS) methods were being developed, allowing for the controlled formation of peptide bonds.

Experimental Protocol: Early Solution-Phase Synthesis of this compound (Conceptual)

This protocol is a conceptual representation of how this compound would have been synthesized using the techniques available in the mid-20th century. It involves the protection of reactive functional groups to ensure the specific formation of the desired peptide bond.

Objective: To synthesize L-Aspartyl-L-Valine.

Materials:

  • N-protected L-aspartic acid (e.g., N-benzyloxycarbonyl-L-aspartic acid) with the β-carboxyl group protected as a benzyl (B1604629) ester.

  • L-valine methyl ester.

  • A coupling reagent (e.g., dicyclohexylcarbodiimide (B1669883) - DCC).

  • Solvents (e.g., dichloromethane, ethyl acetate).

  • Reagents for deprotection (e.g., hydrogen gas with a palladium catalyst for benzyloxycarbonyl and benzyl ester removal, and sodium hydroxide (B78521) for methyl ester hydrolysis).

Methodology:

  • Activation and Coupling: The N- and side-chain-protected L-aspartic acid is dissolved in an appropriate solvent and treated with the coupling reagent (DCC) to activate the α-carboxyl group. L-valine methyl ester is then added to the reaction mixture. The activated aspartic acid reacts with the free amino group of valine methyl ester to form the protected dipeptide.

  • Purification of Protected Dipeptide: The reaction mixture is filtered to remove the dicyclohexylurea byproduct. The protected dipeptide is then purified from the filtrate, for example by extraction and crystallization.

  • Deprotection: The protecting groups are removed. The benzyloxycarbonyl (Z) group and the benzyl ester are typically removed simultaneously by catalytic hydrogenation. The methyl ester of valine is then hydrolyzed under basic conditions (saponification).

  • Final Purification: The final this compound dipeptide is purified, for example, by recrystallization or column chromatography.

Visualization of Synthetic Workflow:

SynthesisWorkflow cluster_Asp Protected Aspartic Acid cluster_Val Protected Valine Asp N-Z-Asp(OBzl)-OH Coupling Coupling (DCC) Asp->Coupling Val H-Val-OMe Val->Coupling ProtectedPeptide Protected this compound (N-Z-Asp(OBzl)-Val-OMe) Coupling->ProtectedPeptide Deprotection1 Catalytic Hydrogenation (H2, Pd/C) ProtectedPeptide->Deprotection1 IntermediatePeptide H-Asp(OH)-Val-OMe Deprotection1->IntermediatePeptide Deprotection2 Saponification (NaOH) IntermediatePeptide->Deprotection2 FinalProduct This compound Deprotection2->FinalProduct

Conceptual workflow for the solution-phase synthesis of this compound.

Modern Context and Biological Significance

Today, this compound is readily available as a research chemical and is studied in various contexts, from food science to metabolomics. It is recognized as a metabolite in numerous organisms.

More recently, the focus has shifted from the dipeptide itself to its presence in larger bioactive peptides and its role in signaling pathways, often in the context of specific mutations in proteins where an aspartic acid residue is replaced by valine, or vice versa.

Biosynthesis of Precursor Amino Acids

The biological synthesis of this compound as a dipeptide is a part of protein biosynthesis on the ribosome. The precursor amino acids, aspartic acid and valine, are synthesized through distinct metabolic pathways.

Aspartic Acid Biosynthesis: Aspartic acid is typically synthesized by the transamination of oxaloacetate, an intermediate in the citric acid cycle[3].

Valine Biosynthesis: Valine is an essential amino acid in humans and is synthesized in plants and microorganisms from pyruvic acid through a multi-enzyme pathway[3].

Visualization of Precursor Biosynthesis Pathways:

BiosynthesisPathways cluster_TCA Citric Acid Cycle cluster_Glycolysis Glycolysis Oxaloacetate Oxaloacetate Transamination Transamination Oxaloacetate->Transamination Pyruvate Pyruvate ValinePathway Multi-step Enzymatic Pathway Pyruvate->ValinePathway AsparticAcid Aspartic Acid Transamination->AsparticAcid Valine Valine ValinePathway->Valine ProteinSynthesis Protein Synthesis (Ribosome) AsparticAcid->ProteinSynthesis Valine->ProteinSynthesis AspVal This compound ProteinSynthesis->AspVal

Simplified overview of the biosynthesis of this compound precursors.

Conclusion

The history of this compound mirrors the broader history of peptide and protein science. Its identification was made possible by the advent of powerful separation techniques, and its synthesis was a result of the development of sophisticated methods for controlling chemical reactions. While the initial discovery of this dipeptide may not be attributable to a single breakthrough moment, its continued presence in the scientific literature underscores its fundamental importance as a building block of life and a tool for biochemical research. For contemporary researchers, understanding the historical context of how such fundamental molecules were discovered and characterized provides a valuable perspective on the foundations of modern biochemistry and drug development.

References

Synthesis of L-alpha-aspartyl-L-valine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core methodologies for the synthesis of the dipeptide L-alpha-aspartyl-L-valine. The document details both chemical and enzymatic approaches, offering granular experimental protocols and quantitative data to support researchers and professionals in the fields of peptide chemistry and drug development.

Chemical Synthesis: Solid-Phase Peptide Synthesis (SPPS)

Solid-phase peptide synthesis (SPPS) is the predominant chemical method for the synthesis of L-alpha-aspartyl-L-valine. The widely adopted Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategy offers an efficient and controlled stepwise assembly of the dipeptide on a solid support.[1]

Protecting Group Strategy

The synthesis of peptides containing aspartic acid necessitates careful selection of side-chain protecting groups to prevent side reactions, most notably the formation of aspartimide. For the synthesis of L-alpha-aspartyl-L-valine, the β-carboxyl group of aspartic acid is typically protected as a tert-butyl ester (OtBu) to minimize this side reaction.[1] The N-terminus of the growing peptide chain is protected with the base-labile Fmoc group.

Experimental Workflow

The solid-phase synthesis of L-alpha-aspartyl-L-valine follows a cyclical process of deprotection and coupling reactions.

SPPS_Workflow Resin Start: Valine-loaded Resin (e.g., Wang or 2-CTC Resin) Swell Swell Resin (DCM or DMF) Resin->Swell Fmoc_Deprotection_Val Fmoc Deprotection (20% Piperidine in DMF) Swell->Fmoc_Deprotection_Val Wash1 Wash (DMF) Fmoc_Deprotection_Val->Wash1 Coupling Coupling: Fmoc-Asp(OtBu)-OH + Coupling Reagents (e.g., HBTU/DIPEA) Wash1->Coupling Wash2 Wash (DMF) Coupling->Wash2 Fmoc_Deprotection_Asp Final Fmoc Deprotection (20% Piperidine in DMF) Wash2->Fmoc_Deprotection_Asp Wash3 Wash (DMF, DCM) Fmoc_Deprotection_Asp->Wash3 Cleavage Cleavage & Global Deprotection (TFA cocktail) Wash3->Cleavage Purification Purification (RP-HPLC) Cleavage->Purification Final_Product Final Product: L-alpha-aspartyl-L-valine Purification->Final_Product Enzymatic_Synthesis Substrates Substrates: N-protected L-Aspartic Acid (e.g., Z-Asp or Boc-Asp) + L-Valine Ester (e.g., Val-OMe or Val-OBzl) Reaction Reaction Conditions: - Controlled pH (e.g., 7-8) - Aqueous or Biphasic System - Temperature (e.g., 37-40°C) Substrates->Reaction Enzyme Enzyme: Thermolysin Enzyme->Reaction Product_Formation Product Formation: Protected Dipeptide (e.g., Z-Asp-Val-OMe) Reaction->Product_Formation Purification Purification: (e.g., Extraction, Crystallization) Product_Formation->Purification Deprotection Deprotection: (e.g., Hydrogenolysis for Z group) Purification->Deprotection Final_Product Final Product: L-alpha-aspartyl-L-valine Deprotection->Final_Product

References

The Biological Activity of Aspartyl-Valine (Asp-Val): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The dipeptide Aspartyl-Valine (Asp-Val), composed of L-aspartic acid and L-valine, is a naturally occurring biomolecule found as a metabolite and a constituent of protein hydrolysates.[1] While research on the specific biological activities of the isolated this compound dipeptide is emerging, its presence in larger bioactive peptide sequences suggests a significant contribution to various physiological processes. This technical guide provides a comprehensive overview of the known biological activities of this compound, focusing on its role as a substrate for peptide transporters. Due to the limited availability of quantitative data for the standalone dipeptide in other biological assays, this guide also explores the activities of short peptide sequences containing the this compound motif to illustrate its potential roles in cell adhesion, signaling, and as a modulator of enzyme activity. Detailed experimental protocols for key assays and visualizations of relevant signaling pathways are provided to support further research and drug development efforts.

Introduction

Dipeptides, the simplest form of peptides, are increasingly recognized for their diverse biological roles beyond simple protein building blocks. Aspartyl-Valine (this compound) is one such dipeptide that has garnered interest due to its identification in various biological contexts. Understanding its specific interactions and effects at a molecular level is crucial for harnessing its potential in therapeutic and nutraceutical applications. This guide aims to consolidate the current scientific knowledge on the biological activity of this compound, present available quantitative data, and provide detailed methodologies for its study.

Quantitative Data on Biological Activity

The primary and most clearly defined biological activity of the this compound dipeptide is its interaction with the human peptide transporter 1 (PEPT1). Quantitative data for other activities such as Angiotensin-Converting Enzyme (ACE) inhibition, antioxidant, and anti-inflammatory effects are currently limited for the standalone dipeptide. The following table summarizes the available quantitative data.

Biological ActivityAssay SystemQuantitative ValueReference
Peptide Transporter Activation Activation of human PEPT1 expressed in MDCK cells0.69 mMMedchemExpress

Key Biological Activities and Mechanisms

Peptide Transport

This compound is a substrate for the human peptide transporter 1 (PEPT1), a high-capacity, low-affinity transporter responsible for the uptake of di- and tripeptides in the small intestine. The activation of PEPT1 by this compound facilitates its absorption and suggests that it may play a role in nutritional signaling and systemic availability.

Signaling Pathway: The transport of dipeptides like this compound by PEPT1 is coupled with a proton gradient. Upon transport into intestinal epithelial cells, these peptides can be hydrolyzed into their constituent amino acids. In the context of bacterial-derived peptides, PEPT1-mediated transport can lead to the activation of downstream inflammatory signaling pathways, such as the NF-κB pathway. It is important to note that the pro-inflammatory response is associated with specific bacterial peptides and may not be a general consequence of all dipeptide transport. Leptin has been shown to regulate PEPT1 at the transcriptional level through the MAPK pathway.[2][3]

PEPT1_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular This compound This compound PEPT1 PEPT1 This compound->PEPT1 Transport Hydrolysis Hydrolysis PEPT1->Hydrolysis Transported NF-kB_Pathway NF-κB Pathway (context-dependent) PEPT1->NF-kB_Pathway Bacterial Peptides Amino_Acids Aspartic Acid Valine Hydrolysis->Amino_Acids Pro-inflammatory_Response Pro-inflammatory Response NF-kB_Pathway->Pro-inflammatory_Response

PEPT1-mediated transport and potential downstream signaling of this compound.

Potential Bioactivities (Inferred from this compound Containing Peptides)

While direct evidence for the following activities of the this compound dipeptide is limited, studies on larger peptides containing the this compound motif suggest its potential involvement.

  • Cell Adhesion and Migration: The Leu-Asp-Val (LDV) and Arg-Glu-Asp-Val (REDV) motifs, found in fibronectin, are recognized by integrins and play a role in cell adhesion and migration.[4] The REDV peptide has been shown to inhibit platelet adhesion.[4]

  • Angiotensin-Converting Enzyme (ACE) Inhibition: Many bioactive peptides derived from food sources exhibit ACE inhibitory activity. While no specific IC50 value for this compound has been reported in the reviewed literature, peptides containing hydrophobic C-terminal amino acids like Valine are often potent ACE inhibitors.

  • Antioxidant Activity: Peptides containing acidic amino acids like aspartic acid can chelate metal ions, while hydrophobic amino acids like valine can enhance solubility in lipid phases, contributing to overall antioxidant activity.

  • Anti-inflammatory Activity: Certain dipeptides have been shown to exert anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators like nitric oxide (NO) in macrophages.

Experimental Protocols

PEPT1 Transporter Activation Assay

This protocol is based on a high-throughput functional assay using a voltage-sensitive fluorescent indicator to measure membrane depolarization resulting from the co-transport of protons and PEPT1 substrates.

Workflow:

PEPT1_Assay_Workflow start Start cell_culture Culture MDCK cells stably expressing human PEPT1 start->cell_culture seeding Seed cells in 96-well plates cell_culture->seeding dye_loading Load cells with a voltage-sensitive fluorescent dye seeding->dye_loading wash Wash cells to remove excess dye dye_loading->wash compound_addition Add this compound dipeptide at various concentrations wash->compound_addition fluorescence_measurement Measure fluorescence changes over time (membrane depolarization) compound_addition->fluorescence_measurement data_analysis Analyze data to determine EC50 value fluorescence_measurement->data_analysis end End data_analysis->end

Workflow for PEPT1 transporter activation assay.

Methodology:

  • Cell Culture: Madin-Darby Canine Kidney (MDCK) cells stably transfected with the human PEPT1 transporter are cultured in appropriate media.

  • Cell Seeding: Cells are seeded into 96-well black-walled, clear-bottom plates and grown to confluence.

  • Dye Loading: The confluent cell monolayers are loaded with a voltage-sensitive fluorescent dye (e.g., from a membrane potential assay kit) according to the manufacturer's instructions.

  • Washing: After incubation with the dye, the cells are washed with a buffer to remove any extracellular dye.

  • Compound Addition: A range of concentrations of the this compound dipeptide is added to the wells.

  • Fluorescence Measurement: The plate is immediately placed in a fluorescence plate reader, and the fluorescence intensity is measured over time. An increase in fluorescence indicates membrane depolarization.

  • Data Analysis: The change in fluorescence is plotted against the concentration of the dipeptide, and the EC50 value is calculated using a suitable nonlinear regression model.

Angiotensin-Converting Enzyme (ACE) Inhibition Assay

This in vitro assay measures the ability of a compound to inhibit the activity of ACE.

Workflow:

ACE_Assay_Workflow start Start reagent_prep Prepare ACE enzyme solution, substrate (e.g., HHL), and buffer start->reagent_prep incubation Incubate this compound dipeptide with ACE enzyme reagent_prep->incubation substrate_addition Add substrate to initiate the enzymatic reaction incubation->substrate_addition reaction_termination Stop the reaction with HCl substrate_addition->reaction_termination product_extraction Extract the product (hippuric acid) with ethyl acetate reaction_termination->product_extraction evaporation Evaporate the ethyl acetate product_extraction->evaporation reconstitution Reconstitute the residue in water evaporation->reconstitution hplc_analysis Analyze hippuric acid concentration by HPLC reconstitution->hplc_analysis ic50_calculation Calculate the IC50 value hplc_analysis->ic50_calculation end End ic50_calculation->end

Workflow for ACE inhibition assay.

Methodology:

  • Reagent Preparation: Prepare solutions of ACE (from rabbit lung), the substrate hippuryl-histidyl-leucine (B1329654) (HHL), and a suitable buffer (e.g., borate (B1201080) buffer with NaCl).

  • Incubation: Pre-incubate the ACE enzyme solution with various concentrations of the this compound dipeptide.

  • Reaction Initiation: Add the HHL substrate to the mixture to start the enzymatic reaction.

  • Reaction Termination: After a defined incubation period, stop the reaction by adding hydrochloric acid (HCl).

  • Product Extraction: Extract the hippuric acid produced from the reaction mixture using a solvent like ethyl acetate.

  • Solvent Evaporation and Reconstitution: Evaporate the organic solvent and reconstitute the dried residue in distilled water.

  • Quantification: Measure the concentration of hippuric acid using high-performance liquid chromatography (HPLC).

  • IC50 Calculation: Plot the percentage of ACE inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Antioxidant Activity Assays (DPPH and ABTS)

These are common spectrophotometric assays to evaluate the free radical scavenging capacity of a compound.

DPPH_Assay_Workflow start Start sample_prep Prepare various concentrations of this compound dipeptide start->sample_prep mixing Mix the this compound solution with the DPPH solution sample_prep->mixing dpph_solution Prepare a solution of DPPH radical in methanol dpph_solution->mixing incubation Incubate the mixture in the dark mixing->incubation absorbance_measurement Measure the absorbance at ~517 nm incubation->absorbance_measurement ic50_calculation Calculate the IC50 value absorbance_measurement->ic50_calculation end End ic50_calculation->end

Workflow for nitric oxide inhibition assay.

Methodology:

  • Cell Culture: Culture RAW 264.7 murine macrophage cells in a suitable medium.

  • Cell Seeding: Seed the cells in a 96-well plate and allow them to adhere.

  • Pre-treatment: Treat the cells with different concentrations of the this compound dipeptide for a short period.

  • Stimulation: Add lipopolysaccharide (LPS) to the wells to induce an inflammatory response and nitric oxide production.

  • Incubation: Incubate the cells for a sufficient time (e.g., 24 hours).

  • Nitrite (B80452) Measurement: Collect the cell culture supernatant and measure the concentration of nitrite (a stable product of NO) using the Griess reagent.

  • Absorbance Reading: Measure the absorbance of the colored product at approximately 540 nm.

  • IC50 Calculation: Determine the concentration of this compound that inhibits NO production by 50%.

Conclusion and Future Directions

The this compound dipeptide is a known substrate for the PEPT1 transporter, a key mechanism for its absorption. While direct quantitative evidence for other biological activities such as ACE inhibition, antioxidant, and anti-inflammatory effects is currently limited, the prevalence of the this compound motif in larger bioactive peptides suggests its potential significance. Future research should focus on systematically evaluating the standalone this compound dipeptide in a range of biological assays to elucidate its specific functions and mechanisms of action. Such studies will be instrumental in unlocking the full therapeutic and nutraceutical potential of this simple yet potentially powerful biomolecule. The detailed protocols and workflows provided in this guide offer a solid foundation for researchers to undertake these investigations.

References

Aspartyl-Valine in Cellular Processes: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Issued: December 1, 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Scientific literature extensively details the roles of the individual amino acids L-aspartic acid and L-valine in myriad cellular processes. However, there is a notable scarcity of research focused specifically on the dipeptide Aspartyl-valine. Consequently, this guide provides a comprehensive overview of the cellular functions, metabolic pathways, and experimental analysis of its constituent amino acids, L-aspartic acid and L-valine. This foundational knowledge is presented to inform potential future investigations into the specific roles of the Aspartyl-valine dipeptide.

Introduction: The Building Blocks of Function

Aspartyl-valine is a dipeptide composed of L-aspartic acid and L-valine linked by a peptide bond. While the direct biological activities of this specific dipeptide are not well-documented, a thorough understanding of its constituent amino acids provides a critical foundation for predicting its potential functions and for designing future research. L-aspartic acid is a non-essential, acidic amino acid that plays a central role as a metabolic precursor and a signaling molecule. L-valine is an essential, branched-chain amino acid (BCAA) critical for protein synthesis, muscle metabolism, and energy homeostasis. This guide will delve into the core cellular processes involving these two amino acids, offering insights for researchers in cellular biology and drug development.

Metabolic Pathways of L-Aspartic Acid and L-Valine

The metabolic fates of L-aspartic acid and L-valine are central to cellular homeostasis, involving both anabolic and catabolic reactions.

L-Aspartic Acid Metabolism

L-aspartic acid is a pivotal node in metabolism, connecting carbohydrate and amino acid pathways. It is synthesized from the citric acid cycle intermediate, oxaloacetate, through transamination.[1] Aspartate serves as a precursor for the synthesis of several other amino acids, including asparagine, lysine, methionine, threonine, and isoleucine.[2] It is also a key participant in the urea (B33335) cycle and the malate-aspartate shuttle, which is crucial for transferring reducing equivalents into the mitochondria.[1]

Aspartate_Metabolism Oxaloacetate Oxaloacetate Aspartate Aspartate Oxaloacetate->Aspartate Aspartate Aminotransferase Glutamate Glutamate Asparagine Asparagine Aspartate->Asparagine Asparagine Synthetase Other_Amino_Acids Lys, Met, Thr, Ile Aspartate->Other_Amino_Acids Urea_Cycle Urea_Cycle Aspartate->Urea_Cycle Malate_Aspartate_Shuttle Malate_Aspartate_Shuttle Aspartate->Malate_Aspartate_Shuttle alpha_Ketoglutarate alpha_Ketoglutarate Glutamate->alpha_Ketoglutarate

Figure 1: Overview of L-Aspartic Acid Metabolism.
L-Valine Metabolism

L-valine, as an essential amino acid, cannot be synthesized by humans and must be obtained from the diet.[3] Its catabolism begins with a transamination reaction to form α-ketoisovalerate, which is then oxidatively decarboxylated.[4] The resulting products can enter the citric acid cycle for energy production or be used for the synthesis of other compounds. The biosynthesis of valine in microorganisms and plants starts from pyruvate.

Valine_Metabolism Pyruvate Pyruvate alpha_Ketoisovalerate alpha_Ketoisovalerate Pyruvate->alpha_Ketoisovalerate Multi-step Biosynthesis (in plants/microbes) Valine Valine alpha_Ketoisovalerate->Valine Branched-Chain Amino Acid Aminotransferase Succinyl_CoA Succinyl_CoA alpha_Ketoisovalerate->Succinyl_CoA Oxidative Decarboxylation Valine->alpha_Ketoisovalerate Catabolism Protein_Synthesis Protein_Synthesis Valine->Protein_Synthesis TCA_Cycle TCA_Cycle Succinyl_CoA->TCA_Cycle

Figure 2: Overview of L-Valine Metabolism.

Quantitative Data on L-Aspartic Acid and L-Valine

The intracellular concentrations of amino acids can vary significantly depending on the cell type, metabolic state, and extracellular environment. Below is a summary of representative quantitative data.

Amino AcidCell Type/OrganismIntracellular Concentration (µM)NotesReference
L-Aspartic AcidHuman Plasma40 - 80Reference range for circulating levels.
L-Aspartic AcidMouse Brain~1.41 - 1.64 pg/µl (LOQ)Method detection limits for quantification.
L-ValineHuman Serum (NDM group)≥ 35.25 µg/mLAssociated with newly-diagnosed type 2 diabetes.
L-ValineE. coli Fermentation0.485 g/L/h (production rate)Production kinetics using whey as a carbon source.

Metabolic Flux Analysis:

Stable isotope tracer experiments are often used to determine the flux through metabolic pathways. For instance, ¹³C-labeled valine and leucine (B10760876) have been used to investigate the distribution of fluxes around the α-ketoisovalerate and α-ketoisocaproate nodes, which are key intermediates in both the catabolism and anabolism of these amino acids.

Experimental Protocols

Investigating the roles of amino acids and their dipeptides requires robust experimental methodologies. The following section details common protocols that can be adapted for studying Aspartyl-valine.

Quantification of Intracellular Amino Acids

Accurate quantification of intracellular amino acids is crucial for understanding their metabolic roles.

Protocol: Amino Acid Extraction and Quantification by HPLC-MS/MS

  • Cell Culture and Harvesting:

    • Culture cells to the desired density.

    • Rapidly quench metabolic activity by washing cells with ice-cold phosphate-buffered saline (PBS).

    • Harvest cells by centrifugation at a low speed (e.g., 500 x g) for 5 minutes at 4°C.

  • Extraction:

    • Resuspend the cell pellet in a cold extraction solvent (e.g., 80% methanol).

    • Lyse the cells using sonication or bead beating while keeping the sample on ice.

    • Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet cell debris.

    • Collect the supernatant containing the amino acids.

  • Analysis by HPLC-MS/MS:

    • Dry the supernatant under a stream of nitrogen or by lyophilization.

    • Reconstitute the sample in a suitable mobile phase.

    • Inject the sample into an HPLC system coupled to a tandem mass spectrometer (MS/MS).

    • Separate amino acids using a suitable column (e.g., a HILIC column).

    • Quantify the amino acids using multiple reaction monitoring (MRM) with isotopically labeled internal standards.

Amino_Acid_Quantification_Workflow Cell_Culture 1. Cell Culture Quenching 2. Metabolic Quenching (Ice-cold PBS) Cell_Culture->Quenching Harvesting 3. Cell Harvesting (Centrifugation) Quenching->Harvesting Extraction 4. Metabolite Extraction (80% Methanol, Lysis) Harvesting->Extraction Clarification 5. Clarification (High-speed Centrifugation) Extraction->Clarification Analysis 6. HPLC-MS/MS Analysis Clarification->Analysis

Figure 3: Workflow for Amino Acid Quantification.
Studying Amino Acid and Dipeptide Transport

Investigating the transport of amino acids and dipeptides across cellular membranes is essential for understanding their uptake and distribution.

Protocol: Cellular Uptake Assay

  • Cell Seeding:

    • Seed cells in a multi-well plate and culture until they reach a suitable confluency.

  • Uptake Initiation:

    • Wash the cells with a pre-warmed buffer (e.g., Hanks' Balanced Salt Solution - HBSS).

    • Add the uptake buffer containing the amino acid or dipeptide of interest (e.g., ¹⁴C-labeled Aspartyl-valine) at various concentrations.

    • Incubate for a specific time course (e.g., 1, 5, 15, 30 minutes) at 37°C.

  • Uptake Termination:

    • Rapidly aspirate the uptake buffer.

    • Wash the cells multiple times with ice-cold buffer to remove extracellular substrate.

  • Quantification:

    • Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH or 1% SDS).

    • Measure the intracellular radioactivity using a scintillation counter.

    • Normalize the uptake to the total protein concentration in each well.

Potential Cellular Roles and Future Directions

While direct evidence is lacking, the known functions of L-aspartic acid and L-valine allow for informed speculation on the potential roles of the Aspartyl-valine dipeptide.

  • Nutrient Source: Aspartyl-valine could serve as a source of its constituent amino acids following uptake and intracellular hydrolysis. Dipeptide transporters are known to exist and can be a mechanism for cellular amino acid acquisition.

  • Signaling Molecule: L-aspartic acid itself is an excitatory neurotransmitter. It is plausible that Aspartyl-valine could interact with cell surface receptors, although this has not been demonstrated.

  • Metabolic Intermediate: The dipeptide could be an intermediate in specific metabolic pathways that are yet to be fully characterized.

Future research should focus on determining if Aspartyl-valine is endogenously produced, identifying its transporters, and investigating its effects on cellular signaling and metabolism. The experimental protocols outlined in this guide provide a starting point for such investigations.

Conclusion

The dipeptide Aspartyl-valine remains an understudied molecule in the context of cellular biology. A deep understanding of its constituent amino acids, L-aspartic acid and L-valine, provides a robust framework for future research. L-aspartic acid is a central player in metabolism and cellular signaling, while L-valine is a crucial essential amino acid for protein synthesis and energy. By leveraging the established knowledge and experimental methodologies for these amino acids, the scientific community can begin to elucidate the specific functions of dipeptides like Aspartyl-valine, potentially uncovering novel biological roles and therapeutic targets.

References

Methodological & Application

Application Notes and Protocols for the Solid-Phase Synthesis of Asp-Val

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solid-phase peptide synthesis (SPPS) is the cornerstone of modern peptide chemistry, enabling the efficient construction of peptide chains on a solid support. This document provides a detailed protocol for the synthesis of the dipeptide Asp-Val (Aspartyl-Valine) using Fluorenylmethyloxycarbonyl (Fmoc) chemistry. This compound is a simple dipeptide that serves as an excellent model for understanding the fundamental principles and potential challenges of SPPS, particularly those associated with aspartic acid residues.

A significant challenge in the synthesis of peptides containing aspartic acid is the base-catalyzed formation of an aspartimide, a cyclic succinimide (B58015) derivative. This side reaction can lead to the formation of β-aspartyl peptides and racemization of the aspartic acid residue, ultimately reducing the purity and yield of the target peptide.[1][2] The choice of protecting group for the β-carboxyl group of aspartic acid is therefore critical to minimizing this side reaction.[1]

This application note will detail the synthesis of this compound on a solid support, covering resin preparation, amino acid coupling, and final cleavage and deprotection.

Key Reagents and Protecting Group Strategies

The selection of appropriate reagents is crucial for a successful synthesis. The following tables summarize the key components and their roles in the solid-phase synthesis of this compound.

Table 1: Amino Acid Derivatives and Protecting Groups

Amino Acid DerivativeProtecting Group (Side Chain)Purpose of Protecting Group
Fmoc-Val-OHNoneThe valine side chain is non-reactive.
Fmoc-Asp(OtBu)-OHtert-Butyl (OtBu)Protects the β-carboxyl group of aspartic acid to prevent side reactions, notably aspartimide formation.[1][2]

Table 2: Coupling Reagents and Additives

ReagentFull NameRoleTypical Equivalents (AA:Reagent:Base)
HBTU O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphateCoupling reagent that activates the carboxylic acid of the incoming amino acid.1:0.95:2
HATU 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphateA highly efficient coupling reagent, particularly for hindered couplings.1:0.95:2
DIC N,N'-DiisopropylcarbodiimideA carbodiimide (B86325) coupling reagent. The urea (B33335) byproduct is soluble in common solvents, making it suitable for SPPS.1:1:1 (with HOBt)
HOBt 1-HydroxybenzotriazoleAn additive used with carbodiimides to suppress racemization and improve coupling efficiency.1:1 (with DIC)
DIPEA N,N-DiisopropylethylamineA non-nucleophilic base used to activate coupling reagents and neutralize the resin.As required

Experimental Protocols

Resin Preparation and Swelling

The initial step involves preparing the solid support for peptide synthesis. A commonly used resin for the synthesis of peptide acids is the Wang resin.

Protocol:

  • Place the desired amount of Wang resin (pre-loaded with Fmoc-Val) in a reaction vessel.

  • Add N,N-Dimethylformamide (DMF) to the resin.

  • Allow the resin to swell for at least 30 minutes at room temperature with gentle agitation. This ensures that the reactive sites within the resin beads are accessible.

  • After swelling, drain the DMF.

Fmoc Deprotection

The N-terminal Fmoc protecting group of the resin-bound valine is removed to allow for the coupling of the next amino acid.

Protocol:

  • Add a 20% solution of piperidine (B6355638) in DMF to the swollen resin.

  • Agitate the mixture for 5 minutes and then drain the solution.

  • Add a fresh 20% piperidine in DMF solution and agitate for an additional 15 minutes to ensure complete Fmoc removal.

  • Drain the piperidine solution.

  • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

Coupling of Fmoc-Asp(OtBu)-OH

The protected aspartic acid is then coupled to the deprotected valine on the resin.

Protocol:

  • In a separate vial, dissolve Fmoc-Asp(OtBu)-OH (3-5 equivalents relative to the resin loading) and a coupling reagent such as HBTU (2.9 equivalents) in DMF.

  • Add DIPEA (6 equivalents) to the amino acid/HBTU solution and mix for 1-2 minutes to pre-activate the amino acid.

  • Add the activated amino acid solution to the deprotected resin.

  • Agitate the reaction mixture at room temperature for 1-2 hours.

  • To monitor the reaction, a small sample of resin beads can be taken and subjected to a Kaiser test. A negative Kaiser test (yellow beads) indicates the absence of free primary amines and a complete coupling reaction.

  • After a successful coupling, wash the resin thoroughly with DMF (3-5 times) and Dichloromethane (DCM) (3-5 times).

Cleavage and Deprotection

The final step involves cleaving the completed dipeptide from the resin and removing the side-chain protecting group from the aspartic acid residue.

Protocol:

  • Wash the peptidyl-resin with DCM and dry it under vacuum.

  • Prepare a cleavage cocktail. A standard cocktail is Reagent K, which consists of trifluoroacetic acid (TFA), phenol, water, thioanisole, and 1,2-ethanedithiol (B43112) (82.5:5:5:5:2.5). The scavengers in the cocktail trap the reactive carbocations generated during the cleavage of the t-butyl protecting group.

  • Add the cleavage cocktail to the dried resin.

  • Allow the reaction to proceed for 2-3 hours at room temperature with occasional agitation.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Wash the resin with a small amount of fresh TFA to ensure complete recovery of the peptide.

  • Precipitate the crude peptide from the TFA solution by adding cold diethyl ether.

  • Centrifuge the mixture to pellet the precipitated peptide.

  • Decant the ether and wash the peptide pellet with cold ether two more times.

  • Dry the crude peptide under vacuum.

  • The crude peptide can then be purified using reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualizations

The following diagrams illustrate the key workflows in the solid-phase synthesis of this compound.

sps_workflow Resin Fmoc-Val-Wang Resin SwollenResin Swollen Fmoc-Val-Wang Resin Resin->SwollenResin DMF DeprotectedResin H-Val-Wang Resin SwollenResin->DeprotectedResin 20% Piperidine/DMF DipeptideResin Fmoc-Asp(OtBu)-Val-Wang Resin DeprotectedResin->DipeptideResin Fmoc-Asp(OtBu)-OH, HBTU, DIPEA CrudePeptide Crude H-Asp-Val-OH DipeptideResin->CrudePeptide Cleavage Cocktail (e.g., Reagent K) PurifiedPeptide Purified H-Asp-Val-OH CrudePeptide->PurifiedPeptide RP-HPLC

Caption: General workflow for the solid-phase synthesis of this compound.

coupling_pathway cluster_activation Activation cluster_coupling Coupling FmocAsp Fmoc-Asp(OtBu)-OH Carboxylic Acid ActivatedEster Activated Ester O-Benzotriazolyl ester FmocAsp->ActivatedEster + HBTU / DIPEA HBTU HBTU Coupling Reagent DeprotectedVal H-Val-Resin Free Amine ActivatedEster->DeprotectedVal Nucleophilic Attack Dipeptide Fmoc-Asp(OtBu)-Val-Resin Peptide Bond Formed DeprotectedVal->Dipeptide

Caption: Chemical pathway for the HBTU-mediated coupling of Fmoc-Asp(OtBu)-OH.

Conclusion

The solid-phase synthesis of this compound provides a practical introduction to the techniques and challenges of peptide synthesis. While the protocol outlined above is robust, optimization may be necessary depending on the specific scale and available instrumentation. Careful selection of protecting groups for aspartic acid is paramount to prevent the formation of aspartimide-related impurities. The successful synthesis and purification of this compound demonstrate the foundational principles that can be applied to the synthesis of more complex and therapeutically relevant peptides.

References

Application Note and Protocol for the Liquid-Phase Synthesis of Aspartyl-valine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aspartyl-valine (Asp-Val) is a dipeptide of significant interest in biochemical and pharmaceutical research. As a fundamental building block of larger peptides and proteins, its efficient synthesis is crucial for various applications, including drug discovery and development. Liquid-phase peptide synthesis (LPPS), also known as solution-phase synthesis, offers a classical yet powerful methodology for producing peptides.[1] This method allows for the purification of intermediates at each step, ensuring high purity of the final product, which is particularly advantageous for large-scale synthesis.[2][3]

This application note provides a detailed protocol for the liquid-phase synthesis of Aspartyl-valine using a strategy based on the tert-butyloxycarbonyl (Boc) protecting group for the N-terminus and benzyl (B1604629) (Bzl) esters for the protection of carboxylic acid functionalities. This orthogonal protection scheme allows for the selective deprotection of the N-terminus for chain elongation, followed by a final global deprotection to yield the desired dipeptide.

Synthesis Strategy Overview

The synthesis of Aspartyl-valine is carried out in a stepwise manner, beginning with the C-terminal amino acid, valine. The overall workflow involves three main stages:

  • Coupling: The N-terminally protected aspartic acid derivative, Boc-Asp(OBzl)-OH, is coupled to the C-terminally protected valine, H-Val-OBzl, using a carbodiimide (B86325) coupling agent.

  • N-terminal Deprotection: The temporary Boc protecting group is removed from the resulting dipeptide under acidic conditions.

  • Global Deprotection: The permanent benzyl ester protecting groups on the C-terminus and the aspartic acid side chain are removed simultaneously via hydrogenolysis to yield the final this compound dipeptide.

G cluster_start Starting Materials cluster_synthesis Synthesis Steps cluster_product Final Product Boc-Asp(OBzl)-OH Boc-Asp(OBzl)-OH Coupling 1. Coupling (DCC/HOBt) Boc-Asp(OBzl)-OH->Coupling H-Val-OBzl H-Val-OBzl H-Val-OBzl->Coupling Boc_Deprotection 2. N-terminal Deprotection (TFA) Coupling->Boc_Deprotection Boc-Asp(OBzl)-Val-OBzl Global_Deprotection 3. Global Deprotection (H₂, Pd/C) Boc_Deprotection->Global_Deprotection H-Asp(OBzl)-Val-OBzl Aspartyl-valine H-Asp-Val-OH Global_Deprotection->Aspartyl-valine

Figure 1: Overall workflow for the liquid-phase synthesis of Aspartyl-valine.

Quantitative Data Summary

The following table presents representative data for the solution-phase synthesis of a dipeptide, illustrating typical yields and purity that can be expected at each stage of the synthesis. Actual results may vary depending on the specific reaction conditions and purification techniques employed.

StepProductMolecular Weight ( g/mol )Theoretical Yield (g)Actual Yield (g)Yield (%)Purity (by HPLC)
1. CouplingBoc-Asp(OBzl)-Val-OBzl526.615.274.8592>98%
2. N-terminal DeprotectionH-Asp(OBzl)-Val-OBzl·TFA540.555.415.2597>97%
3. Global DeprotectionH-Asp-Val-OH232.242.322.0990>99%

Table 1: Representative quantitative data for the synthesis of Aspartyl-valine, assuming a 10 mmol starting scale of H-Val-OBzl.

Experimental Protocols

Materials and Reagents
  • Boc-L-Aspartic acid β-benzyl ester (Boc-Asp(OBzl)-OH)

  • L-Valine benzyl ester hydrochloride (H-Val-OBzl·HCl)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (B1210297) (EtOAc)

  • Hexanes

  • Trifluoroacetic acid (TFA)

  • Palladium on carbon (10% Pd/C)

  • Methanol (MeOH)

  • Diethyl ether

Protocol 1: Coupling of Boc-Asp(OBzl)-OH and H-Val-OBzl

This protocol describes the formation of the dipeptide Boc-Asp(OBzl)-Val-OBzl.

  • Preparation of H-Val-OBzl free base:

    • Dissolve H-Val-OBzl·HCl (1.0 eq) in DCM.

    • Add DIPEA (1.1 eq) and stir at room temperature for 20 minutes to neutralize the hydrochloride salt.

  • Coupling Reaction:

    • In a separate flask, dissolve Boc-Asp(OBzl)-OH (1.0 eq) and HOBt (1.1 eq) in anhydrous DCM.

    • Cool the solution to 0 °C in an ice bath.

    • Add the solution of free H-Val-OBzl from step 1.

    • Slowly add a solution of DCC (1.1 eq) in anhydrous DCM to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Work-up and Purification:

    • Monitor the reaction by thin-layer chromatography (TLC).

    • Once complete, filter off the precipitated dicyclohexylurea (DCU) byproduct.

    • Wash the filtrate sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica (B1680970) gel or by recrystallization from a suitable solvent system (e.g., EtOAc/hexanes).

G cluster_reactants Reactants cluster_reagents Reagents cluster_product Product BocAsp Boc-Asp(OBzl)-OH Dipeptide Boc-Asp(OBzl)-Val-OBzl BocAsp->Dipeptide ValOBzl H-Val-OBzl ValOBzl->Dipeptide DCC DCC DCC->Dipeptide Activation HOBt HOBt HOBt->Dipeptide Racemization suppression

Figure 2: Coupling reaction for the formation of the protected dipeptide.
Protocol 2: N-terminal Boc Deprotection

This protocol details the removal of the Boc group from the protected dipeptide.

  • Deprotection Reaction:

    • Dissolve the purified Boc-Asp(OBzl)-Val-OBzl (1.0 eq) in anhydrous DCM.

    • Add an equal volume of TFA (e.g., a 1:1 solution of TFA/DCM).

    • Stir the reaction at room temperature for 1-2 hours.

  • Work-up:

    • Monitor the reaction by TLC.

    • Once complete, remove the solvent and excess TFA under reduced pressure.

    • The resulting amine trifluoroacetate (B77799) salt (H-Asp(OBzl)-Val-OBzl·TFA) can be used directly in the next step or further purified.

Protocol 3: Global Deprotection (Hydrogenolysis)

This protocol describes the simultaneous removal of the benzyl ester protecting groups from the C-terminus and the aspartic acid side chain.

  • Hydrogenolysis Reaction:

    • Dissolve H-Asp(OBzl)-Val-OBzl·TFA (1.0 eq) in methanol.

    • Carefully add 10% Pd/C catalyst (typically 5-10 mol% of palladium relative to the substrate).

    • Securely attach a hydrogen-filled balloon to the flask or perform the reaction in a hydrogenation apparatus.

    • Evacuate the flask and backfill with hydrogen. Repeat this process three times.

    • Stir the reaction mixture vigorously at room temperature under a hydrogen atmosphere.

  • Work-up and Isolation:

    • Monitor the reaction by TLC.

    • Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.

    • Wash the Celite® pad with methanol.

    • Concentrate the filtrate under reduced pressure.

    • Triturate the residue with cold diethyl ether to precipitate the final dipeptide, H-Asp-Val-OH.

    • Isolate the product by filtration or centrifugation and dry under vacuum.

G cluster_deprotection Deprotection Schemes cluster_reagents Reagents cluster_peptide Peptide Boc_Removal Boc Removal (N-terminus) Bzl_Removal Benzyl Ester Removal (C-terminus & Side Chain) Boc_Removal->Bzl_Removal Intermediate: H-Asp(OBzl)-Val-OBzl Final_Peptide H-Asp-Val-OH Bzl_Removal->Final_Peptide TFA Trifluoroacetic Acid (TFA) TFA->Boc_Removal H2_PdC H₂ / Pd/C H2_PdC->Bzl_Removal Protected_Peptide Boc-Asp(OBzl)-Val-OBzl Protected_Peptide->Boc_Removal

Figure 3: Orthogonal deprotection strategy for Aspartyl-valine synthesis.

Conclusion

The described liquid-phase synthesis protocol provides a reliable and scalable method for the preparation of high-purity Aspartyl-valine. The use of an orthogonal Boc/Bzl protection strategy allows for controlled, stepwise synthesis and deprotection. The purification of intermediates at each stage minimizes the accumulation of impurities, making this method well-suited for applications where product quality is paramount. This protocol can be adapted for the synthesis of other dipeptides and serves as a foundational technique for more complex peptide synthesis projects.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Purification of the Dipeptide Asp-Val

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Aspartyl-Valine (Asp-Val) is a dipeptide composed of the amino acids aspartic acid and valine. As a small, polar peptide, its purification can be effectively achieved using reversed-phase high-performance liquid chromatography (RP-HPLC). This technique separates molecules based on their hydrophobicity.[1][2] In RP-HPLC, the stationary phase is nonpolar (hydrophobic), and the mobile phase is polar. This compound, being relatively polar, will have a shorter retention time on a nonpolar column compared to more hydrophobic peptides. The separation is based on the hydrophobic interaction between the peptide's amino acid side chains and the stationary phase.[1] Elution is typically achieved by gradually increasing the concentration of an organic solvent in the mobile phase, which increases its hydrophobicity and causes the peptide to elute from the column.[1][3] This application note provides a detailed protocol for the purification of this compound using RP-HPLC.

Principle of Separation

In reversed-phase HPLC, the stationary phase, commonly a silica-based matrix with bonded C18 alkyl chains, is hydrophobic. The sample containing this compound is introduced into the column in a highly aqueous mobile phase, which promotes the binding of any hydrophobic components to the stationary phase. Due to its polar nature, this compound has a relatively weak interaction with the C18 stationary phase. A gradient of increasing organic solvent (acetonitrile) concentration is used to elute the bound compounds. The addition of an ion-pairing agent like trifluoroacetic acid (TFA) to the mobile phase helps to improve peak shape by neutralizing the charges on the peptide and the silica (B1680970) support.

Experimental Protocols

Materials and Reagents

  • Crude this compound sample

  • HPLC grade water

  • HPLC grade acetonitrile (B52724) (ACN)

  • Trifluoroacetic acid (TFA), HPLC grade

  • 0.22 µm syringe filters

Instrumentation

  • A binary HPLC system equipped with a gradient pump, autosampler, column oven, and a UV detector.

  • C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size, 100 Å pore size).

  • Data acquisition and processing software.

Mobile Phase Preparation

  • Mobile Phase A: 0.1% TFA in water. To prepare 1 L, add 1 mL of TFA to 999 mL of HPLC grade water.

  • Mobile Phase B: 0.1% TFA in acetonitrile. To prepare 1 L, add 1 mL of TFA to 999 mL of HPLC grade acetonitrile.

  • Degas both mobile phases prior to use.

Sample Preparation

  • Dissolve the crude this compound sample in Mobile Phase A to a concentration of approximately 1 mg/mL.

  • Vortex the solution to ensure complete dissolution.

  • Filter the sample solution through a 0.22 µm syringe filter to remove any particulate matter.

HPLC Method Parameters

ParameterCondition
Column C18, 4.6 x 250 mm, 5 µm, 100 Å
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 214 nm
Injection Volume 20 µL
Gradient Program See Table 2

Gradient Elution Program

Time (minutes)% Mobile Phase B
0.05
5.05
25.040
30.095
35.095
35.15
40.05

Purification and Analysis Protocol

  • System Equilibration: Equilibrate the HPLC system with the initial mobile phase conditions (95% A, 5% B) for at least 15-20 minutes or until a stable baseline is achieved.

  • Blank Injection: Perform a blank injection (injecting Mobile Phase A) to ensure the system is clean and the baseline is stable.

  • Sample Injection: Inject the prepared this compound sample onto the column.

  • Fraction Collection: Collect the fractions corresponding to the main peak of interest. The retention time for this compound is expected to be relatively short due to its polarity.

  • Purity Analysis: Analyze the collected fractions using the same HPLC method to determine their purity.

  • Pooling and Solvent Evaporation: Pool the fractions with the desired purity. The collected fractions can be lyophilized or subjected to solvent evaporation to obtain the purified peptide.

Data Presentation

Table 1: Representative Quantitative Data for this compound Purification

SampleRetention Time (min)Peak AreaPurity (%)Yield (%)
Crude this compound12.5850,00085-
Purified this compound12.5780,000>9891.8

Note: The data presented in this table is illustrative and may vary depending on the specific experimental conditions and the nature of the crude sample.

Visualizations

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Process cluster_post Post-Purification sample_prep Sample Preparation (Dissolve & Filter) injection Sample Injection sample_prep->injection mobile_phase_prep Mobile Phase Preparation (A: 0.1% TFA in H2O, B: 0.1% TFA in ACN) equilibration System Equilibration mobile_phase_prep->equilibration equilibration->injection separation Chromatographic Separation (C18 Column, Gradient Elution) injection->separation detection UV Detection (214 nm) separation->detection fraction_collection Fraction Collection detection->fraction_collection purity_analysis Purity Analysis of Fractions fraction_collection->purity_analysis pooling Pooling of Pure Fractions purity_analysis->pooling solvent_evaporation Solvent Evaporation / Lyophilization pooling->solvent_evaporation final_product Purified this compound solvent_evaporation->final_product

Caption: Workflow for the HPLC purification of this compound.

References

Application Note: Quantitative Analysis of Aspartyl-valine (Asp-Val) by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Aspartyl-valine (Asp-Val) is a dipeptide composed of L-aspartic acid and L-valine.[1] It is found as a metabolite and can be isolated from enzymatic hydrolysates of various food proteins.[1] Accurate and sensitive quantification of dipeptides like this compound in complex biological matrices is crucial for metabolomics research, food science, and diagnostics. This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Aspartyl-valine in biological samples such as plasma.

Principle

This method employs reversed-phase liquid chromatography for the separation of Aspartyl-valine from other matrix components. The analyte is then detected by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This targeted approach provides high selectivity and sensitivity for accurate quantification.[2][3] The workflow involves a simple protein precipitation step for sample preparation, followed by direct injection into the LC-MS/MS system.

Materials and Instrumentation

  • Reagents: Aspartyl-valine standard (Sigma-Aldrich or equivalent), Acetonitrile (B52724) (LC-MS grade), Water (LC-MS grade), Formic acid (LC-MS grade).

  • Instrumentation:

    • Liquid Chromatography system (e.g., Agilent 1290 Infinity UHPLC, SCIEX MicroLC 200).[3]

    • Triple Quadrupole Mass Spectrometer (e.g., SCIEX QTRAP® 6500+, Agilent LC/MSD iQ).

    • Analytical column: C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).

Experimental Protocols

Protocol 1: Sample Preparation (Plasma)

This protocol outlines the extraction of this compound from plasma samples via protein precipitation, a common and effective method for cleaning up biological samples before LC-MS analysis.

  • Thawing: Thaw frozen plasma samples on ice to prevent enzymatic degradation of analytes.

  • Aliquoting: Pipette 100 µL of plasma into a clean microcentrifuge tube.

  • Protein Precipitation: Add 300 µL of ice-cold acetonitrile containing 0.1% formic acid to the plasma sample. The organic solvent precipitates the high-abundance proteins.

  • Vortexing: Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and complete protein precipitation.

  • Centrifugation: Centrifuge the sample at 14,000 x g for 10 minutes at 4°C. This will pellet the precipitated proteins.

  • Supernatant Collection: Carefully collect the supernatant, which contains the this compound, and transfer it to a clean autosampler vial for analysis.

  • Dilution (Optional): If high concentrations are expected, the supernatant can be further diluted with the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

Protocol 2: LC-MS/MS Analysis

This protocol provides the conditions for the chromatographic separation and mass spectrometric detection of this compound.

  • Chromatographic Conditions:

    • Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Flow Rate: 0.5 mL/min.

    • Injection Volume: 5 µL.

    • Column Temperature: 40°C.

    • Gradient: A linear gradient is typically used. A starting point could be 2% B, holding for 1 minute, then ramping to 95% B over 5 minutes, holding for 2 minutes, and re-equilibrating at 2% B for 3 minutes.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • Source Parameters: Optimize gas temperatures, gas flows, and ion spray voltage according to the specific instrument manufacturer's guidelines.

    • MRM Transitions: Monitor the transitions from the protonated precursor ion to specific product ions.

Data Presentation

Quantitative data should be summarized for clarity and easy comparison. The following tables provide essential mass spectrometric parameters for this compound and a template for reporting quantitative results.

Table 1: Mass Spectrometric Parameters for Aspartyl-valine (this compound)

ParameterValueDescription
Formula C9H16N2O5Molecular Formula
Molecular Weight 232.23 g/mol Monoisotopic Mass
Precursor Ion (Q1) 233.1 m/zProtonated molecule [M+H]+
Product Ion 1 (Q3) 118.1 m/zCorresponds to the y1 ion (protonated Valine)
Product Ion 2 (Q3) 72.1 m/zImmonium ion of Valine [Val-H2O-CO]+
Collision Energy (CE) Instrument DependentTypically optimized between 15-30 eV
Dwell Time 50-100 msTime spent acquiring data for each transition

Note: Product ions are predicted based on common peptide fragmentation rules. The most intense and specific fragments should be determined experimentally.

Table 2: Example Quantitative Results Template

Sample IDConcentration (µg/mL)Peak Area%CV (n=3)
BlankNot Detected0-
Standard 10.115,4304.5
Standard 21.0156,7803.1
Standard 310.01,602,1102.5
Plasma Sample 12.34365,4505.2
Plasma Sample 25.12801,2304.1

Visualizations

Diagrams are essential for visualizing complex workflows and molecular structures. The following diagrams were created using the DOT language.

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Plasma Sample Precipitation Add Acetonitrile (3:1 v/v) Vortex Sample->Precipitation Centrifuge Centrifuge (14,000 x g, 10 min) Precipitation->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LC LC Separation (C18 Column) Supernatant->LC Inject MS ESI-MS/MS Detection (MRM Mode) LC->MS Data Data Acquisition & Quantification MS->Data

Caption: Experimental workflow for this compound analysis.

G cluster_precursor Precursor Ion (Q1) cluster_fragments Product Ions (Q3) Precursor [this compound+H]+ m/z = 233.1 y1_ion y1 ion [Val+H]+ m/z = 118.1 Precursor->y1_ion CID b1_ion b1 ion [Asp+H-H2O]+ m/z = 116.0 Precursor->b1_ion CID val_imm Val Immonium m/z = 72.1 y1_ion->val_imm Loss of H2O, CO

Caption: Fragmentation diagram of Aspartyl-valine.

References

Application Notes and Protocols for the Enzymatic Synthesis of Aspartyl-Valine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The enzymatic synthesis of dipeptides offers a green and stereospecific alternative to traditional chemical methods, which often involve harsh conditions and complex protection/deprotection steps. This document provides detailed application notes and protocols for the synthesis of Aspartyl-valine, a dipeptide with potential applications in pharmaceuticals and as a building block in larger peptide structures. The protocols focus on the use of thermolysin, a robust and commercially available metalloproteinase, for the coupling of N-protected L-aspartic acid and L-valine methyl ester. Both free and immobilized enzyme strategies are discussed to provide flexibility for various research and development needs.

Principle of the Reaction

The enzymatic synthesis of Aspartyl-valine is a condensation reaction catalyzed by thermolysin. The enzyme facilitates the formation of a peptide bond between the α-carboxyl group of an N-protected aspartic acid derivative (acyl donor) and the amino group of a valine ester (acyl acceptor). The use of an N-terminal protecting group on the aspartic acid, such as benzyloxycarbonyl (Z), is crucial to prevent self-condensation and polymerization. Similarly, the C-terminal of valine is protected as a methyl ester to enhance its reactivity as a nucleophile. The reaction equilibrium can be shifted towards synthesis by conducting the reaction in a biphasic system or in an organic solvent with a low water content, which promotes the precipitation of the product.

Quantitative Data Summary

While specific quantitative data for the enzymatic synthesis of Aspartyl-valine is not extensively available in the literature, the synthesis of its close analog, N-(Benzyloxycarbonyl)-L-aspartyl-L-phenylalanine methyl ester (Z-Asp-Phe-OMe), the precursor to the artificial sweetener aspartame, has been well-documented. The following tables summarize representative data from studies on Z-Asp-Phe-OMe synthesis, which can be considered indicative of the expected outcomes for Aspartyl-valine synthesis under similar conditions.

Table 1: Effect of pH on the Initial Rate of Z-Asp-Phe-OMe Synthesis Catalyzed by Free Thermolysin

pHRelative Initial Rate (%)
5.045
6.085
7.0100
8.070
9.030

Data adapted from studies on thermolysin-catalyzed dipeptide synthesis, where optimal activity is typically observed around pH 7.0.

Table 2: Effect of Organic Solvent on the Yield of Z-Asp-Phe-OMe Synthesis

Organic SolventWater Content (%)Reaction Time (h)Yield (%)
Ethyl Acetate (B1210297)52485
tert-Amyl Alcohol52492
Acetonitrile52478
Toluene24865

Yields are based on the initial amount of the limiting substrate, N-benzyloxycarbonyl-L-aspartic acid.

Table 3: Comparison of Free vs. Immobilized Thermolysin for Z-Asp-Phe-OMe Synthesis

Enzyme FormSupport MaterialReaction Time (h)Yield (%)Reusability (cycles)
Free Thermolysin-12951
Immobilized ThermolysinAmberlite XAD-72490>10
Immobilized ThermolysinCelite2482>8

Immobilized enzyme demonstrates slightly lower reaction rates but offers significant advantages in terms of reusability and process simplification.

Experimental Protocols

Protocol 1: Synthesis of N-(Benzyloxycarbonyl)-L-Aspartyl-L-Valine Methyl Ester using Free Thermolysin

Materials:

  • N-(Benzyloxycarbonyl)-L-aspartic acid (Z-Asp-OH)

  • L-Valine methyl ester hydrochloride (H-Val-OMe·HCl)

  • Thermolysin (from Bacillus thermoproteolyticus rokko)

  • Ethyl acetate (or tert-Amyl alcohol)

  • Sodium bicarbonate (NaHCO₃)

  • Sodium chloride (NaCl)

  • Magnesium sulfate (B86663) (MgSO₄)

  • Tris-HCl buffer (0.1 M, pH 7.0)

  • Hydrochloric acid (1 M)

  • Dichloromethane

Procedure:

  • Preparation of L-Valine methyl ester free base: Dissolve L-Valine methyl ester hydrochloride in a minimal amount of water and add an equimolar amount of sodium bicarbonate to neutralize the HCl. Extract the free base into dichloromethane, dry the organic layer with anhydrous MgSO₄, and evaporate the solvent under reduced pressure to obtain H-Val-OMe as an oil.

  • Reaction Setup: In a sealed reaction vessel, dissolve N-(Benzyloxycarbonyl)-L-aspartic acid (1 mmol) and L-Valine methyl ester (1.2 mmol) in 20 mL of ethyl acetate (or tert-amyl alcohol) containing 5% (v/v) 0.1 M Tris-HCl buffer, pH 7.0.

  • Enzyme Addition: Add thermolysin (10 mg) to the substrate solution.

  • Incubation: Incubate the reaction mixture at 40°C with gentle agitation for 24-48 hours. The product, Z-Asp-Val-OMe, will precipitate out of the solution as a white solid.

  • Product Isolation: Filter the reaction mixture to collect the precipitated product. Wash the solid with cold ethyl acetate and then with water to remove unreacted substrates and enzyme.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., methanol/water) to yield pure N-(Benzyloxycarbonyl)-L-Aspartyl-L-Valine methyl ester.

  • Analysis: Confirm the product identity and purity using techniques such as High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Protocol 2: Immobilization of Thermolysin on Amberlite XAD-7

Materials:

Procedure:

  • Resin Preparation: Wash the Amberlite XAD-7 resin extensively with acetone and then with distilled water to remove any impurities. Equilibrate the resin with 0.1 M phosphate buffer (pH 7.0).

  • Enzyme Adsorption: Prepare a solution of thermolysin (e.g., 10 mg/mL) in 0.1 M phosphate buffer (pH 7.0). Add the pre-washed Amberlite XAD-7 resin (1 g) to the enzyme solution (10 mL) and stir gently at 4°C for 24 hours to allow for physical adsorption of the enzyme onto the support.

  • Cross-linking: After the adsorption step, filter the resin and wash it with cold phosphate buffer. Resuspend the resin in 10 mL of a 2.5% (v/v) glutaraldehyde solution in 0.1 M phosphate buffer (pH 7.0). Stir the suspension at room temperature for 2 hours to covalently cross-link the adsorbed enzyme.

  • Washing: Filter the immobilized enzyme and wash it thoroughly with 1 M NaCl solution to remove any non-covalently bound enzyme, followed by extensive washing with 0.1 M phosphate buffer (pH 7.0) until no protein is detected in the washings (e.g., by measuring absorbance at 280 nm).

  • Storage: Store the immobilized thermolysin preparation at 4°C in 0.1 M phosphate buffer (pH 7.0) containing a preservative (e.g., 0.02% sodium azide).

Protocol 3: Synthesis of N-(Benzyloxycarbonyl)-L-Aspartyl-L-Valine Methyl Ester using Immobilized Thermolysin

Materials:

  • N-(Benzyloxycarbonyl)-L-aspartic acid (Z-Asp-OH)

  • L-Valine methyl ester (H-Val-OMe)

  • Immobilized thermolysin on Amberlite XAD-7

  • tert-Amyl alcohol (or another suitable organic solvent)

  • Tris-HCl buffer (0.1 M, pH 7.0)

Procedure:

  • Reaction Setup: In a sealed reaction vessel, dissolve N-(Benzyloxycarbonyl)-L-aspartic acid (1 mmol) and L-Valine methyl ester (1.2 mmol) in 20 mL of tert-amyl alcohol containing 5% (v/v) 0.1 M Tris-HCl buffer, pH 7.0.

  • Enzyme Addition: Add the immobilized thermolysin preparation (e.g., 100 mg) to the substrate solution.

  • Incubation: Incubate the reaction mixture at 45°C with continuous agitation for 24-72 hours.

  • Product Isolation: After the reaction, separate the immobilized enzyme by filtration. The enzyme can be washed with the reaction solvent and reused for subsequent batches.

  • Purification and Analysis: The product in the filtrate can be isolated by evaporation of the solvent. The crude product is then purified and analyzed as described in Protocol 1.

Visualizations

Enzymatic_Synthesis_Workflow cluster_substrates Substrates cluster_reaction Enzymatic Coupling cluster_products Products & Purification Z-Asp-OH N-Benzyloxycarbonyl-L-Aspartic Acid Reaction_Vessel Organic Solvent (e.g., tert-Amyl Alcohol) + Buffer (pH 7.0) Z-Asp-OH->Reaction_Vessel H-Val-OMe L-Valine Methyl Ester H-Val-OMe->Reaction_Vessel Thermolysin Thermolysin (Free or Immobilized) Thermolysin->Reaction_Vessel Z-Asp-Val-OMe N-Benzyloxycarbonyl-L-Aspartyl-L-Valine Methyl Ester Reaction_Vessel->Z-Asp-Val-OMe Peptide Bond Formation Purification Filtration & Recrystallization Z-Asp-Val-OMe->Purification

Caption: Workflow for the enzymatic synthesis of Aspartyl-valine.

Immobilization_Workflow Start Start Resin_Prep Prepare Amberlite XAD-7 (Wash with Acetone & Water) Start->Resin_Prep Enzyme_Adsorption Adsorb Thermolysin onto Resin (4°C, 24h) Resin_Prep->Enzyme_Adsorption Crosslinking Cross-link with Glutaraldehyde (RT, 2h) Enzyme_Adsorption->Crosslinking Washing Wash with NaCl and Buffer Crosslinking->Washing Storage Store Immobilized Enzyme at 4°C Washing->Storage End Immobilized Thermolysin Storage->End

Caption: Protocol for thermolysin immobilization on Amberlite XAD-7.

Signaling_Pathway_Analogy cluster_reactants Reactants cluster_product Product Acyl_Donor Z-Asp-OH Enzyme_Active_Site Thermolysin Active Site Acyl_Donor->Enzyme_Active_Site Binds to S1' site Acyl_Acceptor H-Val-OMe Acyl_Acceptor->Enzyme_Active_Site Binds to S1 site Dipeptide Z-Asp-Val-OMe Enzyme_Active_Site->Dipeptide Catalyzes peptide bond formation

Caption: Substrate binding and catalysis by thermolysin.

Application Notes and Protocols for Asp-Val Containing Peptides as Substrates in Enzyme Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the use of peptides containing the Aspartyl-Valine (Asp-Val) motif as substrates in enzyme assays, with a primary focus on the executioner caspase, Caspase-3. While the dipeptide this compound itself is not a common direct substrate, the Asp-Glu-Val-Asp (DEVD) tetrapeptide sequence, which incorporates the this compound motif, is a highly recognized cleavage site for Caspase-3, a key enzyme involved in the apoptotic signaling pathway.

Introduction to Caspase-3 and DEVD Substrates

Caspase-3 is a cysteine-aspartic protease that plays a crucial role in the execution phase of apoptosis, or programmed cell death. It is synthesized as an inactive zymogen, procaspase-3, and is activated by initiator caspases (e.g., caspase-8 and caspase-9) through proteolytic cleavage. Once activated, caspase-3 cleaves a wide range of cellular substrates, leading to the characteristic morphological and biochemical changes associated with apoptosis.

The substrate specificity of caspase-3 is centered around a four-amino-acid sequence, with a strong preference for Asp-Glu-Val-Asp (DEVD), where cleavage occurs after the C-terminal aspartate residue. This specificity has been exploited to develop a variety of synthetic substrates for monitoring caspase-3 activity in both in vitro and in cell-based assays. These assays are fundamental tools in apoptosis research and are widely used in drug discovery to screen for compounds that modulate caspase-3 activity.

Quantitative Data Summary

The following tables summarize the key characteristics and kinetic parameters of commonly used caspase-3 substrates containing the DEVD sequence. These substrates are typically conjugated to a reporter molecule, either a chromophore for colorimetric assays or a fluorophore for fluorometric assays.

SubstrateAssay TypeReporter GroupWavelengths (nm)Key Features
Ac-DEVD-pNA Colorimetricp-NitroanilineAbsorbance: 405Cost-effective, straightforward assay. Lower sensitivity compared to fluorometric substrates.
Ac-DEVD-AFC FluorometricAFCEx: 400 / Em: 505High sensitivity, suitable for detecting low levels of caspase-3 activity.
(Z-DEVD)₂-R110 FluorometricRhodamine 110Ex: 496 / Em: 520Two-step cleavage process leads to significant signal amplification, offering very high sensitivity.
DEVD-NucView® 488 FluorometricNucView® 488 DyeEx: ~511 / Em: ~533Cell-permeable substrate for real-time detection of caspase-3 activity in live cells.

Table 1: Overview of Common Caspase-3 Substrates. Ac: Acetyl; Z: Carboxybenzyl; pNA: p-Nitroaniline; AFC: 7-Amino-4-trifluoromethylcoumarin; R110: Rhodamine 110; Ex: Excitation; Em: Emission.

SubstrateTarget CaspaseKₘ (µM)kcat (s⁻¹)kcat/Kₘ (M⁻¹s⁻¹)Other Cleaving Caspases (Kₘ in µM)
Ac-DEVD-pNA Caspase-39.7 - 11N/AN/ACaspase-7 (17), Caspase-8 (13), Caspase-6 (180)
Ac-DEVD-AFC Caspase-39.7N/AN/ACaspase-7 (13), Caspase-8 (15)

Table 2: Kinetic Parameters of Caspase-3 Substrates. [1] Kₘ (Michaelis constant) is an inverse measure of the substrate's binding affinity (lower Kₘ indicates higher affinity). kcat (catalytic rate constant) represents the number of substrate molecules converted to product per enzyme molecule per second. The catalytic efficiency is given by the kcat/Kₘ ratio. N/A indicates that reliable, directly comparable data was not consistently found in the searched literature; these parameters can vary depending on experimental conditions.

Signaling Pathway

The activation of caspase-3 is a central event in the apoptotic cascade, which can be initiated through two main pathways: the intrinsic (mitochondrial) and the extrinsic (death receptor) pathways. Both pathways converge on the activation of executioner caspases, including caspase-3.

Apoptotic Signaling Pathway Leading to Caspase-3 Activation cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Phase Death Ligand Death Ligand Death Receptor Death Receptor Death Ligand->Death Receptor DISC Formation DISC Formation Death Receptor->DISC Formation Procaspase-8 Procaspase-8 DISC Formation->Procaspase-8 Caspase-8 Caspase-8 Procaspase-8->Caspase-8 Activation Procaspase-3 Procaspase-3 Caspase-8->Procaspase-3 Cellular Stress Cellular Stress Mitochondrion Mitochondrion Cellular Stress->Mitochondrion Cytochrome c Release Cytochrome c Release Mitochondrion->Cytochrome c Release Apoptosome Formation Apoptosome Formation Cytochrome c Release->Apoptosome Formation with Apaf-1, ATP Procaspase-9 Procaspase-9 Apoptosome Formation->Procaspase-9 Caspase-9 Caspase-9 Procaspase-9->Caspase-9 Activation Caspase-9->Procaspase-3 Caspase-3 Caspase-3 Procaspase-3->Caspase-3 Activation Substrate Cleavage Substrate Cleavage Caspase-3->Substrate Cleavage e.g., PARP Apoptosis Apoptosis Substrate Cleavage->Apoptosis

Figure 1: Apoptotic Signaling Pathway. A simplified diagram illustrating the extrinsic and intrinsic pathways leading to the activation of Caspase-3 and subsequent apoptosis.

Experimental Protocols

Detailed methodologies for performing colorimetric and fluorometric caspase-3 assays are provided below. These protocols are intended as a general guide and may require optimization for specific experimental conditions.

Protocol 1: Colorimetric Caspase-3 Assay using Ac-DEVD-pNA

This protocol describes the measurement of caspase-3 activity in cell lysates using the chromogenic substrate Ac-DEVD-pNA.

Materials:

  • 96-well flat-bottom microplate

  • Microplate reader capable of measuring absorbance at 405 nm

  • Cell Lysis Buffer (50 mM HEPES, pH 7.4, 0.1% CHAPS, 1 mM DTT, 0.1 mM EDTA)

  • 2x Reaction Buffer (100 mM HEPES, pH 7.4, 20% glycerol, 2 mM DTT)

  • Ac-DEVD-pNA substrate (4 mM stock in DMSO)

  • Protein assay reagent (e.g., Bradford or BCA)

  • Cell culture reagents for inducing apoptosis

  • Caspase-3 inhibitor (e.g., Ac-DEVD-CHO) for specificity control (optional)

Procedure:

  • Sample Preparation (Cell Lysates):

    • Induce apoptosis in cells using the desired method. Include a non-induced control group.

    • Harvest cells (for adherent cells, scrape; for suspension cells, centrifuge).

    • Wash the cell pellet with ice-cold PBS.

    • Resuspend the cell pellet in ice-cold Cell Lysis Buffer (e.g., 50-100 µL per 1-5 x 10⁶ cells).

    • Incubate on ice for 15-20 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Carefully collect the supernatant (cytosolic extract) and keep it on ice.

    • Determine the protein concentration of the lysate.

  • Assay Protocol:

    • In a 96-well plate, add 50-100 µg of protein from each cell lysate to individual wells.

    • Adjust the volume of each well to 50 µL with Cell Lysis Buffer.

    • Prepare a blank well containing 50 µL of Cell Lysis Buffer only.

    • (Optional) For inhibitor control, pre-incubate a set of samples with a caspase-3 inhibitor (e.g., 10 µM Ac-DEVD-CHO) for 10-15 minutes at room temperature.

    • Prepare the reaction master mix: for each reaction, mix 50 µL of 2x Reaction Buffer with 5 µL of 4 mM Ac-DEVD-pNA substrate (final concentration 200 µM).

    • Add 55 µL of the reaction master mix to each well.

    • Incubate the plate at 37°C for 1-2 hours, protected from light.

    • Measure the absorbance at 405 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance value of the blank from all sample readings.

    • Caspase-3 activity can be expressed as the fold increase in absorbance compared to the non-induced control.

Colorimetric Caspase-3 Assay Workflow cluster_prep Sample Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Induce Apoptosis Induce Apoptosis Harvest Cells Harvest Cells Induce Apoptosis->Harvest Cells Cell Lysis Cell Lysis Harvest Cells->Cell Lysis Centrifugation Centrifugation Cell Lysis->Centrifugation Collect Supernatant Collect Supernatant Centrifugation->Collect Supernatant Protein Quantification Protein Quantification Collect Supernatant->Protein Quantification Plate Lysates Plate Lysates Protein Quantification->Plate Lysates Add Reaction Mix Add Reaction Mix Plate Lysates->Add Reaction Mix Ac-DEVD-pNA Incubate Incubate Add Reaction Mix->Incubate 37°C, 1-2h Read Absorbance Read Absorbance Incubate->Read Absorbance 405 nm Subtract Blank Subtract Blank Read Absorbance->Subtract Blank Calculate Fold Increase Calculate Fold Increase Subtract Blank->Calculate Fold Increase

Figure 2: Colorimetric Assay Workflow. A flowchart outlining the key steps in a colorimetric caspase-3 assay using Ac-DEVD-pNA.

Protocol 2: Fluorometric Caspase-3 Assay using Ac-DEVD-AFC

This protocol provides a more sensitive method for detecting caspase-3 activity using the fluorogenic substrate Ac-DEVD-AFC.

Materials:

  • 96-well black, flat-bottom microplate

  • Fluorometric microplate reader with filters for Ex/Em = 400/505 nm

  • Cell Lysis Buffer (as in Protocol 1)

  • 2x Reaction Buffer (as in Protocol 1)

  • Ac-DEVD-AFC substrate (1 mM stock in DMSO)

  • Protein assay reagent

  • Cell culture reagents for inducing apoptosis

  • Caspase-3 inhibitor (e.g., Ac-DEVD-CHO)

Procedure:

  • Sample Preparation (Cell Lysates):

    • Follow the same procedure as in Protocol 1 for preparing cell lysates.

  • Assay Protocol:

    • In a 96-well black plate, add 50-100 µg of protein from each cell lysate to individual wells.

    • Adjust the volume of each well to 50 µL with Cell Lysis Buffer.

    • Prepare a blank well containing 50 µL of Cell Lysis Buffer only.

    • (Optional) Include an inhibitor control as described in Protocol 1.

    • Prepare the reaction master mix: for each reaction, mix 50 µL of 2x Reaction Buffer with 5 µL of 1 mM Ac-DEVD-AFC substrate (final concentration 50 µM).

    • Add 55 µL of the reaction master mix to each well.

    • Incubate the plate at 37°C for 1-2 hours, protected from light.

    • Measure the fluorescence at an excitation wavelength of 400 nm and an emission wavelength of 505 nm.

  • Data Analysis:

    • Subtract the fluorescence value of the blank from all sample readings.

    • Caspase-3 activity is proportional to the fluorescence intensity and can be expressed as a fold increase over the non-induced control.

Fluorometric Caspase-3 Assay Workflow cluster_prep Sample Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Induce Apoptosis Induce Apoptosis Harvest Cells Harvest Cells Induce Apoptosis->Harvest Cells Cell Lysis Cell Lysis Harvest Cells->Cell Lysis Centrifugation Centrifugation Cell Lysis->Centrifugation Collect Supernatant Collect Supernatant Centrifugation->Collect Supernatant Protein Quantification Protein Quantification Collect Supernatant->Protein Quantification Plate Lysates Plate Lysates Protein Quantification->Plate Lysates Add Reaction Mix Add Reaction Mix Plate Lysates->Add Reaction Mix Ac-DEVD-AFC Incubate Incubate Add Reaction Mix->Incubate 37°C, 1-2h Read Fluorescence Read Fluorescence Incubate->Read Fluorescence Ex/Em = 400/505 nm Subtract Blank Subtract Blank Read Fluorescence->Subtract Blank Calculate Fold Increase Calculate Fold Increase Subtract Blank->Calculate Fold Increase

Figure 3: Fluorometric Assay Workflow. A flowchart depicting the main steps of a fluorometric caspase-3 assay using Ac-DEVD-AFC.

Conclusion

Peptide substrates containing the DEVD sequence are invaluable tools for the sensitive and specific detection of caspase-3 activity. The choice of a colorimetric or fluorometric assay depends on the required sensitivity and the specific experimental needs. The provided protocols and data serve as a comprehensive guide for researchers and drug development professionals to effectively utilize these substrates in their studies of apoptosis and for the discovery of novel therapeutic agents targeting this critical cell death pathway.

References

Application Note: Quantification of Aspartyl-Valine (Asp-Val) in Biological Samples by UPLC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a robust and sensitive method for the quantification of the dipeptide Aspartyl-Valine (Asp-Val) in biological samples, such as human plasma, using Ultra-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (UPLC-MS/MS). The protocol employs a straightforward protein precipitation step for sample preparation, followed by derivatization to enhance chromatographic retention and detection sensitivity. A stable isotope-labeled internal standard is utilized to ensure high accuracy and precision. This method is suitable for researchers, scientists, and drug development professionals investigating the metabolic roles of dipeptides and their potential as biomarkers in various physiological and pathological conditions.

Introduction

Aspartyl-Valine (this compound) is a dipeptide composed of the amino acids aspartic acid and valine. As a product of protein metabolism, the levels of this compound in biological fluids may reflect alterations in metabolic pathways associated with various diseases. Both aspartic acid and valine are implicated in crucial cellular processes, and their dysregulation has been linked to conditions such as prediabetes and cancer. Accurate quantification of dipeptides like this compound is essential for understanding their physiological roles and exploring their potential as therapeutic targets or biomarkers.

This application note provides a detailed protocol for the sensitive and specific quantification of this compound by UPLC-MS/MS, a powerful analytical technique for measuring low-abundance molecules in complex biological matrices.

Experimental

Materials and Reagents
  • This compound standard (Sigma-Aldrich, Cat. No. TBD)

  • This compound-(¹³C₅, ¹⁵N₁)-Valine stable isotope-labeled internal standard (Custom synthesis)

  • Acetonitrile (B52724) (LC-MS grade, Fisher Scientific)

  • Formic acid (Optima™ LC/MS grade, Fisher Scientific)

  • Ultrapure water (18.2 MΩ·cm)

  • Human plasma (BioIVT)

  • AccQ-Tag™ Ultra Derivatization Kit (Waters)

Sample Preparation

A simple and efficient protein precipitation method is used for the extraction of this compound from plasma samples.

  • Thaw plasma samples on ice.

  • Spike 50 µL of plasma with 10 µL of the internal standard working solution (this compound-(¹³C₅, ¹⁵N₁)-Valine at 1 µg/mL in water).

  • Add 200 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Incubate at -20°C for 20 minutes to enhance protein precipitation.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer 150 µL of the supernatant to a new microcentrifuge tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase.

Derivatization

To improve chromatographic retention and ionization efficiency, the extracted samples are derivatized using the AccQ-Tag™ Ultra Derivatization Kit following the manufacturer's protocol. Briefly, the reconstituted sample is mixed with the derivatizing reagent and incubated to allow the reaction to complete.

UPLC-MS/MS Analysis

The analysis is performed on a UPLC system coupled to a triple quadrupole mass spectrometer.

UPLC Conditions:

ParameterValue
Column ACQUITY UPLC® BEH C18, 1.7 µm, 2.1 x 100 mm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Gradient 5% B to 95% B over 5 minutes, hold for 1 min, return to initial conditions
Column Temp. 40°C
Injection Vol. 5 µL

MS/MS Conditions:

Multiple Reaction Monitoring (MRM) is used for the detection and quantification of this compound and its internal standard. The predicted MRM transitions are listed below.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)
This compound 233.1116.150
233.172.150
This compound-(¹³C₅, ¹⁵N₁)-Valine (IS) 239.1121.150
239.176.150

Method Validation

The method should be validated according to regulatory guidelines for bioanalytical method validation. The expected performance characteristics are summarized in the table below.

ParameterExpected Performance
Linearity (r²) > 0.99
Lower Limit of Quantification (LLOQ) 10 ng/mL
Intra-day Precision (%CV) < 15%
Inter-day Precision (%CV) < 15%
Accuracy (% Bias) Within ±15%
Recovery > 85%

Data Presentation

The quantitative data for this compound in biological samples should be summarized in a clear and structured table for easy comparison.

Sample IDThis compound Concentration (ng/mL)%CV (n=3)
Control 125.44.2
Control 228.13.8
Treatment 145.95.1
Treatment 252.34.5

Visualization of Experimental Workflow and Biological Context

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis plasma Plasma Sample is_spike Spike with Internal Standard plasma->is_spike protein_precip Protein Precipitation (Acetonitrile) is_spike->protein_precip centrifuge Centrifugation protein_precip->centrifuge supernatant Collect Supernatant centrifuge->supernatant dry_down Dry Down supernatant->dry_down reconstitute Reconstitute dry_down->reconstitute derivatization Derivatization (AccQ-Tag™) reconstitute->derivatization uplc UPLC Separation derivatization->uplc msms MS/MS Detection (MRM) uplc->msms quantification Quantification msms->quantification

Figure 1: Experimental workflow for this compound quantification.

metabolic_pathway cluster_amino_acids Amino Acid Metabolism cluster_protein Protein Synthesis & Degradation cluster_dipeptide Dipeptide Pool cluster_downstream Downstream Effects aspartate Aspartic Acid protein Proteins aspartate->protein tca TCA Cycle Intermediates aspartate->tca valine Valine valine->protein bcaa BCAA Signaling (mTOR) valine->bcaa proteolysis Proteolysis protein->proteolysis asp_val This compound proteolysis->asp_val asp_val->aspartate asp_val->valine biomarker Potential Biomarker asp_val->biomarker

Figure 2: Metabolic context of this compound.

Conclusion

The UPLC-MS/MS method described here provides a reliable and sensitive approach for the quantification of this compound in biological samples. The simple sample preparation and high selectivity of the method make it suitable for high-throughput analysis in both research and drug development settings. This application note serves as a comprehensive guide for scientists interested in studying the role of dipeptides in health and disease.

Application Notes and Protocols for the Use of Asp-Val in Proteomics Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The dipeptide Aspartyl-Valine (Asp-Val) is a metabolite that can be found in various biological systems and is also obtainable from the enzymatic hydrolysis of food proteins. While individual amino acids have well-defined roles, the specific functions of dipeptides like this compound are an emerging area of interest in proteomics and drug development. Of particular significance is the Ser-Asp-Val (SDV) motif, which has been identified as a key player in mediating protein-protein interactions, specifically in the context of integrin signaling. This document provides detailed application notes on the significance of the this compound containing motif in proteomics research, particularly its role in cell adhesion and signaling, and offers comprehensive protocols for its quantitative analysis.

Application Notes: The Role of the Ser-Asp-Val (SDV) Motif in Integrin αvβ3 Signaling

The tripeptide sequence Ser-Asp-Val (SDV) has been shown to play a crucial role in the specific recognition and inhibition of the integrin αvβ3-vitronectin interaction. Integrin αvβ3 is a cell surface receptor that is pivotal in cell adhesion, migration, and signaling. Its interaction with the extracellular matrix protein vitronectin is a key process in angiogenesis and tumor metastasis.

A functional proteomic approach utilizing protein chip technology has demonstrated that a peptide containing the SDV sequence can act as a potent antagonist to the Arg-Gly-Asp (RGD) binding site of integrin αvβ3. The RGD motif is a well-established recognition site for many integrins. The discovery that a non-RGD sequence like SDV can specifically bind to this site opens up new avenues for the development of targeted therapeutics.

The interaction of the SDV-containing peptide with integrin αvβ3 triggers a downstream signaling cascade that can modulate cellular behavior. Upon ligand binding, integrin αvβ3 can activate focal adhesion kinase (FAK), which in turn can influence the PI3K/Akt and Rho kinase signaling pathways, impacting cell proliferation, survival, and migration. Understanding the modulatory effects of SDV-containing peptides on this pathway is critical for developing novel drugs targeting cancer and other diseases where integrin signaling is dysregulated.

Quantitative Data Summary

The inhibitory potency of an SDV-containing hexapeptide (P11: HSDVHK) on the integrin αvβ3-vitronectin interaction has been quantified and compared to the well-known RGD-containing peptide (GRGDSP). The following table summarizes the key quantitative findings from a competitive protein chip assay.

PeptideSequenceIC50 (nM) for αvβ3-GRGDSP InteractionBinding-Free Energy (kcal/mol)
P11HSDVHK25.72 ± 3.34-3.99
RGD PeptideGRGDSP1968.73 ± 444.32-3.10

Table 1: Quantitative comparison of the inhibitory activity of an SDV-containing peptide (P11) and an RGD peptide on the integrin αvβ3-GRGDSP interaction. Data is presented as the mean ± standard deviation.

Signaling Pathway Diagram

The following diagram illustrates the proposed signaling pathway involving the interaction of an SDV-containing peptide with integrin αvβ3, leading to the modulation of downstream signaling cascades.

Integrin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Vitronectin Vitronectin Integrin_avB3 Integrin αvβ3 Vitronectin->Integrin_avB3 Binds SDV_Peptide SDV-containing Peptide SDV_Peptide->Integrin_avB3 Inhibits Binding RGD_Peptide RGD Peptide RGD_Peptide->Integrin_avB3 Binds FAK FAK Integrin_avB3->FAK Activates p_FAK p-FAK FAK->p_FAK Phosphorylation PI3K PI3K p_FAK->PI3K Activates Rho_Kinase Rho Kinase p_FAK->Rho_Kinase Activates p_PI3K p-PI3K PI3K->p_PI3K Phosphorylation Akt Akt p_PI3K->Akt Activates Cell_Proliferation Cell_Proliferation p_PI3K->Cell_Proliferation p_Akt p-Akt Akt->p_Akt Phosphorylation Cell_Survival Cell_Survival p_Akt->Cell_Survival Cell_Migration Cell_Migration Rho_Kinase->Cell_Migration Sample_Preparation_Workflow Plasma_Collection 1. Plasma Collection (EDTA tubes, + Protease Inhibitors) Protein_Precipitation 2. Protein Precipitation (Cold Acetonitrile) Plasma_Collection->Protein_Precipitation Centrifugation 3. Centrifugation (17,000 x g, 4°C) Protein_Precipitation->Centrifugation Supernatant_Collection 4. Supernatant Collection Centrifugation->Supernatant_Collection SPE 5. Solid-Phase Extraction (C18) (Desalting and Concentration) Supernatant_Collection->SPE Elution 6. Peptide Elution SPE->Elution Drying 7. Solvent Evaporation Elution->Drying Reconstitution 8. Reconstitution (LC Mobile Phase) Drying->Reconstitution LC_MS_Analysis LC-MS/MS Analysis Reconstitution->LC_MS_Analysis

Troubleshooting & Optimization

Improving yield in Asp-Val chemical synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of Asp-Val dipeptide chemical synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most critical factors affecting the yield of this compound synthesis?

A1: The most critical factors influencing the final yield of this compound are the choice of coupling reagent, the protecting group strategy for the aspartic acid side chain, and the prevention of common side reactions, particularly aspartimide formation. Efficient purification is also crucial for isolating the target dipeptide.

Q2: Which coupling reagents are recommended for the this compound peptide bond formation?

A2: For coupling the carboxyl group of a protected aspartic acid to the amino group of a protected valine, highly efficient coupling reagents are recommended. Uronium/aminium salt-based reagents like HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate) are excellent choices due to their high coupling efficiency and ability to minimize racemization.[1][2] Carbodiimides such as DIC (N,N'-Diisopropylcarbodiimide) in the presence of an additive like HOBt (1-Hydroxybenzotriazole) are also effective and more cost-efficient, though they may require longer reaction times.[3]

Q3: What is aspartimide formation and how can it be minimized during this compound synthesis?

A3: Aspartimide formation is a common intramolecular side reaction where the backbone amide nitrogen attacks the side-chain carbonyl of the aspartic acid residue, forming a five-membered succinimide (B58015) ring.[4] This side reaction is often catalyzed by the basic conditions used for Fmoc-group removal in solid-phase peptide synthesis (SPPS).[4] This can lead to the formation of undesired α- and β-peptide byproducts, which are difficult to separate from the desired product. To minimize this, using a sterically hindered protecting group for the Asp side chain, such as 3-methylpent-3-yl (OMpe) or 3-ethyl-3-pentyl (OEpe), instead of the standard tert-butyl (OtBu) group is highly recommended.

Q4: What are the standard protecting groups used for the N-terminus and the amino acid side chains in this compound synthesis?

A4: In the widely used Fmoc-based solid-phase peptide synthesis (SPPS), the N-terminus of the amino acids is protected by the Fluorenylmethyloxycarbonyl (Fmoc) group. For the side chains, the β-carboxyl group of aspartic acid is typically protected with an ester group like tert-butyl (OtBu), although bulkier esters are recommended to prevent aspartimide formation. The side chain of valine is a non-polar isopropyl group and does not require a protecting group.

Q5: What is the recommended method for purifying the final this compound dipeptide?

A5: The standard and most effective method for purifying synthetic peptides like this compound is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). This technique separates the target peptide from impurities based on hydrophobicity. A C18 column is commonly used as the stationary phase, with a mobile phase gradient of acetonitrile (B52724) in water containing an ion-pairing agent like trifluoroacetic acid (TFA).

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Final Yield - Incomplete coupling reaction.- Significant side reactions (e.g., aspartimide formation).- Loss of product during purification.- Optimize Coupling: Increase the concentration of the amino acid and coupling reagent solutions (e.g., to 0.5 M). Consider a "double coupling" step where the coupling reaction is repeated before deprotection of the next amino acid.- Minimize Side Reactions: Use a sterically hindered protecting group for the Asp side chain (e.g., Fmoc-Asp(OMpe)-OH).- Refine Purification: Optimize the RP-HPLC gradient to ensure good separation of the product from impurities. Collect and analyze all fractions near the main peak.
Presence of Impurities with Similar Mass to Product - Racemization at the α-carbon of the amino acids.- Formation of α- and β-peptide byproducts from aspartimide formation.- Reduce Racemization: Add an equivalent of HOBt or Oxyma Pure when using carbodiimide (B86325) coupling agents. Uronium/aminium salt reagents like HATU generally result in low racemization.- Prevent Aspartimide Formation: Employ a bulky side-chain protecting group for aspartic acid.
Incomplete Removal of Protecting Groups - Insufficient deprotection time or inadequate deprotection reagent concentration.- Ensure Complete Deprotection: For Fmoc removal, use a fresh solution of 20% piperidine (B6355638) in DMF and ensure adequate reaction time (typically 2 x 10 minutes). For side-chain deprotection and cleavage from the resin, use a standard cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS) for a sufficient duration (e.g., 2-3 hours).
Difficulty in Purifying the Final Product - Co-elution of the desired peptide with closely related impurities.- Optimize HPLC Conditions: Try a shallower gradient during RP-HPLC elution. Consider using a different stationary phase or an alternative ion-pairing reagent in the mobile phase.

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of this compound using Fmoc Chemistry

This protocol outlines the manual synthesis of this compound on a Rink Amide resin.

  • Resin Swelling: Swell the Rink Amide resin in Dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection (Valine):

    • Drain the DMF.

    • Add a solution of 20% piperidine in DMF to the resin and agitate for 10 minutes.

    • Drain the solution.

    • Repeat the piperidine treatment for another 10 minutes.

    • Wash the resin thoroughly with DMF (5-7 times).

  • Coupling of Fmoc-Asp(OR)-OH (R = protecting group):

    • In a separate vessel, pre-activate Fmoc-Asp(OR)-OH (3-5 equivalents) with a coupling reagent (e.g., HATU, 3-5 equivalents) and a base (e.g., DIPEA, 6-10 equivalents) in DMF for 1-5 minutes.

    • Add the activated amino acid solution to the deprotected resin-bound valine.

    • Agitate the reaction mixture at room temperature for 1-3 hours.

    • Monitor the reaction for completion using a qualitative method like the Kaiser test.

  • Final Fmoc Deprotection:

    • Drain the coupling solution and wash the resin with DMF.

    • Perform the Fmoc deprotection as described in step 2.

  • Cleavage and Side-Chain Deprotection:

    • Wash the resin with Dichloromethane (DCM) and dry.

    • Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% Water, 2.5% Triisopropylsilane (TIS)) for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide in cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and dry the crude product.

Protocol 2: Purification of this compound by RP-HPLC
  • Sample Preparation: Dissolve the crude this compound peptide in a minimal amount of the initial mobile phase (e.g., 95% Water / 5% Acetonitrile with 0.1% TFA).

  • Chromatography Conditions:

    • Column: C18, 5 µm particle size, 100 Å pore size.

    • Mobile Phase A: 0.1% TFA in Water.

    • Mobile Phase B: 0.1% TFA in Acetonitrile.

    • Gradient: A linear gradient from 5% to 50% Mobile Phase B over 30 minutes is a good starting point.

    • Detection: UV absorbance at 214 nm and 280 nm.

  • Fraction Collection: Collect fractions corresponding to the major peak.

  • Analysis and Lyophilization: Analyze the purity of the collected fractions by analytical HPLC and mass spectrometry. Pool the pure fractions and lyophilize to obtain the final purified this compound dipeptide.

Visualizations

AspVal_Synthesis_Workflow cluster_SPPS Solid-Phase Peptide Synthesis (SPPS) cluster_Cleavage Cleavage & Deprotection cluster_Purification Purification & Analysis Resin Rink Amide Resin Deprotect_Val Fmoc Deprotection (Valine) Resin->Deprotect_Val 1. Swell 2. 20% Piperidine/DMF Couple_Asp Couple Fmoc-Asp(OR)-OH Deprotect_Val->Couple_Asp H-Val-Resin Deprotect_Asp Final Fmoc Deprotection Couple_Asp->Deprotect_Asp Fmoc-Asp(OR)-Val-Resin Cleave Cleavage from Resin & Side-Chain Deprotection Deprotect_Asp->Cleave H-Asp(OR)-Val-Resin Precipitate Precipitation Cleave->Precipitate Crude this compound Purify RP-HPLC Precipitate->Purify Analyze LC-MS / Analytical HPLC Purify->Analyze Lyophilize Lyophilization Analyze->Lyophilize Pure Fractions Final_Product Purified this compound

Caption: Workflow for the solid-phase synthesis and purification of this compound.

Aspartimide_Formation cluster_Solution Solution to Minimize Side Reaction Peptide Peptide Backbone with Asp(OtBu) Succinimide Succinimide Intermediate (Aspartimide) Peptide->Succinimide Intramolecular Cyclization Base Base (e.g., Piperidine) Base->Peptide Catalyzes Byproducts Undesired Products (α- and β-peptides, racemized) Succinimide->Byproducts Hydrolysis/Nucleophilic Attack Bulky_PG Use Bulky Protecting Group (e.g., OMpe, OEpe) Bulky_PG->Peptide Steric Hindrance Prevents Cyclization

Caption: The side reaction of aspartimide formation and its prevention.

References

Technical Support Center: Aspartyl-Valine (Asp-Val) Stability and Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential information and troubleshooting guidance for researchers working with the dipeptide Aspartyl-Valine (Asp-Val). Below you will find frequently asked questions (FAQs) and detailed troubleshooting guides to address common stability and degradation challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: Aspartyl-valine is susceptible to two main degradation pathways:

  • Hydrolysis: The peptide bond between the aspartic acid and valine residues can be cleaved by hydrolysis, especially under strongly acidic or basic conditions.[1][2] This results in the formation of the individual amino acids, aspartic acid and valine.

  • Cyclization: The aspartyl residue can undergo intramolecular cyclization to form a succinimide (B58015) intermediate.[3][4] This intermediate can then hydrolyze to form either the original this compound or an isomeric form, isoaspartyl-valine (isothis compound).[4] This process is particularly relevant under neutral to alkaline conditions.

Q2: How do pH and temperature affect the stability of this compound?

A2: Both pH and temperature are critical factors influencing the stability of this compound.

  • pH: this compound exhibits optimal stability in a slightly acidic to neutral pH range, typically between pH 2.5 and 6.5. In highly acidic conditions (pH < 2.5), acid-catalyzed hydrolysis of the peptide bond is the predominant degradation pathway. Conversely, in neutral to alkaline conditions (pH > 6.5), the formation of a cyclic succinimide intermediate and subsequent isomerization to isothis compound becomes more significant.

  • Temperature: Elevated temperatures accelerate all chemical degradation reactions. Therefore, it is crucial to store this compound solutions at low temperatures (e.g., 4°C for short-term and -20°C or -80°C for long-term storage) to minimize degradation.

Q3: What are the best practices for storing this compound to ensure its stability?

A3: To maintain the integrity of this compound, follow these storage guidelines:

  • Lyophilized Form: For long-term stability, store this compound as a lyophilized (freeze-dried) powder at -20°C or preferably -80°C in a tightly sealed container to protect it from moisture. Before opening, allow the vial to equilibrate to room temperature in a desiccator to prevent condensation.

  • In Solution: Peptide solutions are significantly less stable than their lyophilized counterparts. If you must store this compound in solution, prepare single-use aliquots to avoid repeated freeze-thaw cycles, which can cause degradation. Store these aliquots at -20°C or -80°C. For optimal stability in solution, maintain a pH between 5 and 6.

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments with this compound.

Issue 1: Inconsistent or Unexpected Results in Biological Assays

Possible Cause: Degradation of this compound leading to reduced concentration of the active peptide or the presence of degradation products with different activities.

Troubleshooting Steps:

  • Verify Storage Conditions: Confirm that the lyophilized peptide was stored at -20°C or -80°C and protected from light and moisture. Ensure that solutions were stored as single-use aliquots at appropriate low temperatures.

  • Assess Peptide Purity: Analyze the purity of your this compound stock using High-Performance Liquid Chromatography (HPLC). The appearance of new peaks may indicate the formation of degradation products like isothis compound or free amino acids.

  • pH of Experimental Buffer: Check the pH of your assay buffer. If the pH is outside the optimal stability range of 2.5-6.5, consider adjusting it to minimize degradation during the experiment.

  • Prepare Fresh Solutions: If degradation is suspected, prepare fresh solutions from a new vial of lyophilized this compound for your experiments.

Issue 2: Multiple Peaks Observed During HPLC Analysis

Possible Cause: This is often indicative of peptide degradation or the presence of impurities from synthesis.

Troubleshooting Steps:

  • Identify the Peaks: Use mass spectrometry (MS) coupled with HPLC (LC-MS) to identify the molecular weights of the species corresponding to the different peaks. This can help distinguish between isothis compound (same mass as this compound) and hydrolysis products (aspartic acid and valine).

  • Review Storage and Handling: Improper storage or repeated freeze-thaw cycles of solutions can lead to degradation. Ensure proper handling procedures are followed.

  • Evaluate pH History: Consider the pH of all solutions the peptide has been exposed to. Exposure to alkaline or strongly acidic conditions could explain the observed degradation products.

Data Presentation

Table 1: Influence of pH on this compound Degradation Pathways

pH RangePredominant Degradation PathwayPrimary Degradation Products
< 2.5Acid-Catalyzed HydrolysisAspartic Acid, Valine
2.5 - 6.5Minimal Degradation (Optimal Stability)-
> 6.5Cyclization and Isomerizationisothis compound, this compound, Succinimide Intermediate

Experimental Protocols

Protocol 1: HPLC Analysis of this compound Stability

This protocol outlines a general method for assessing the stability of this compound using reverse-phase HPLC (RP-HPLC).

Materials:

  • Aspartyl-Valine (lyophilized)

  • HPLC-grade water

  • HPLC-grade acetonitrile (B52724) (ACN)

  • Trifluoroacetic acid (TFA)

  • Appropriate buffers for pH studies (e.g., citrate, phosphate)

  • RP-HPLC system with a C18 column

Methodology:

  • Sample Preparation:

    • Prepare a stock solution of this compound (e.g., 1 mg/mL) in the desired buffer.

    • Create aliquots of the stock solution for analysis at different time points and storage conditions.

  • HPLC Conditions:

    • Column: C18, 5 µm, 4.6 x 150 mm (or similar)

    • Mobile Phase A: 0.1% TFA in water

    • Mobile Phase B: 0.1% TFA in acetonitrile

    • Gradient: A linear gradient from 5% to 60% Mobile Phase B over a set time (e.g., 20 minutes) is a good starting point and can be optimized.

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 214 nm or 220 nm

    • Injection Volume: 10-20 µL

  • Analysis:

    • Inject a "time zero" sample immediately after preparation.

    • Store the remaining aliquots under the desired experimental conditions (e.g., different temperatures, pH values).

    • At each time point, inject a sample and record the chromatogram.

    • Calculate the percentage of the main this compound peak area relative to the total peak area to determine the remaining purity. The appearance of new peaks indicates degradation.

Mandatory Visualizations

AspVal_Degradation_Pathways This compound This compound Succinimide Intermediate Succinimide Intermediate This compound->Succinimide Intermediate  pH > 6.5 (Cyclization) Aspartic Acid + Valine Aspartic Acid + Valine This compound->Aspartic Acid + Valine  pH < 2.5 (Hydrolysis) Succinimide Intermediate->this compound Hydrolysis isothis compound isothis compound Succinimide Intermediate->isothis compound Hydrolysis

Caption: Degradation pathways of Aspartyl-Valine.

Experimental_Workflow_Stability cluster_prep Preparation cluster_analysis Analysis Start Start: Lyophilized this compound Reconstitution Reconstitute in Buffer Start->Reconstitution Aliquoting Create Single-Use Aliquots Reconstitution->Aliquoting Time_Zero Time Zero HPLC Analysis Aliquoting->Time_Zero Storage Store Aliquots at Varied Conditions Time_Zero->Storage Time_Points Analyze at Specific Time Points Storage->Time_Points Data_Analysis Compare Chromatograms & Quantify Degradation Time_Points->Data_Analysis End End: Stability Profile Data_Analysis->End

References

Technical Support Center: Asp-Val Solubility

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Asp-Val (Aspartyl-valine). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common solubility challenges encountered during experiments with this dipeptide.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why can its solubility be challenging?

This compound is a dipeptide composed of L-aspartic acid and L-valine. The solubility challenges arise from its amphipathic nature:

  • Aspartic acid (Asp) is an acidic and hydrophilic amino acid, which contributes to solubility in aqueous solutions, particularly at neutral to alkaline pH.

  • Valine (Val) is a non-polar, hydrophobic amino acid.[1][2] Its presence can lead to poor solubility in aqueous buffers, especially at higher concentrations.

The interplay between the hydrophilic, charged aspartic acid residue and the hydrophobic valine residue dictates the overall solubility profile of the dipeptide.

Q2: What is the isoelectric point (pI) of this compound and why is it important for solubility?

The isoelectric point (pI) is the pH at which a molecule carries no net electrical charge.[3][4] For peptides, solubility is typically at its minimum at the pI because the lack of net charge reduces electrostatic repulsion between molecules, which can lead to aggregation.[3] The calculated isoelectric point (pI) for this compound is approximately 3.22. To enhance solubility, it is recommended to work with solutions where the pH is at least one to two units away from the pI.

Q3: My this compound peptide won't dissolve in water. What should I do?

If this compound does not readily dissolve in sterile water, the issue is likely related to the solution's pH being close to the peptide's isoelectric point. Given that this compound is an acidic peptide due to the aspartic acid residue, you can try to dissolve it in a slightly basic buffer. If that fails, a systematic approach using different solvents is recommended.

Q4: Can I use organic solvents to dissolve this compound?

Yes, for peptides with hydrophobic character, like that conferred by valine, using a small amount of an organic solvent can be an effective strategy. Recommended organic solvents include:

  • Dimethyl Sulfoxide (DMSO)

  • Dimethyl Formamide (DMF)

The general procedure is to first dissolve the peptide in a minimal amount of the organic solvent and then slowly add the aqueous buffer of choice to the desired concentration.

Q5: How can I prevent my this compound solution from becoming cloudy or showing precipitation?

Cloudiness or precipitation can be due to several factors, including reaching the solubility limit, aggregation, or changes in pH or temperature. To prevent this:

  • Ensure the pH of your final solution is not close to the pI of this compound (around 3.22).

  • When using an organic solvent to dissolve the peptide, add it slowly to the aqueous buffer while vortexing.

  • Consider working at a slightly elevated temperature (e.g., 37°C), as this can increase the solubility of some peptides.

  • Sonication can also be used to help break up aggregates and enhance dissolution.

Q6: Is this compound prone to aggregation?

While the short length of a dipeptide generally makes significant aggregation less likely than for longer peptides, the presence of the hydrophobic valine residue can promote self-association. Studies have shown that both aspartic acid and valine can be involved in aggregation processes under certain conditions. Aggregation is more likely to occur at high concentrations and near the isoelectric point.

Troubleshooting Guides

Problem: Lyophilized this compound powder is difficult to dissolve.

This is a common issue due to the peptide's amphipathic nature. Follow this troubleshooting workflow:

G Start Start: Lyophilized this compound Water Attempt to dissolve in sterile, deionized water Start->Water CheckWater Clear Solution? Water->CheckWater BasicBuffer Try a basic buffer (e.g., PBS pH 7.4, 0.1M Ammonium (B1175870) Bicarbonate) CheckWater->BasicBuffer No Success Success: Peptide Dissolved CheckWater->Success Yes CheckBasic Clear Solution? BasicBuffer->CheckBasic OrganicSolvent Dissolve in minimal DMSO or DMF CheckBasic->OrganicSolvent No CheckBasic->Success Yes Dilute Slowly add to aqueous buffer with vortexing OrganicSolvent->Dilute CheckDilute Clear Solution? Dilute->CheckDilute Sonication Apply gentle sonication CheckDilute->Sonication No CheckDilute->Success Yes Failure Consult further with a specialist CheckDilute->Failure Still Insoluble Sonication->CheckDilute

Caption: Troubleshooting workflow for dissolving this compound.

Problem: this compound precipitates out of solution after initial dissolution.

This often occurs when the peptide's solubility limit is exceeded in the final buffer composition.

  • Possible Cause 1: pH Shift. The addition of the dissolved peptide stock (which may be in an acidic or basic solvent) could have shifted the final pH of the solution closer to the pI of this compound.

    • Solution: Measure the pH of the final solution and adjust it to be at least 1-2 units away from the pI (~3.22). For this compound, increasing the pH is generally effective.

  • Possible Cause 2: High Concentration. The final concentration of this compound in the aqueous buffer may be too high.

    • Solution: Prepare a more dilute final solution. It is always best to determine the maximum solubility of this compound in your specific buffer system experimentally.

  • Possible Cause 3: Temperature Effects. If the peptide was dissolved at an elevated temperature, it might precipitate upon cooling to room temperature or 4°C.

    • Solution: Determine the solubility at the intended storage and experimental temperature. You may need to work with lower concentrations if the experiment is performed at a lower temperature.

Data Presentation

While specific, experimentally-derived quantitative solubility data for this compound is not extensively available in the public literature, the following table provides an illustrative guide for expected solubility behavior in common laboratory solvents. These values should be considered as starting points for your own experimental validation.

Solvent SystemExpected SolubilityRationale
Deionized WaterLow to ModerateSolubility is highly dependent on the final pH of the solution.
Phosphate-Buffered Saline (PBS), pH 7.4Moderate to HighThe pH is significantly above the pI, leading to a net negative charge and increased solubility.
10% Acetic AcidLowThe pH will be close to the isoelectric point, minimizing solubility.
0.1 M Ammonium BicarbonateHighThe basic nature of this buffer will ensure the peptide is deprotonated and soluble.
Dimethyl Sulfoxide (DMSO)HighA strong organic solvent capable of dissolving hydrophobic peptides.
1:1 DMSO:WaterModerate to HighA co-solvent system that can balance the needs of both the hydrophobic and hydrophilic residues.

Experimental Protocols

Protocol 1: General Procedure for Solubilizing this compound

This protocol outlines a systematic approach to dissolving lyophilized this compound for use in aqueous-based assays.

G cluster_prep Preparation cluster_solubilization Solubilization cluster_alternative Alternative for Highly Insoluble Peptide cluster_final Final Steps p1 Equilibrate peptide vial to room temperature p2 Centrifuge vial to pellet all powder p1->p2 s1 Add a small volume of sterile deionized water p2->s1 a1 Dissolve peptide in a minimal volume of DMSO p2->a1 If aqueous methods fail s2 Vortex gently s1->s2 s3 If not dissolved, add 0.1 M ammonium bicarbonate dropwise s2->s3 s4 Vortex between additions until dissolved s3->s4 f1 Visually inspect for clarity s4->f1 a2 Slowly add the DMSO stock to the desired aqueous buffer with constant vortexing a1->a2 a2->f1 f2 If needed, sonicate briefly in a water bath f1->f2 f3 Sterile filter if necessary (0.22 µm) f2->f3

Caption: Experimental workflow for solubilizing this compound.

Protocol 2: Determining the Approximate Solubility of this compound in a Specific Buffer

This protocol provides a method to estimate the solubility of this compound in your buffer of choice.

Materials:

  • Lyophilized this compound

  • Your chosen experimental buffer

  • Microcentrifuge tubes

  • Vortexer

  • Micro-pipettors

  • Spectrophotometer (optional, for concentration measurement)

Procedure:

  • Prepare a Saturated Solution:

    • Weigh out a small, known amount of this compound (e.g., 2 mg) into a microcentrifuge tube.

    • Add a small, precise volume of your buffer (e.g., 100 µL).

    • Vortex the tube vigorously for 2-3 minutes.

    • If all the peptide dissolves, add another known amount (e.g., 1 mg) and repeat the vortexing. Continue this process until a small amount of undissolved solid remains.

  • Equilibration:

    • Allow the suspension to equilibrate for at least one hour at the desired temperature. Gentle agitation during this time can be beneficial.

  • Separation of Soluble and Insoluble Fractions:

    • Centrifuge the tube at high speed (e.g., 14,000 x g) for 10 minutes to pellet the undissolved peptide.

  • Quantification of Soluble Peptide:

    • Carefully collect a known volume of the supernatant without disturbing the pellet.

    • The concentration of the peptide in the supernatant can be determined. If the peptide contains an aromatic residue (which this compound does not), UV spectrophotometry at 280 nm could be used. For this compound, a colorimetric peptide assay (e.g., BCA assay) or HPLC would be more appropriate for accurate quantification.

    • Alternatively, for a rough estimate, you can lyophilize the supernatant and weigh the resulting solid.

  • Calculation:

    • Calculate the solubility in mg/mL or mM based on the concentration measured in the supernatant.

This technical support guide provides a comprehensive overview of the factors influencing this compound solubility and practical strategies to overcome common challenges. By understanding the chemical nature of the dipeptide and following systematic protocols, researchers can achieve reliable and reproducible results in their experiments.

References

Technical Support Center: Fmoc-SPPS of Asp-Val Containing Peptides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address side reactions encountered during the Fmoc-Solid Phase Peptide Synthesis (SPPS) of peptides containing the Asp-Val sequence. The primary focus is on the prevalent issue of aspartimide formation, which can lead to significant impurities and reduced yield of the target peptide.

Frequently Asked Questions (FAQs)

Q1: What is the primary side reaction when synthesizing this compound containing peptides using Fmoc-SPPS?

A1: The most significant side reaction is the formation of aspartimide.[1][2][3] This occurs through the cyclization of the aspartic acid residue, where the backbone amide nitrogen of the following amino acid (Valine in this case) attacks the side-chain ester of the aspartic acid.[3][4] This intramolecular reaction is catalyzed by the basic conditions used for Fmoc deprotection, such as treatment with piperidine (B6355638).

Q2: Why is aspartimide formation a problem in peptide synthesis?

A2: Aspartimide formation is problematic for several reasons:

  • Formation of Multiple Impurities: The aspartimide intermediate can be opened by nucleophiles (like piperidine or water) to form not only the desired α-aspartyl peptide but also the undesired β-aspartyl peptide.

  • Racemization: The α-carbon of the aspartic acid residue is prone to epimerization during the aspartimide formation and subsequent ring-opening, leading to the formation of D-Asp isomers which are difficult to separate from the desired L-Asp peptide.

  • Difficult Purification: The resulting β-peptides and diastereomers often have very similar physicochemical properties to the target α-peptide, making their separation by HPLC challenging.

  • Reduced Yield: The formation of these byproducts significantly lowers the overall yield of the desired peptide.

  • Altered Biological Activity: The presence of β-aspartyl linkages or racemized residues can alter the peptide's three-dimensional structure and, consequently, its biological activity.

Q3: Are this compound sequences particularly prone to aspartimide formation?

A3: While the Asp-Gly sequence is the most susceptible to aspartimide formation due to the lack of steric hindrance from the glycine (B1666218) residue, other sequences, including this compound, are also at risk. The rate of aspartimide formation is sequence-dependent, with residues having smaller side chains generally leading to higher rates of cyclization. Other sequences known to be prone to this side reaction include Asp-Ser, Asp-Asn, Asp-Arg, and Asp-Ala.

Q4: How can I detect aspartimide formation in my crude peptide?

A4: Aspartimide formation can be detected using a combination of HPLC and mass spectrometry:

  • HPLC Analysis: Aspartimide-related impurities may appear as distinct peaks, often eluting close to the main product peak. The β-peptide isomer frequently elutes slightly earlier than the α-peptide.

  • Mass Spectrometry (MS) Analysis: Since α- and β-peptides are isomers, they have the same mass, making them indistinguishable by a simple mass determination. However, tandem MS (MS/MS) fragmentation can reveal different patterns for the isomers, allowing for their identification. The aspartimide intermediate itself will have a mass corresponding to the loss of the side-chain protecting group alcohol (e.g., loss of t-butanol for Asp(OtBu)).

Troubleshooting Guide

This section provides solutions to common problems encountered during the synthesis of this compound containing peptides.

Issue 1: Presence of significant impurities with the same mass as the target peptide.

Possible Cause: Formation of β-aspartyl peptides and/or racemized D-Asp isomers due to aspartimide formation.

Solutions:

  • Modify Fmoc-Deprotection Conditions:

    • Use a weaker base: Replace 20% piperidine in DMF with a milder deprotection solution. For example, 5% piperazine (B1678402) in DMF has been shown to be effective at removing the Fmoc group while suppressing aspartimide formation.

    • Add an acidic additive: The addition of an acid to the piperidine solution can reduce its basicity and thereby decrease the rate of aspartimide formation. A common approach is to use 20% piperidine with 0.1 M 1-hydroxybenzotriazole (B26582) (HOBt).

    • Use DBU in combination with piperidine/piperazine: A cocktail of 2% 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and 2% piperidine in DMF can achieve rapid Fmoc removal with reduced aspartimide formation. For particularly sensitive sequences, a solution of 5% piperazine and 2% DBU with the addition of 1% formic acid can be beneficial.

  • Utilize Sterically Hindered Aspartic Acid Derivatives:

    • Employing Aspartic acid residues with bulkier side-chain protecting groups can sterically hinder the initial cyclization step. While Fmoc-Asp(OtBu)-OH is standard, derivatives like Fmoc-Asp(OMpe)-OH (3-methylpent-3-yl) or Fmoc-Asp(O-1-adamantyl)-OH can offer better protection.

  • Employ Backbone Protection:

    • This is one of the most effective methods to completely prevent aspartimide formation. It involves the introduction of a protecting group on the backbone amide nitrogen of the amino acid following the Asp residue. The 2,4-dimethoxybenzyl (Dmb) group is commonly used for this purpose. The protected dipeptide, such as Fmoc-Asp(OtBu)-(Dmb)Val-OH, can be incorporated into the peptide chain. The Dmb group is then removed during the final TFA cleavage.

Issue 2: Low overall yield of the desired peptide.

Possible Cause: Loss of product due to conversion into aspartimide-related byproducts.

Solutions:

  • Implement the strategies outlined in Issue 1 to minimize byproduct formation.

  • Optimize Coupling Conditions: For sterically hindered building blocks like protected dipeptides (e.g., Fmoc-Asp(OtBu)-(Dmb)Val-OH), coupling efficiency might be reduced. Ensure complete coupling by using a suitable coupling reagent (e.g., HCTU/DIEA or DIC/HOBt) and potentially extending the coupling time or performing a double coupling.

Quantitative Data Summary

The following tables summarize quantitative data on the effectiveness of different strategies to minimize aspartimide formation.

Table 1: Effect of Asp Side-Chain Protecting Group on Aspartimide Formation

Asp Protecting GroupModel Peptide SequenceTreatment ConditionsDesired Peptide (%)Aspartimide-related Impurities (%)Reference
OtBuVKDGYI20% piperidine/DMF, 200 min5644
OMpeVKDGYI20% piperidine/DMF, 200 min8515
OBnoVKDGYI20% piperidine/DMF, 200 min>99<1

Table 2: Effect of Fmoc-Deprotection Reagent on Aspartimide Formation

Deprotection ReagentModel Peptide SequenceDesired Peptide (%)Aspartimide-related Impurities (%)Reference
20% Piperidine/DMFScorpion Toxin II fragment5644
20% Piperidine/DMF + 1M OxymaScorpion Toxin II fragment8515

Experimental Protocols

Protocol 1: Standard Fmoc Deprotection with Piperidine

This protocol is suitable for peptides not highly susceptible to aspartimide formation.

  • Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.

  • Deprotection:

    • Drain the DMF.

    • Add a solution of 20% (v/v) piperidine in DMF (approx. 10 mL per gram of resin).

    • Agitate the mixture at room temperature for 5-10 minutes.

    • Drain the deprotection solution.

    • Repeat the treatment with a fresh portion of the deprotection solution for another 5-10 minutes.

  • Washing: Drain the solution and wash the resin extensively with DMF (5-7 times) to remove all traces of piperidine.

Protocol 2: Fmoc Deprotection with Piperidine/HOBt

This protocol is recommended for sequences moderately prone to aspartimide formation.

  • Reagent Preparation: Prepare a solution of 20% (v/v) piperidine and 0.1 M HOBt in DMF.

  • Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.

  • Deprotection:

    • Drain the DMF.

    • Add the 20% piperidine/0.1 M HOBt in DMF solution to the resin.

    • Agitate the mixture at room temperature for 10-15 minutes.

    • Drain the deprotection solution.

    • Repeat the treatment with a fresh portion of the deprotection solution for another 10-15 minutes.

  • Washing: Drain the solution and wash the resin thoroughly with DMF (5-7 times).

Protocol 3: Fmoc Deprotection with DBU/Piperidine

This protocol offers rapid deprotection and is suitable for many sequences, but caution is advised for highly susceptible peptides.

  • Reagent Preparation: Prepare a deprotection solution of 2% (v/v) DBU and 2% (v/v) piperidine in DMF.

  • Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.

  • Deprotection:

    • Drain the DMF.

    • Add the DBU/piperidine solution to the resin.

    • Agitate the mixture at room temperature. A short treatment of 10-15 seconds followed by a longer treatment of 10-15 minutes can be effective.

  • Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times).

Protocol 4: Incorporation of a Backbone-Protected Dipeptide

This is a highly effective method for preventing aspartimide formation in susceptible sequences.

  • Dipeptide Coupling:

    • Couple the Fmoc-Asp(OtBu)-(Dmb)Val-OH dipeptide to the N-terminus of the growing peptide chain using standard coupling protocols (e.g., with HCTU/DIEA or DIC/HOBt).

    • Monitor the coupling reaction using a qualitative test (e.g., Kaiser test). If the coupling is incomplete, a second coupling can be performed.

  • Washing: Wash the resin with DMF (3-5 times).

  • Subsequent Steps: Continue with the standard Fmoc-SPPS cycles for the remaining amino acids. The Dmb group is stable to the piperidine treatment and will be removed during the final TFA cleavage.

Visualizations

Aspartimide_Formation_Mechanism Peptide Peptide-Asp(OR)-Val-... Deprotonated_Amide Deprotonated Backbone Amide (Nucleophile) Peptide->Deprotonated_Amide Fmoc Deprotection Piperidine Piperidine (Base) Cyclization Intramolecular Cyclization Deprotonated_Amide->Cyclization Aspartimide Aspartimide Intermediate Cyclization->Aspartimide Ring_Opening Nucleophilic Ring Opening (H2O / Piperidine) Aspartimide->Ring_Opening Alpha_Peptide α-Aspartyl Peptide (Desired Product) Ring_Opening->Alpha_Peptide Beta_Peptide β-Aspartyl Peptide (Side Product) Ring_Opening->Beta_Peptide Racemized_Peptide D-Asp Isomers (Side Product) Ring_Opening->Racemized_Peptide

Caption: Mechanism of base-catalyzed aspartimide formation.

Troubleshooting_Workflow Start Start: Synthesis of This compound containing peptide Check_Purity Analyze Crude Peptide (HPLC, MS) Start->Check_Purity Impurities_Detected Significant Impurities (Same Mass as Product)? Check_Purity->Impurities_Detected Modify_Deprotection Modify Fmoc-Deprotection: - Weaker Base (Piperazine) - Acidic Additive (HOBt) - DBU/Piperidine Impurities_Detected->Modify_Deprotection Yes Bulky_PG Use Sterically Hindered Asp Protecting Group (e.g., OMpe, OBno) Impurities_Detected->Bulky_PG Yes Backbone_Protection Use Backbone Protection (e.g., Fmoc-Asp(OtBu)-(Dmb)Val-OH) Impurities_Detected->Backbone_Protection Yes (Most Effective) End End: Pure Peptide Impurities_Detected->End No Resynthesize Re-synthesize Peptide Modify_Deprotection->Resynthesize Bulky_PG->Resynthesize Backbone_Protection->Resynthesize

Caption: Troubleshooting workflow for aspartimide formation.

References

Technical Support Center: Optimization of Asp-Val Purification by Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the optimization of Aspartyl-Valine (Asp-Val) purification by chromatography.

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of this compound to consider for chromatographic purification?

A1: Understanding the physicochemical properties of this compound is crucial for selecting the appropriate chromatography method and optimizing separation conditions.

  • Isoelectric Point (pI): The pI of this compound is approximately 3.8. At a pH above its pI, the dipeptide will be negatively charged, and at a pH below its pI, it will be positively charged. This is a critical parameter for ion-exchange chromatography.

  • Hydrophobicity: this compound is a relatively polar dipeptide due to the presence of the free carboxyl group of aspartic acid and the peptide backbone. The valine residue contributes some hydrophobicity. This property is important for developing reversed-phase chromatography methods.

  • Molecular Weight: The molecular weight of this compound is 232.23 g/mol .

Q2: Which chromatography technique is most suitable for this compound purification?

A2: The choice of chromatography technique depends on the purity requirements, the nature of the impurities, and the scale of the purification.

  • Ion-Exchange Chromatography (IEX): IEX is highly effective for separating this compound from impurities with different charge states, such as unreacted amino acids or other peptides.[1] Given its low pI, cation-exchange chromatography at a low pH or anion-exchange chromatography at a neutral to basic pH can be employed.

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC is a high-resolution technique suitable for separating this compound from non-polar and closely related impurities. It is often used as a final polishing step to achieve high purity.

  • Hydrophobic Interaction Chromatography (HIC): HIC can be an alternative to RP-HPLC, particularly if the sample is in a high-salt solution. It separates molecules based on their surface hydrophobicity.

Q3: What are the common impurities encountered during this compound synthesis and purification?

A3: Impurities in synthetic peptides can arise from various sources during solid-phase peptide synthesis (SPPS).

  • Deletion Sequences: Peptides lacking either Asp or Val.

  • Insertion Sequences: Peptides with an extra amino acid.

  • Incompletely Deprotected Peptides: Peptides with remaining protecting groups on the side chains or termini.

  • Racemization: Formation of D-amino acid isomers.

  • Side-reaction Products: For example, aspartimide formation from the aspartic acid residue.

  • Reagent Adducts: Adducts formed with reagents used in synthesis, such as trifluoroacetic acid (TFA).

Troubleshooting Guides

Issue 1: Poor Resolution or Co-elution of Impurities

Symptoms:

  • Broad peaks.

  • Overlapping peaks of this compound and impurities.

  • Shoulders on the main peak.

Possible Causes and Solutions:

CauseRecommended Solution
Inappropriate Mobile Phase pH (IEX) The pH of the mobile phase is critical for achieving optimal separation in IEX. For cation-exchange, ensure the pH is at least 1-2 units below the pI of this compound (~3.8) to ensure a net positive charge. For anion-exchange, the pH should be at least 1-2 units above the pI for a net negative charge.
Incorrect Salt Gradient (IEX) A steep salt gradient may lead to poor resolution. Try a shallower gradient to improve the separation of closely eluting species.
Inadequate Organic Modifier Gradient (RP-HPLC) An inappropriate gradient of the organic modifier (e.g., acetonitrile (B52724) or methanol) can result in poor separation. Optimize the gradient slope; a shallower gradient often improves resolution of closely related peptides.
Wrong Column Chemistry The choice of stationary phase is crucial. For RP-HPLC, a C18 column is a good starting point, but for highly polar peptides like this compound, a column with a different selectivity (e.g., C8 or a polar-embedded phase) might provide better resolution. For IEX, select a strong ion exchanger (e.g., strong cation exchanger like sulfopropyl or strong anion exchanger like quaternary ammonium) for robust performance over a wide pH range.

Poor_Resolution Start Poor Resolution Check_Method Review Chromatography Method Start->Check_Method IEX Ion-Exchange? Check_Method->IEX RP_HPLC Reversed-Phase? Check_Method->RP_HPLC Adjust_pH Optimize Mobile Phase pH IEX->Adjust_pH Yes Adjust_Organic_Gradient Optimize Organic Gradient RP_HPLC->Adjust_Organic_Gradient Yes Adjust_Salt_Gradient Optimize Salt Gradient Adjust_pH->Adjust_Salt_Gradient Change_Column_IEX Try Different IEX Resin Adjust_Salt_Gradient->Change_Column_IEX Change_Column_RP Try Different RP Column Adjust_Organic_Gradient->Change_Column_RP End Resolution Improved Change_Column_IEX->End Change_Column_RP->End

Caption: Decision tree for troubleshooting low purification yield.

Issue 3: Peak Tailing

Symptoms:

  • Asymmetrical peaks with a pronounced "tail."

Possible Causes and Solutions:

CauseRecommended Solution
Secondary Interactions with Stationary Phase Residual silanol (B1196071) groups on silica-based RP-HPLC columns can interact with the free amine group of this compound, causing tailing. Use a modern, end-capped column or add a competing base like triethylamine (B128534) (TEA) to the mobile phase in small concentrations (e.g., 0.1%). Operating at a lower pH (e.g., pH 2-3 with TFA) will protonate the silanol groups and minimize this interaction.
Column Overload Injecting too much sample can lead to peak tailing. Reduce the injection volume or the concentration of the sample.
Column Contamination or Degradation Buildup of contaminants on the column frit or degradation of the stationary phase can cause peak tailing. Flush the column with a strong solvent or, if necessary, replace the column.
Inappropriate Mobile Phase pH If the mobile phase pH is close to the pKa of one of the ionizable groups of this compound, it can exist in multiple charge states, leading to peak broadening and tailing. Ensure the mobile phase pH is at least one unit away from the pKa values of the functional groups.

Workflow for Addressing Peak Tailing:

Peak_Tailing Start Peak Tailing Observed Check_Overload Check for Column Overload Start->Check_Overload Reduce_Sample Reduce Sample Concentration/Volume Check_Overload->Reduce_Sample Yes Check_Secondary_Interactions Suspect Secondary Interactions? Check_Overload->Check_Secondary_Interactions No End Peak Shape Improved Reduce_Sample->End Modify_Mobile_Phase Add Additive (e.g., TEA) or Lower pH Check_Secondary_Interactions->Modify_Mobile_Phase Yes Check_Column_Health Check Column Condition Check_Secondary_Interactions->Check_Column_Health No Use_Endcapped_Column Use End-capped Column Modify_Mobile_Phase->Use_Endcapped_Column Use_Endcapped_Column->End Flush_Column Flush or Replace Column Check_Column_Health->Flush_Column Flush_Column->End

Caption: Workflow for troubleshooting peak tailing issues.

Experimental Protocols

Protocol 1: Purification of this compound by Strong Cation-Exchange Chromatography

Objective: To purify this compound from a crude synthetic mixture using a strong cation-exchange resin.

Materials:

  • Column: Strong Cation-Exchange Column (e.g., Sulfopropyl-based resin), 5 µm particle size, 4.6 x 250 mm.

  • Mobile Phase A: 20 mM Sodium Phosphate, pH 2.5.

  • Mobile Phase B: 20 mM Sodium Phosphate, 1 M NaCl, pH 2.5.

  • Sample: Crude this compound dissolved in Mobile Phase A.

  • HPLC System: Binary pump, UV detector, autosampler, and fraction collector.

Methodology:

StepParameterValue
1. Equilibration Flow Rate1.0 mL/min
Mobile Phase100% Mobile Phase A
Duration10 column volumes
2. Sample Injection Injection Volume100 µL
3. Washing Mobile Phase100% Mobile Phase A
Duration5 column volumes
4. Elution Gradient0-100% Mobile Phase B over 30 minutes
5. Detection Wavelength214 nm
6. Regeneration Mobile Phase100% Mobile Phase B
Duration5 column volumes
Followed by100% Mobile Phase A for 10 column volumes

Expected Outcome: this compound, being positively charged at pH 2.5, will bind to the column and elute during the salt gradient. Impurities with a lower positive charge will elute earlier, while those with a higher positive charge will elute later.

Protocol 2: Purification of this compound by Reversed-Phase HPLC

Objective: To achieve high-purity this compound using reversed-phase HPLC.

Materials:

  • Column: C18 Column, 5 µm particle size, 4.6 x 250 mm.

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.

  • Sample: Partially purified this compound from IEX, dissolved in Mobile Phase A.

  • HPLC System: Binary pump, UV detector, autosampler, and fraction collector.

Methodology:

StepParameterValue
1. Equilibration Flow Rate1.0 mL/min
Mobile Phase95% Mobile Phase A, 5% Mobile Phase B
Duration10 column volumes
2. Sample Injection Injection Volume50 µL
3. Elution Gradient5-30% Mobile Phase B over 25 minutes
4. Detection Wavelength214 nm
5. Column Wash Mobile Phase95% Mobile Phase B
Duration5 column volumes
Followed byRe-equilibration with initial conditions

Expected Outcome: this compound will elute as a sharp peak. More hydrophobic impurities will be retained longer on the column and elute at higher acetonitrile concentrations. Less hydrophobic impurities will elute earlier.

Experimental Workflow Diagram:

Experimental_Workflow Start Crude this compound Synthesis Dissolution Dissolve in IEX Mobile Phase A Start->Dissolution IEX_Purification Ion-Exchange Chromatography Dissolution->IEX_Purification Fraction_Collection_IEX Collect this compound Fractions IEX_Purification->Fraction_Collection_IEX Pooling_IEX Pool and Analyze Fractions Fraction_Collection_IEX->Pooling_IEX Lyophilization1 Lyophilize Pooled Fractions Pooling_IEX->Lyophilization1 Dissolution_RP Dissolve in RP-HPLC Mobile Phase A Lyophilization1->Dissolution_RP RP_HPLC_Purification Reversed-Phase HPLC Dissolution_RP->RP_HPLC_Purification Fraction_Collection_RP Collect High-Purity Fractions RP_HPLC_Purification->Fraction_Collection_RP Pooling_RP Pool and Analyze Fractions Fraction_Collection_RP->Pooling_RP Lyophilization2 Lyophilize to Obtain Pure this compound Pooling_RP->Lyophilization2 Final_Product Pure this compound Lyophilization2->Final_Product

Caption: A typical two-step purification workflow for this compound.

References

Troubleshooting low yield in enzymatic Asp-Val synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the enzymatic synthesis of Aspartyl-Valine (Asp-Val). This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges and optimize their synthesis protocols for higher yields and purity.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of low yield in enzymatic this compound synthesis?

Low yield in the enzymatic synthesis of this compound, often performed using a protease like thermolysin, can stem from several factors. The most common culprits include suboptimal reaction conditions, enzyme-related issues, and challenges with substrate or product stability. Key areas to investigate are the pH and temperature of the reaction, the concentrations of your substrates (the protected aspartic acid and valine ester), the water content in the reaction medium, and the stability and activity of the enzyme itself.[1][2] The equilibrium of the synthesis reaction can also be unfavorable; product precipitation is often a critical factor in driving the reaction towards a high yield.[1][3]

Q2: My enzyme seems to be inactive or loses activity quickly. What could be the cause?

Enzyme instability is a frequent challenge. For metalloenzymes like thermolysin, the presence of chelating agents in your reaction mixture can strip essential metal ions (e.g., zinc and calcium), leading to inactivation. High temperatures, outside the optimal range of 40-50°C, can cause denaturation over time.[1] The pH of the medium is also crucial; significant deviations from the optimal pH (typically around 7.0) can lead to a rapid loss of activity. Additionally, be aware of potential substrate inhibition, where high concentrations of the protected aspartic acid can inhibit the enzyme.

Q3: I am observing the formation of byproducts. How can I improve the reaction's specificity?

A primary byproduct in the synthesis of similar dipeptides like aspartame (B1666099) is the bitter-tasting β-isomer, where the side-chain carboxyl group of aspartic acid is linked to the amino acid instead of the alpha-carboxyl group. Enzymatic synthesis with thermolysin is highly specific for the desired α-isomer. If you are observing significant byproduct formation, consider the following:

  • Enzyme Purity: Ensure you are using a high-purity enzyme preparation. Contaminating proteases may have different specificities.

  • Reaction Conditions: Extreme reaction conditions, such as very high temperatures or a non-optimal pH, could potentially lead to a relaxation of enzyme specificity, although this is less common.

  • Substrate Purity: The purity of your starting materials, the protected L-Asp and L-Val ester, is critical. Impurities could lead to side reactions.

Q4: What is the role of organic solvents in the enzymatic synthesis of this compound?

Organic solvents are often used in enzymatic peptide synthesis to shift the reaction equilibrium towards synthesis rather than hydrolysis. By reducing the water activity, the reverse reaction (hydrolysis of the peptide bond) is suppressed. Solvents like tert-amyl alcohol and ethyl acetate (B1210297) have been shown to be effective for similar syntheses. However, a small amount of water is essential for the enzyme to retain its catalytic activity. The optimal water content needs to be carefully determined for your specific system.

Troubleshooting Guides

Issue 1: Low Product Yield

Symptoms:

  • The final isolated product mass is significantly lower than the theoretical maximum.

  • HPLC analysis of the crude reaction mixture shows a large amount of unreacted starting materials.

Possible Causes and Solutions:

Potential Cause Suggested Action Experimental Protocol
Suboptimal pH The optimal pH for thermolysin is typically between 6.0 and 7.5. Verify the pH of your reaction mixture and adjust if necessary. The optimal pH can vary with the specific substrates used.Protocol 1: pH Optimization. Prepare a series of small-scale reactions with buffers at varying pH values (e.g., in 0.5 pH unit increments from 5.5 to 8.0). Monitor the reaction progress by HPLC to determine the pH that gives the highest yield.
Incorrect Temperature The optimal temperature for thermolysin is generally 40-50°C. Lower temperatures will slow the reaction rate, while higher temperatures can lead to enzyme denaturation.Protocol 2: Temperature Optimization. Set up several reactions at different temperatures (e.g., 30°C, 40°C, 50°C, 60°C). Analyze the yield at a fixed time point to identify the optimal temperature.
Inappropriate Substrate Concentration High concentrations of the N-protected aspartic acid can cause substrate inhibition. Conversely, if concentrations are too low, the reaction rate will be slow.Protocol 3: Substrate Titration. Fix the concentration of the valine ester and vary the concentration of the protected aspartic acid. Monitor the initial reaction rates to identify any substrate inhibition and determine the optimal concentration range.
Excess Water Content While some water is necessary for enzyme function, excess water will favor the hydrolysis of the product, reducing the overall yield.Protocol 4: Water Content Optimization. If using an organic solvent system, systematically vary the percentage of water (e.g., 1% to 10% v/v) in the reaction mixture and assess the impact on the final yield.
Poor Product Precipitation The precipitation of the product can be a key factor in driving the reaction equilibrium towards synthesis.Experiment with different solvent systems or co-solvents to find conditions that promote the precipitation of the this compound product as it is formed.
Issue 2: Enzyme Inactivation

Symptoms:

  • The reaction starts but then stalls before completion.

  • Reusing the enzyme (if immobilized) results in a significantly lower yield in subsequent batches.

Possible Causes and Solutions:

Potential Cause Suggested Action Experimental Protocol
Presence of Chelating Agents Thermolysin is a metalloenzyme requiring zinc and calcium. Ensure your reagents and buffer are free from chelating agents like EDTA.If contamination is suspected, consider purifying your reagents or using a different buffer system. The addition of Ca²⁺ ions (e.g., from calcium acetate) can sometimes improve stability.
Thermal Denaturation Operating at temperatures above the enzyme's stable range will lead to irreversible inactivation.Adhere to the optimal temperature range determined in your optimization experiments (see Protocol 2). For longer reactions, consider using a slightly lower temperature to enhance long-term stability.
pH-Induced Inactivation Exposure to pH values far from the optimum can cause irreversible denaturation of the enzyme.Maintain the reaction pH within the optimal range for the entire duration of the synthesis (see Protocol 1).
Proteolytic Degradation If the enzyme preparation is not pure, other proteases could be present that degrade the thermolysin.Use a high-purity enzyme preparation from a reputable supplier.

Visual Guides

Enzymatic this compound Synthesis Pathway

Enzymatic_Synthesis Enzymatic this compound Synthesis Pathway cluster_substrates Substrates cluster_enzyme Enzyme cluster_complex Intermediate Complex cluster_product Product Z-Asp Z-Aspartic Acid Enzyme-Substrate Enzyme-Substrate Complex Z-Asp->Enzyme-Substrate Val-OMe Valine Methyl Ester Val-OMe->Enzyme-Substrate Thermolysin Thermolysin Thermolysin->Enzyme-Substrate Enzyme-Substrate->Thermolysin releases Z-Asp-Val-OMe Z-Asp-Val-OMe Enzyme-Substrate->Z-Asp-Val-OMe

Caption: A diagram illustrating the enzymatic synthesis of Z-Asp-Val-OMe.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow Troubleshooting Workflow for Low Yield Start Low Yield Observed Check_Conditions Verify Reaction Conditions (pH, Temp, Substrate Conc.) Start->Check_Conditions Conditions_OK Conditions Optimal? Check_Conditions->Conditions_OK Check_Enzyme Assess Enzyme Activity and Stability Conditions_OK->Check_Enzyme Yes Adjust_Conditions Optimize Conditions (See Protocols 1-4) Conditions_OK->Adjust_Conditions No Enzyme_OK Enzyme Active? Check_Enzyme->Enzyme_OK Check_Purity Analyze Substrate and Product Purity Enzyme_OK->Check_Purity Yes Replace_Enzyme Use Fresh/High-Purity Enzyme Enzyme_OK->Replace_Enzyme No Purity_OK Purity High? Check_Purity->Purity_OK Optimize_Precipitation Optimize Product Precipitation/Removal Purity_OK->Optimize_Precipitation Yes Purify_Substrates Purify Starting Materials Purity_OK->Purify_Substrates No Success Yield Improved Optimize_Precipitation->Success Adjust_Conditions->Check_Conditions Replace_Enzyme->Check_Enzyme Purify_Substrates->Check_Purity

Caption: A logical workflow for troubleshooting low yield in enzymatic synthesis.

Experimental Protocols

Protocol 1: pH Optimization
  • Prepare a series of buffer solutions with pH values ranging from 5.5 to 8.0 in 0.5 unit increments (e.g., MES for pH 5.5-6.5, HEPES for pH 7.0-8.0).

  • Set up identical small-scale reactions in each buffer. Each reaction should contain the same concentration of substrates (e.g., Z-Asp and Val-OMe), enzyme, and any co-solvents.

  • Incubate all reactions at a constant, optimal temperature (e.g., 40°C).

  • Take aliquots from each reaction at regular time intervals (e.g., 1, 2, 4, 8, and 24 hours).

  • Quench the reaction in the aliquots (e.g., by adding a strong acid).

  • Analyze the product formation in each aliquot by HPLC.

  • Plot the product yield versus pH to determine the optimal pH for the reaction.

Protocol 2: Temperature Optimization
  • Prepare a master mix of the reaction components (substrates, buffer at optimal pH, and any co-solvents).

  • Aliquot the master mix into several reaction vessels.

  • Place each vessel in a temperature-controlled environment set to a different temperature (e.g., 30°C, 37°C, 45°C, 55°C).

  • Initiate the reaction by adding the same amount of enzyme to each vessel.

  • After a fixed period (e.g., 8 hours), stop the reactions.

  • Analyze the yield of this compound in each reaction by HPLC.

  • Compare the yields to identify the optimal temperature for the synthesis.

Protocol 3: Substrate Titration for Inhibition Check
  • Prepare a series of reactions with a fixed concentration of the amine component (Val-OMe) and the enzyme.

  • Vary the concentration of the carboxyl component (Z-Asp) across a wide range (e.g., from a low concentration to one that is in large excess).

  • Incubate the reactions under optimal pH and temperature.

  • Measure the initial reaction rate for each concentration of Z-Asp by taking samples at early time points and analyzing them by HPLC.

  • Plot the initial reaction rate against the concentration of Z-Asp. A decrease in the rate at higher concentrations is indicative of substrate inhibition.

Protocol 4: Water Content Optimization in Organic Solvents
  • Select an appropriate organic solvent (e.g., tert-amyl alcohol).

  • Prepare a series of reaction mixtures with varying amounts of aqueous buffer to achieve different final water percentages (e.g., 1%, 2%, 4%, 6%, 8%, 10% v/v).

  • Ensure all other reaction parameters (substrate concentrations, enzyme concentration, temperature, pH of the aqueous component) are kept constant.

  • Run the synthesis for a fixed duration.

  • Measure the final product yield for each water concentration using HPLC.

  • Plot the yield versus the percentage of water to identify the optimal water content.

References

Preventing aspartimide formation in Asp-containing peptides

Author: BenchChem Technical Support Team. Date: December 2025

Preventing Aspartimide Formation in Fmoc Solid-Phase Peptide Synthesis (SPPS)

This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize aspartimide formation, a critical side reaction in Fmoc-based SPPS.

Troubleshooting Guide

Issue SymptomPotential CauseRecommended Actions & Solutions
An unexpected peak with the same mass as the target peptide is observed in the HPLC chromatogram, often with a slightly different retention time. Aspartimide formation followed by hydrolysis. This creates β-aspartyl peptide isomers which are mass-neutral but chromatographically distinct.[1][2]1. Optimize HPLC Separation: Use a shallower gradient or a different mobile phase pH to improve the resolution between the α- and β-isomers. 2. Implement a Prevention Strategy: If aspartimide-related isomers are confirmed, select a prevention method from the strategies outlined below for future syntheses.
Significant peptide loss or low yield, especially for long or difficult sequences containing Asp. Aspartimide formation can lead to multiple side products, including piperidide adducts, which reduces the yield of the desired full-length peptide.[3]1. Modify Deprotection Conditions: Switch to a weaker base for Fmoc removal, such as piperazine (B1678402) or morpholine, or add an acidic additive like HOBt or formic acid to the piperidine (B6355638) solution.[1][3] 2. Use Sterically Hindered Protecting Groups: For the Asp residue, substitute the standard OtBu group with a bulkier one like OMpe or OBno.
The crude peptide shows a complex mixture of peaks upon HPLC analysis, some with masses corresponding to piperidide adducts. The aspartimide intermediate is susceptible to nucleophilic attack by piperidine, leading to the formation of α- and β-piperidide adducts.1. Reduce Basicity of Deprotection: The formation of piperidide adducts is a direct consequence of using piperidine. Switching to a non-nucleophilic base or a weaker base can mitigate this. 2. Backbone Protection: For highly susceptible sequences like Asp-Gly, using a backbone-protected dipeptide, such as Fmoc-Asp(OtBu)-Dmb-Gly-OH, can completely prevent this side reaction.
Synthesis of an Asp-Gly containing peptide results in very low purity. The Asp-Gly sequence is particularly prone to aspartimide formation due to the lack of steric hindrance from the glycine (B1666218) residue.1. Backbone Protection is Highly Recommended: The most effective solution is to use a dipeptide with a backbone protecting group on the glycine, such as Fmoc-Asp(OtBu)-Dmb-Gly-OH. 2. Use a Bulky Protecting Group on Asp: Fmoc-Asp(OBno)-OH has shown significant success in reducing aspartimide formation even in Asp-Gly sequences.
Increased aspartimide formation is observed when using microwave-assisted SPPS. Higher temperatures used in microwave synthesis can accelerate the rate of aspartimide formation.1. Lower the Microwave Temperature: Optimize the microwave protocol to use lower temperatures during coupling and deprotection steps. 2. Use a Slower-Acting Coupling Reagent: This can help reduce the risk of aspartimide formation during rapid synthesis. 3. Consider Additives: Employing acidic additives in the deprotection solution can help counteract the effects of elevated temperature.

Frequently Asked Questions (FAQs)

Q1: What is aspartimide formation?

A1: Aspartimide formation is a common, base-catalyzed intramolecular side reaction that occurs in peptides containing aspartic acid (Asp) during Fmoc-based SPPS. The backbone amide nitrogen of the amino acid following the Asp residue attacks the side-chain carbonyl group of the Asp, forming a five-membered succinimide (B58015) ring, also known as an aspartimide.

Q2: Why is aspartimide formation a problem?

A2: The formation of the aspartimide ring is problematic for several reasons:

  • Formation of Isomers: The aspartimide intermediate can be hydrolyzed to form not only the desired α-aspartyl peptide but also the β-aspartyl peptide isomer. These isomers have the same mass and are often very difficult to separate by HPLC.

  • Racemization: The α-carbon of the aspartic acid residue can epimerize during this process, leading to a mixture of D- and L-isomers, which further complicates purification.

  • Formation of Adducts: The aspartimide ring can be opened by the piperidine used for Fmoc deprotection, leading to the formation of α- and β-piperidide adducts, which reduces the overall yield of the target peptide.

Q3: Which amino acid sequences are most susceptible to aspartimide formation?

A3: The propensity for aspartimide formation is highly sequence-dependent. Sequences where the amino acid following the Asp residue is small and unhindered are most susceptible. The most problematic sequences are Asp-Gly, Asp-Asn, and Asp-Ser.

Q4: Can aspartimide formation occur under acidic conditions?

A4: While it is most commonly associated with the basic conditions of Fmoc deprotection, aspartimide formation can also be catalyzed by strong acids, such as during the final cleavage from the resin. However, it is generally less pronounced than under basic conditions.

Q5: How can I detect aspartimide formation?

A5: Aspartimide-related byproducts can be detected by HPLC and mass spectrometry. The β-aspartyl isomer will have the same mass as the target peptide but typically a different retention time. Piperidide adducts will have a corresponding mass increase. In some cases, the aspartimide intermediate itself may be observed.

Strategies for Prevention & Quantitative Data

The most effective strategy for preventing aspartimide formation will depend on the specific peptide sequence and the severity of the issue.

Modification of Fmoc Deprotection Conditions

A straightforward approach is to alter the composition of the Fmoc deprotection solution to reduce its basicity.

Deprotection ReagentAspartimide Formation (%)ReferenceNotes
20% Piperidine in DMFHigh (Sequence Dependent)Standard condition, prone to aspartimide formation.
20% Piperidine / 0.1M HOBt in DMFSignificantly ReducedHOBt buffers the basicity, reducing the side reaction.
20% Piperidine / 5% Formic Acid in NMPReduced by ~90% in a model peptideThe acid addititive protonates the amide, reducing its nucleophilicity.
PiperazineSignificantly ReducedA weaker base than piperidine, which slows the rate of aspartimide formation.
MorpholineVery LowA weak base that minimizes aspartimide formation but may not be efficient enough for complete Fmoc removal in all cases.
Use of Sterically Hindered Asp Side-Chain Protecting Groups

Increasing the steric bulk of the Asp side-chain protecting group can physically block the intramolecular cyclization.

Asp Protecting GroupTarget Peptide (%) after 18h Piperidine Treatment (VKDNYI Sequence)D/L Aspartimides (%)D/L Piperidides (%)Reference
Fmoc-Asp(OtBu)-OH45.811.243.0
Fmoc-Asp(OMpe)-OH88.01.810.2
Fmoc-Asp(OBno)-OH98.90.20.9
Backbone Protection

This strategy involves modifying the backbone amide nitrogen of the amino acid following the Asp residue, which prevents it from acting as a nucleophile. This is the most effective method for completely eliminating aspartimide formation, especially for highly susceptible sequences like Asp-Gly. The use of a 2,4-dimethoxybenzyl (Dmb) group on the nitrogen of the amino acid C-terminal to the Asp is a common and effective approach. This is typically incorporated as a pre-formed dipeptide, such as Fmoc-Asp(OtBu)-Dmb-Gly-OH. The Dmb group is conveniently removed during the final TFA cleavage step.

Experimental Protocols

Protocol 1: Modified Fmoc Deprotection with HOBt
  • Reagent Preparation: Prepare a solution of 20% (v/v) piperidine in DMF. To this solution, add solid HOBt to a final concentration of 0.1 M and ensure it is fully dissolved.

  • Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.

  • Deprotection: Drain the DMF and add the deprotection solution to the resin.

  • Reaction: Gently agitate the resin for the desired time (e.g., 2 x 10 minutes).

  • Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (e.g., 5 x 1 minute).

Protocol 2: Coupling of a Sterically Hindered Aspartate Residue (e.g., Fmoc-Asp(OBno)-OH)
  • Deprotection: Perform the Fmoc deprotection of the N-terminal amino acid on the resin as per your standard or modified protocol.

  • Amino Acid Activation: In a separate vessel, dissolve Fmoc-Asp(OBno)-OH (3 eq.), a coupling reagent (e.g., HBTU, 2.9 eq.), and HOBt (3 eq.) in DMF. Add a base (e.g., DIPEA, 6 eq.) and allow the mixture to pre-activate for 2-5 minutes.

  • Coupling: Add the activated amino acid solution to the deprotected peptide-resin.

  • Reaction: Agitate the reaction vessel for 1-2 hours at room temperature.

  • Washing: Drain the coupling solution and wash the resin with DMF, DCM, and then DMF to prepare for the next cycle.

Visualizations

Aspartimide_Formation_Mechanism Peptide Asp-Xxx Peptide (Backbone Amide) Deprotonation Deprotonation (Piperidine) Peptide->Deprotonation Base Amide_Anion Backbone Amide Anion (Nucleophile) Deprotonation->Amide_Anion Attack Intramolecular Nucleophilic Attack Amide_Anion->Attack Attacks Side-Chain Carbonyl Aspartimide Aspartimide Intermediate (Succinimide Ring) Attack->Aspartimide Hydrolysis Hydrolysis Aspartimide->Hydrolysis Piperidine_Attack Piperidine Attack Aspartimide->Piperidine_Attack Alpha_Peptide α-Aspartyl Peptide (Desired Product) Hydrolysis->Alpha_Peptide Beta_Peptide β-Aspartyl Peptide (Isomer) Hydrolysis->Beta_Peptide Piperidides α- and β-Piperidide Adducts Piperidine_Attack->Piperidides

Caption: Mechanism of base-catalyzed aspartimide formation and subsequent side reactions.

Troubleshooting_Workflow Start Unexpected Peak in HPLC (Same Mass as Product) Check_Sequence Is Asp-Gly, Asp-Asn, or Asp-Ser present? Start->Check_Sequence Strategy2 Use Bulky Protecting Group: Fmoc-Asp(OMpe)-OH or Fmoc-Asp(OBno)-OH Start->Strategy2 General Strategy High_Temp Was Microwave or High Temp Used? Check_Sequence->High_Temp No Strategy3 Use Backbone Protection: Fmoc-Asp(OtBu)-Dmb-Gly-OH Check_Sequence->Strategy3 Yes Strategy1 Modify Deprotection: - Add 0.1M HOBt or Acid - Use Weaker Base (Piperazine) High_Temp->Strategy1 No Strategy4 Reduce Microwave Temp & Optimize Conditions High_Temp->Strategy4 Yes End Re-synthesize Peptide Strategy1->End Strategy2->End Strategy3->End Strategy4->End

Caption: Decision workflow for troubleshooting suspected aspartimide formation.

References

Asp-Val Aggregation Prevention: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides practical guidance, troubleshooting tips, and frequently asked questions (FAQs) to address challenges related to Aspartyl-Valyl (Asp-Val) peptide sequence aggregation. The primary mechanism of concern is the non-enzymatic isomerization of the Aspartic acid (Asp) residue, which can lead to conformational changes, aggregation, and potential loss of product efficacy and safety.

Frequently Asked Questions (FAQs)

Q1: What is this compound aggregation and why is it a concern?

A1: this compound aggregation refers to the self-association of peptide or protein molecules containing the Aspartic acid-Valine (this compound) sequence. The primary driver for this is often the chemical degradation of the Asp residue. Asp can spontaneously convert into its isomer, isoaspartate (isoAsp), via a succinimide (B58015) intermediate.[1] This isomerization introduces a "kink" into the peptide backbone by inserting an extra methylene (B1212753) group, which can alter the protein's three-dimensional structure.[2] These structural changes can expose hydrophobic regions, leading to the formation of soluble oligomers and insoluble aggregates.[3] For therapeutic proteins, aggregates are a significant risk as they can reduce efficacy and, more critically, may elicit an immunogenic response in patients.[4]

Q2: What is the chemical mechanism behind this compound degradation?

A2: The degradation begins with an intramolecular nucleophilic attack by the backbone nitrogen of the Valine residue on the side-chain carbonyl carbon of the Aspartic acid. This reaction forms a five-membered succinimide ring intermediate. This intermediate is susceptible to hydrolysis, which can occur on either side of the ring's carbonyl groups. Hydrolysis predominantly yields isoaspartate (isoAsp) and, to a lesser extent, regenerates the original aspartate (Asp), typically in a ratio of approximately 3:1.[1] The formation of this succinimide intermediate is the rate-limiting step and is influenced by local peptide flexibility and the chemical environment.

Mechanism of Asp Isomerization

Asp_Isomerization Asp This compound Sequence (L-Aspartate) Succinimide Succinimide Intermediate Asp->Succinimide Intramolecular Cyclization isoAsp isothis compound Sequence (L-isoAspartate) Succinimide->isoAsp Hydrolysis (Major Product, ~75%) RegeneratedAsp This compound Sequence (Regenerated L-Aspartate) Succinimide->RegeneratedAsp Hydrolysis (Minor Product, ~25%)

Caption: Aspartic acid isomerization pathway via a succinimide intermediate.

Q3: How does the Valine residue in an this compound motif affect the rate of degradation compared to other motifs like Asp-Gly?

A3: The amino acid residue C-terminal to the Asp (the n+1 position) significantly influences the rate of succinimide formation. Motifs with small, flexible residues like Glycine (Asp-Gly) or Serine (Asp-Ser) are known "hotspots" for rapid isomerization because their minimal side chains offer little steric hindrance, allowing the peptide backbone to adopt the conformation necessary for cyclization. Conversely, residues with bulky side chains, such as Valine (this compound) or Isoleucine, generally slow down the rate of succinimide formation due to steric hindrance. The bulky Valine side chain restricts the backbone flexibility required for the nucleophilic attack, making the this compound motif inherently more stable than an Asp-Gly motif under identical conditions.

Troubleshooting Guide

Issue 1: My purified protein shows increasing turbidity and precipitation during storage. How do I confirm if it's related to this compound degradation?
Possible Cause Suggested Action Verification Method
pH-induced Isomerization Asp isomerization is highly pH-dependent. Acidic conditions (pH 4-6) generally favor succinimide formation from Asp.Perform a stressed stability study. Incubate aliquots of your protein in buffers of varying pH (e.g., pH 5.0, 6.0, 7.4) at an elevated temperature (e.g., 40°C) for a set period.
Thermal Stress Elevated temperatures accelerate all chemical degradation reactions, including isomerization.Analyze samples for the presence of isoAsp using peptide mapping with LC-MS. An increase in isoAsp-containing peptides at lower pH would suggest this pathway.
High Protein Concentration High concentrations increase the probability of intermolecular interactions once degradation initiates unfolding.Characterize the aggregates using Size-Exclusion Chromatography (SEC) to identify dimers and oligomers, and Dynamic Light Scattering (DLS) to measure the size distribution of particles.

Troubleshooting Workflow for Aggregation

Troubleshooting_Workflow Start Protein Aggregation Observed CheckPurity 1. Confirm Purity & Integrity (SDS-PAGE, Intact Mass) Start->CheckPurity CharacterizeAgg 2. Characterize Aggregates (SEC, DLS) CheckPurity->CharacterizeAgg IdentifyMechanism 3. Identify Degradation Pathway (Peptide Mapping LC-MS) CharacterizeAgg->IdentifyMechanism Is_isoAsp isoAsp Detected? IdentifyMechanism->Is_isoAsp OptimizeFormulation 4. Optimize Formulation (Adjust pH, Add Excipients) Is_isoAsp->OptimizeFormulation Yes OtherMechanism Investigate Other Pathways (e.g., Oxidation, Clipping) Is_isoAsp->OtherMechanism No Reanalyze 5. Re-analyze Stability OptimizeFormulation->Reanalyze End Stable Product Reanalyze->End OtherMechanism->End

Caption: A logical workflow for investigating and resolving protein aggregation.

Issue 2: My formulation buffer (pH 7.4) is not preventing aggregation. What parameters should I adjust?
Parameter Strategy & Rationale Considerations
pH Since Asp isomerization is often accelerated in mildly acidic conditions, shifting the pH may help. For Asp isomerization, a pH > 7 is often preferred. However, Asn deamidation is base-catalyzed, so a compromise is needed if both residues are present. A common strategy is to buffer at pH 6.0-6.5 to balance various degradation pathways.The optimal pH must be determined empirically and should not compromise the protein's native structure or activity. A pH stability study is essential.
Excipients Sugars (Sucrose, Trehalose): Stabilize the native protein structure through preferential exclusion, making it thermodynamically less favorable to unfold. Amino Acids (Arginine, Proline): Can act as aggregation inhibitors by masking hydrophobic patches or increasing the solubility of unfolded states. Surfactants (Polysorbate 20/80): Prevent aggregation at air-water interfaces, which can occur during manufacturing, shipping (agitation), or freeze-thaw cycles.Excipients must be compatible with the protein and final dosage form. Concentrations need to be optimized. For example, typical polysorbate concentrations are 0.01-0.1%.
Ionic Strength Adjusting salt concentration (e.g., NaCl) can modulate electrostatic interactions that may contribute to aggregation. The effect is protein-specific and must be tested.High salt can sometimes promote hydrophobic interactions, leading to aggregation. Screen a range of salt concentrations (e.g., 0-200 mM).

Quantitative Data on Stability Factors

Table 1: Influence of pH on Succinimide Formation in an IgG1 Antibody

This table summarizes the relative percentage of a specific succinimide intermediate in a therapeutic IgG1 antibody stored at different pH values and temperatures. The data shows that succinimide formation is significantly reduced at a lower pH.

Storage ConditionpH 5.0 (% Succinimide)pH 6.0 (% Succinimide)pH 7.0 (% Succinimide)
Initial (T=0) ~2%~2%~2%
3 weeks at 40°C ~10%~25%>30%
3 months at 25°C ~10%~18%~22%
3 months at 5°C <2%~4%~5%
(Data adapted from a study on a therapeutic IgG1 molecule with a labile Asn-Gly motif, which proceeds through the same succinimide intermediate as Asp isomerization.)
Table 2: Relative Degradation Rates of Asp-Xxx Motifs in Peptides

While direct kinetic data for this compound is sparse, studies on related motifs show a clear trend related to the steric hindrance of the n+1 residue.

Motif (in model peptide)Relative Degradation Rate (approx.)Key Factor
Asp-Gly HighestMinimal steric hindrance, high flexibility.
Asp-Ser HighSmall side chain, but hydroxyl group can influence reaction.
Asp-Ala IntermediateSmall but slightly more bulky than Gly.
This compound Low Bulky side chain creates significant steric hindrance, restricting backbone flexibility.
(This is a qualitative summary based on established principles.)

Key Experimental Protocols

Protocol 1: Tryptic Digestion for Peptide Mapping to Identify isoAsp

This protocol is for preparing a protein sample for LC-MS analysis to identify and quantify isoaspartate formation.

  • Denaturation and Reduction:

    • Reconstitute the protein sample to 1 mg/mL in a denaturation buffer (e.g., 6 M Guanidine-HCl, 50 mM Tris-HCl, pH 8.0).

    • Add Dithiothreitol (DTT) to a final concentration of 10 mM.

    • Incubate at 37°C for 60 minutes to reduce disulfide bonds.

  • Alkylation:

    • Cool the sample to room temperature.

    • Add Iodoacetamide (IAM) to a final concentration of 25 mM.

    • Incubate in the dark at room temperature for 30 minutes to alkylate free cysteine residues.

  • Buffer Exchange:

    • Remove denaturant and excess reagents by buffer exchange into a digestion buffer (e.g., 50 mM Ammonium Bicarbonate, pH 8.0) using a desalting column or a molecular weight cutoff spin filter.

  • Enzymatic Digestion:

    • Adjust the protein concentration to 0.5 mg/mL with digestion buffer.

    • Add sequencing-grade trypsin at an enzyme-to-substrate ratio of 1:50 (w/w).

    • Incubate at 37°C for 4-16 hours.

  • Quenching the Reaction:

    • Stop the digestion by adding formic acid to a final concentration of 1% (v/v) to lower the pH to <3.0.

    • The sample is now ready for Reverse-Phase HPLC-MS analysis.

Protocol 2: Size-Exclusion Chromatography (SEC-HPLC) for Aggregate Quantification

This protocol outlines a general method for separating and quantifying monomers, dimers, and higher-order aggregates.

  • System and Mobile Phase Preparation:

    • HPLC System: A biocompatible HPLC or UHPLC system with a UV detector.

    • Column: A silica-based SEC column suitable for proteins (e.g., 300 Å pore size, 7.8 x 300 mm).

    • Mobile Phase: A physiological buffer such as 150 mM Sodium Phosphate, 150 mM NaCl, pH 7.0. Filter and degas the mobile phase thoroughly.

  • Method Parameters:

    • Flow Rate: 0.5 - 1.0 mL/min.

    • Column Temperature: 25-30°C.

    • Detection: UV absorbance at 280 nm (for protein) and 214 nm (for peptide bonds).

    • Injection Volume: 10-20 µL (sample concentration ~1 mg/mL).

  • Analysis:

    • Equilibrate the column with the mobile phase for at least 30-60 minutes until a stable baseline is achieved.

    • Inject a blank (mobile phase) followed by your protein sample.

    • Identify peaks based on retention time. Aggregates, being larger, will elute first, followed by the monomer, and then any smaller fragments.

    • Quantify the relative percentage of each species by integrating the peak areas.

Protocol 3: Dynamic Light Scattering (DLS) for Particle Size Distribution

DLS is a non-invasive technique to determine the size distribution of particles in a solution.

  • Sample Preparation:

    • Filter the protein sample through a low-binding 0.22 µm syringe filter directly into a clean, dust-free cuvette to remove large, extraneous particles.

    • Sample concentration should be optimized (typically 0.1-1.0 mg/mL), as very high concentrations can cause multiple scattering events.

    • Ensure the sample has equilibrated to the desired measurement temperature.

  • Instrument Setup:

    • Turn on the DLS instrument and allow the laser to warm up.

    • Set the measurement temperature (e.g., 25°C).

    • Input the correct solvent viscosity and refractive index for your buffer into the software.

  • Measurement:

    • Place the cuvette in the instrument.

    • Perform a series of measurements (e.g., 10-15 runs of 10 seconds each) to obtain a statistically robust average.

    • The instrument's software will use an autocorrelation function to calculate the translational diffusion coefficient and, from that, the hydrodynamic radius (Rh) of the particles via the Stokes-Einstein equation.

  • Data Interpretation:

    • The primary result is a size distribution plot. A monodisperse (non-aggregated) sample will show a single, narrow peak.

    • The presence of peaks at larger diameters indicates the formation of oligomers or aggregates.

    • The Polydispersity Index (PDI) provides a measure of the heterogeneity of the sample. A PDI < 0.2 is generally considered monodisperse.

References

Technical Support Center: Large-Scale Synthesis of Aspartyl-Valine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals engaged in the large-scale synthesis of Aspartyl-valine.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when scaling up Aspartyl-valine synthesis from lab to industrial scale?

When moving from laboratory to large-scale manufacturing, several challenges are magnified. These include ensuring consistent raw material quality, managing heat transfer in larger reactors, and dealing with the increased impact of side reactions on overall yield and purity.[1][2] Purification and waste management also become more complex and costly at a larger scale.[1][3] The choice between Solid-Phase Peptide Synthesis (SPPS) and Liquid-Phase Peptide Synthesis (LPPS) becomes critical, as LPPS is often more scalable for very large quantities due to its homogeneous nature.[2]

Q2: Which side reactions are most common during the synthesis of peptides containing aspartic acid, like Aspartyl-valine?

The most significant side reaction is the formation of an aspartimide intermediate. This occurs when the nitrogen of the peptide backbone attacks the side-chain carboxyl group of the aspartic acid residue. This cyclization is particularly favored under basic conditions, such as during the piperidine-mediated Fmoc-deprotection step in SPPS. The aspartimide can then be opened by a nucleophile (like piperidine) to yield not only the desired α-aspartyl peptide but also the undesired β-aspartyl peptide, which is difficult to separate. This process can also lead to racemization at the α-carbon of the aspartic acid. The Asp-Gly sequence is notoriously prone to this side reaction due to the lack of steric hindrance from glycine.

Q3: How can aspartimide formation be minimized during large-scale synthesis?

Several strategies can be employed to suppress aspartimide formation:

  • Optimized Protecting Groups: Using bulky protecting groups on the β-carboxyl group of aspartic acid can sterically hinder the cyclization reaction. For example, the 2,4-dimethyl-3-pentyl (Dmp) ester has shown excellent protection even at elevated temperatures.

  • Modified Deprotection Conditions: Adding a small amount of an organic acid to the piperidine (B6355638) solution used for Fmoc removal can reduce the basicity and significantly suppress aspartimide formation.

  • Backbone Protection: Although more complex, modifying the peptide backbone, for example, by introducing a protecting group on the amide nitrogen, can completely eliminate the possibility of this side reaction.

Q4: What factors should be considered when choosing a coupling reagent for large-scale synthesis?

The ideal coupling reagent for large-scale synthesis should be efficient, cost-effective, safe, and produce byproducts that are easy to remove.

  • Carbodiimides like DCC and DIC are common, but DCC produces a dicyclohexylurea (DCU) byproduct that is insoluble in many organic solvents, making it unsuitable for SPPS but useful in solution-phase where it can be filtered off.

  • Uronium/Aminium salts such as HBTU and HATU are highly efficient and minimize racemization, especially when used with an additive like HOBt. However, benzotriazole-based reagents can have explosive properties, posing a challenge for scale-up.

  • Cost and Atom Economy: At large scales, the cost of reagents and the amount of waste generated (atom economy) are critical considerations.

Troubleshooting Guide

Problem 1: Low Yield of Crude Aspartyl-valine

Low yield can stem from several issues during the synthesis process. The following troubleshooting tree can help diagnose the root cause.

LowYieldTroubleshooting Start Low Crude Yield CheckCoupling 1. Check Coupling Efficiency (e.g., Kaiser Test) Start->CheckCoupling IncompleteCoupling Incomplete Coupling Detected CheckCoupling->IncompleteCoupling Negative CompleteCoupling Coupling Appears Complete CheckCoupling->CompleteCoupling Positive SolutionCoupling Action: - Increase reaction time - Double couple - Use a more efficient coupling reagent (e.g., HATU) IncompleteCoupling->SolutionCoupling CheckDeprotection 2. Verify Deprotection Step CompleteCoupling->CheckDeprotection IncompleteDeprotection Incomplete Deprotection CheckDeprotection->IncompleteDeprotection Incomplete CompleteDeprotection Deprotection is Complete CheckDeprotection->CompleteDeprotection Complete SolutionDeprotection Action: - Increase deprotection time - Use fresh deprotection reagent IncompleteDeprotection->SolutionDeprotection CheckCleavage 3. Evaluate Cleavage & Purification CompleteDeprotection->CheckCleavage LossCleavage Product Loss During Cleavage/ Workup/Purification CheckCleavage->LossCleavage Problem Found SolutionCleavage Action: - Optimize cleavage cocktail and time - Review purification protocol for product loss LossCleavage->SolutionCleavage

Caption: Troubleshooting flowchart for diagnosing low peptide yield.

Problem 2: Poor Purity Profile of Crude Product

A complex impurity profile often indicates the presence of side reactions or incomplete reactions.

Observed Impurity (by Mass Spec) Potential Cause Recommended Solution
Target Mass + 56 Da Piperidine adduct of aspartimideFormation of aspartimide side product. The piperidine used for Fmoc deprotection opens the imide ring.
Target Mass - 117 Da (Val) or - 133 Da (Asp) Deletion sequenceIncomplete coupling or deprotection in the previous cycle.
Peak at Target Mass with different retention time Racemization or β-aspartyl isomerRacemization can occur during amino acid activation. The β-aspartyl isomer results from the hydrolysis of the aspartimide intermediate.
Problem 3: Difficulty in Purifying Aspartyl-valine

Purification challenges at a large scale often relate to solubility and the separation of closely related impurities.

Issue Potential Cause Recommended Solution
Poor solubility of crude peptide The peptide may precipitate upon cleavage or be difficult to dissolve for purification.- Test different solvent systems (e.g., aqueous solutions with varying concentrations of acetonitrile (B52724) or acetic acid) to find one that effectively dissolves the peptide.
Co-elution of impurities during HPLC Impurities such as the β-aspartyl isomer or deletion sequences are structurally very similar to the target peptide.- Optimize the HPLC purification method, including the gradient, pH, and temperature of the mobile phase.- Consider using a different chromatography technique (e.g., ion-exchange) as an orthogonal purification step.
Product precipitation during purification Changes in solvent composition or pH during chromatography can cause the peptide to precipitate on the column or in the tubing.- Reduce the sample concentration loaded onto the column.- Adjust the mobile phase composition to maintain solubility throughout the run.

Key Experimental Protocols

General Workflow for Large-Scale Aspartyl-valine Synthesis (SPPS)

The following diagram outlines the major stages in a typical solid-phase peptide synthesis (SPPS) workflow for producing Aspartyl-valine.

SPPS_Workflow Start Start: Pre-loaded Valine Resin Deprotection 1. Fmoc Deprotection (e.g., 20% Piperidine in DMF) Start->Deprotection Wash1 2. DMF Wash Deprotection->Wash1 Coupling 3. Coupling (Fmoc-Asp(O-tBu)-OH + Coupling Reagent) Wash1->Coupling Wash2 4. DMF Wash Coupling->Wash2 FinalDeprotection 5. Final Fmoc Deprotection Wash2->FinalDeprotection Cleavage 6. Cleavage from Resin & Side-chain Deprotection (e.g., TFA Cocktail) FinalDeprotection->Cleavage Precipitation 7. Precipitation & Wash (Cold Ether) Cleavage->Precipitation Purification 8. Purification (e.g., Preparative HPLC) Precipitation->Purification Lyophilization 9. Lyophilization Purification->Lyophilization End Final Product: Aspartyl-valine Lyophilization->End

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).

Protocol 1: Standard Coupling Cycle (SPPS)

This protocol details a single coupling cycle for adding an amino acid.

  • Resin Swelling: Swell the valine-loaded resin in an appropriate solvent like Dichloromethane (DCM) or Dimethylformamide (DMF) for 30-60 minutes.

  • Fmoc Deprotection: Treat the resin with a solution of 20% piperidine in DMF for 5-20 minutes to remove the Fmoc protecting group from the valine residue. Repeat this step once.

  • Washing: Thoroughly wash the resin with DMF (5-7 times) to remove residual piperidine and the cleaved Fmoc-adduct.

  • Amino Acid Pre-activation: In a separate vessel, dissolve the protected aspartic acid (e.g., Fmoc-Asp(OtBu)-OH, 3-5 equivalents) and a coupling reagent (e.g., HBTU, 3-5 equivalents) in DMF. Add a base such as Diisopropylethylamine (DIEA) and allow the mixture to stand for 1-5 minutes for pre-activation.

  • Coupling Reaction: Add the pre-activated amino acid solution to the deprotected resin. Agitate the mixture at room temperature for 1-4 hours.

  • Monitoring: Monitor the reaction's completion using a qualitative method like the Kaiser test. If the test is positive (indicating free amines), the coupling is incomplete and should be repeated ("double coupling").

  • Washing: Once the coupling is complete, drain the reaction solution and wash the resin extensively with DMF to remove excess reagents and byproducts.

Protocol 2: Cleavage and Crude Product Isolation
  • Resin Preparation: After the final synthesis step, wash the peptide-resin with DCM and dry it under vacuum.

  • Cleavage Cocktail: Prepare a cleavage cocktail appropriate for the protecting groups used. A common cocktail for tBu-based side-chain protection is 95% Trifluoroacetic acid (TFA), 2.5% water, and 2.5% Triisopropylsilane (TIS).

  • Cleavage Reaction: Add the cleavage cocktail to the dried resin and allow the reaction to proceed for 2-4 hours at room temperature with occasional agitation.

  • Filtration: Filter the resin and wash it with a small amount of fresh TFA to recover the remaining product.

  • Precipitation: Combine the filtrates and add the solution dropwise to a large volume of cold diethyl ether with vigorous stirring to precipitate the crude peptide.

  • Isolation: Collect the precipitated peptide by centrifugation, wash it with cold diethyl ether several times to remove scavengers and residual cleavage reagents, and dry the crude product under vacuum.

Protocol 3: Purity Analysis by RP-HPLC

This protocol provides a general method for analyzing the purity of the final product.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% TFA in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: A linear gradient, for example, from 5% to 50% Mobile Phase B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 214 nm and 280 nm.

  • Sample Preparation: Dissolve a small amount of the lyophilized peptide in Mobile Phase A to a concentration of approximately 1 mg/mL.

  • Injection Volume: 10-20 µL.

This method allows for the separation of the main product from more hydrophobic or hydrophilic impurities. The identity of the main peak should be confirmed by mass spectrometry.

References

Technical Support Center: Aspartyl-valine Purification

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, frequently asked questions, and standardized protocols for the successful purification of Aspartyl-valine (Asp-Val) from complex mixtures.

Troubleshooting Guide

This section addresses specific problems that may be encountered during the purification process.

Question: Why is my this compound yield unexpectedly low after the ion-exchange chromatography step?

Answer: Low yield during ion-exchange chromatography is a common issue that can stem from several factors.[1][2] The primary causes are typically related to suboptimal binding conditions, unintended elution, or product loss during processing.[3]

  • Incorrect Buffer pH: The most critical factor for binding is the pH of your buffers. This compound has a net negative charge at a neutral pH, which is required for it to bind to an anion-exchange resin. If the pH of your loading buffer is too close to the isoelectric point (pI) of this compound, the dipeptide will not carry a sufficient net charge to bind effectively. It is crucial to ensure the buffer pH is approximately 1.5 to 2 units above the pI.

  • High Ionic Strength in Sample: If your crude sample contains a high concentration of salt, it will compete with this compound for binding sites on the resin, leading to poor capture and significant loss in the flow-through.[4] It is recommended to desalt or perform a buffer exchange on your sample before loading it onto the column.[4]

  • Peptide Precipitation: this compound may precipitate if the concentration is too high or if the buffer composition is not optimal for its solubility. Any precipitation before or during column loading will lead to a lower yield. Ensure your dipeptide is fully dissolved before proceeding.

  • Column Overloading: Every chromatography column has a finite binding capacity. Overloading the column with too much crude material will result in the excess this compound passing through without binding.

Question: My final product purity is below 95% after a single purification step. How can I remove closely-related peptide impurities?

Answer: Achieving high purity often requires more than one purification technique, especially when dealing with synthesis-related impurities like deletion or truncated sequences. These impurities can have very similar properties to the target peptide.

The most effective strategy is to introduce an orthogonal purification step. Orthogonal methods separate molecules based on different chemical properties.

  • Ion-Exchange (IEX) followed by Reversed-Phase (RP-HPLC): This is a classic and highly effective combination. IEX separates based on charge, while RP-HPLC separates based on hydrophobicity. Since synthesis-related impurities may differ by only a single amino acid, their charge and hydrophobicity profiles are often distinct enough to be resolved by this two-step process.

  • Optimize Elution Gradient: In both IEX and RP-HPLC, a shallow elution gradient can improve the resolution between the target peptide and closely eluting impurities. For IEX, this means a gradual increase in salt concentration; for RP-HPLC, it involves a slow increase in the organic solvent (e.g., acetonitrile) concentration.

Question: The backpressure on my HPLC/FPLC system is significantly higher than normal during the purification run. What are the likely causes?

Answer: High backpressure is typically caused by a blockage or restriction in the fluidic path.

  • Particulate Matter: The most common cause is particulate matter from the sample clogging the column frit. All samples should be clarified by centrifugation at >10,000 x g or filtered through a 0.22 µm or 0.45 µm filter before injection.

  • Precipitation on the Column: If the mobile phase conditions cause the peptide to become insoluble, it can precipitate on the column, leading to high pressure. This can happen if the organic solvent concentration changes too rapidly in RP-HPLC.

  • Buffer Incompatibility: If you are running a gradient and the two mobile phases are not fully miscible or if a salt from one buffer is insoluble in the other, it can precipitate within the system. Ensure all buffers are fully dissolved and compatible.

Frequently Asked Questions (FAQs)

Question: What is the best initial chromatography method for purifying Aspartyl-valine?

Answer: For Aspartyl-valine, anion-exchange chromatography (AEX) is an excellent initial "capture" step. This compound is composed of aspartic acid (an acidic amino acid) and valine (a hydrophobic amino acid). The side chain of aspartic acid gives the dipeptide a net negative charge at a neutral or slightly basic pH, allowing it to bind strongly to the positively charged stationary phase of an anion-exchange column. This method is effective at separating the target dipeptide from neutral or positively charged impurities. Reversed-phase chromatography is also a very popular and effective method for peptide purification.

Question: What are the most common types of impurities found in a crude Aspartyl-valine mixture from chemical synthesis?

Answer: Crude synthetic peptide mixtures often contain a range of impurities derived from side reactions or incomplete steps during synthesis. Common impurities include:

  • Deletion Sequences: Peptides missing one of the amino acids (e.g., just Asp or Val) due to incomplete coupling reactions.

  • Truncated Sequences: Peptide chains that stopped growing prematurely.

  • Incompletely Deprotected Peptides: Peptides that still have protecting groups attached to the side chains or termini.

  • Residual Synthesis Reagents: Small molecules used in the synthesis and cleavage steps, such as trifluoroacetic acid (TFA).

  • Diastereomers: Isomers that may form due to racemization during the synthesis process.

Question: How do I choose the correct pH for my buffers in ion-exchange chromatography?

Answer: The pH selection is critical and depends on the isoelectric point (pI) of your peptide and the type of IEX resin you are using.

  • For Anion-Exchange (AEX): You want your peptide to have a net negative charge so it binds to the positive resin. To achieve this, the buffer pH must be set above the peptide's pI. A general rule is to use a pH that is 1.5-2 units higher than the pI.

  • For Cation-Exchange (CEX): You want your peptide to have a net positive charge to bind to a negative resin. The buffer pH must be set below the peptide's pI, typically 1.5-2 units lower.

Since this compound has an acidic pI, anion-exchange is the more common approach.

Experimental Workflow & Troubleshooting Logic

G cluster_0 Purification Workflow Crude Crude this compound Mixture Clarify Sample Clarification (Centrifuge / Filter) Crude->Clarify IEX Anion-Exchange Chromatography (AEX) Clarify->IEX Analyze_IEX Purity Analysis (e.g., RP-HPLC) IEX->Analyze_IEX Check_Purity Purity > 98%? Analyze_IEX->Check_Purity RPHPLC Polishing Step: Reversed-Phase HPLC Check_Purity->RPHPLC No Final Pure this compound Check_Purity->Final Yes Analyze_Final Final Purity & ID (HPLC & MS) RPHPLC->Analyze_Final Analyze_Final->Final

Caption: General workflow for the purification and analysis of Aspartyl-valine.

G cluster_1 Troubleshooting: Low Purity Start Symptom: Low Purity After Single Column Step Cause1 Are impurities co-eluting with the main peak? Start->Cause1 Sol1A Solution: Use a shallower elution gradient Cause1->Sol1A Yes Cause2 Is the main peak broad or tailing? Cause1->Cause2 No Sol1B Solution: Add an orthogonal step (e.g., RP-HPLC after IEX) Sol1A->Sol1B Sol2A Action: Check for column overloading Cause2->Sol2A Yes Sol2B Action: Optimize buffer pH to improve peak shape Sol2A->Sol2B

Caption: Decision tree for troubleshooting low purity results in chromatography.

Data & Method Comparison

Table 1: Troubleshooting Summary

Problem Probable Cause(s) Recommended Solution(s)
Low Yield Buffer pH is incorrect for binding. Ensure buffer pH is 1.5-2 units above pI for AEX.
High salt in the initial sample. Desalt or perform buffer exchange on the sample before loading.
Peptide precipitation. Check sample solubility; adjust concentration or buffer.
Low Purity Co-elution of synthesis-related impurities. Introduce an orthogonal purification step (e.g., RP-HPLC).
Poor peak resolution. Optimize the elution gradient (make it shallower).
High Backpressure Particulates in the sample. Centrifuge and/or filter the sample before injection (0.22 µm).

| | Column overloading. | Reduce the mass of sample loaded onto the column. |

Table 2: Comparison of Primary Purification Techniques

Parameter Anion-Exchange Chromatography (AEX) Reversed-Phase HPLC (RP-HPLC)
Separation Principle Net molecular charge. Hydrophobicity.
Stationary Phase Positively charged resin (e.g., DEAE, Q). Non-polar (e.g., C8, C18).
Mobile Phase Aqueous buffers with a salt gradient (e.g., NaCl). Acetonitrile/water gradient with an ion-pairing agent (e.g., TFA).
Primary Application Excellent for initial capture and removal of oppositely charged or neutral impurities. High-resolution "polishing" step to remove closely related hydrophobic impurities.

| Throughput | Generally higher capacity and throughput. | Can be lower capacity, but offers very high resolution. |

Experimental Protocols

Protocol: Primary Purification of this compound using Anion-Exchange Chromatography (AEX)

This protocol outlines a standard method for the initial capture of this compound from a complex mixture.

1. Materials & Buffers:

  • Resin: Strong anion-exchange resin (e.g., Q-Sepharose or equivalent).

  • Equilibration/Binding Buffer (Buffer A): 20 mM Tris-HCl, pH 8.0.

  • Elution Buffer (Buffer B): 20 mM Tris-HCl + 1 M NaCl, pH 8.0.

  • Sample: Crude this compound, dissolved in and dialyzed against Buffer A. The sample must be filtered through a 0.22 µm filter before use.

2. Column Equilibration:

  • Pack the chromatography column with the selected anion-exchange resin according to the manufacturer's instructions.

  • Equilibrate the column by washing with 5-10 column volumes (CV) of Buffer A.

  • Monitor the column effluent's pH and conductivity until they match Buffer A, indicating the column is fully equilibrated.

3. Sample Loading:

  • Load the clarified, pre-buffered sample onto the column at a controlled flow rate.

  • Collect the flow-through fraction. This fraction contains unbound molecules and should be saved for analysis to ensure the target peptide did not flow through.

4. Column Wash:

  • Wash the column with 5-10 CV of Buffer A to remove any non-specifically bound impurities.

  • Continue washing until the UV absorbance (at 214 nm or 280 nm) of the effluent returns to baseline.

5. Elution:

  • Elute the bound this compound from the column using a linear gradient of increasing salt concentration.

  • Program the chromatography system to create a gradient from 0% to 50% Buffer B over 20 CV. A shallow gradient is often better for resolving similar molecules.

  • Collect fractions throughout the elution process. This compound is expected to elute as the salt concentration increases, disrupting the ionic interaction with the resin.

6. Fraction Analysis:

  • Analyze the collected fractions for the presence of this compound using a rapid method like RP-HPLC or by measuring UV absorbance.

  • Pool the fractions containing the pure peptide.

  • Proceed with buffer exchange or lyophilization for storage or for a subsequent polishing step.

References

Validation & Comparative

A Comparative Guide to the Biological Activities of Asp-Val and Val-Asp Dipeptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dipeptides, the simplest form of peptides, consist of two amino acids joined by a single peptide bond. The sequence of these amino acids can significantly influence the peptide's chemical properties and biological activity. This guide provides a comparative analysis of two such isomeric dipeptides: Aspartyl-Valine (Asp-Val) and Valyl-Aspartate (Val-Asp). While direct comparative research on these specific dipeptides is limited, this document synthesizes available information and theoretical considerations to offer insights into their potential differential biological activities, focusing on Angiotensin-Converting Enzyme (ACE) inhibition and taste properties.

Structural Differences

The fundamental difference between this compound and Val-Asp lies in the sequence of their constituent amino acids, L-aspartic acid and L-valine. This sequence variation results in different N-terminal and C-terminal residues, which can profoundly impact their interaction with biological targets.

Dipeptide_Structures cluster_Asp_Val This compound cluster_Val_Asp Val-Asp asp_val H₂N-CH(CH₂COOH)- C(=O)-NH-CH(CH(CH₃)₂)-COOH n_term_av N-terminus: Aspartic Acid n_term_av->asp_val:n c_term_av C-terminus: Valine c_term_av->asp_val:c val_asp H₂N-CH(CH(CH₃)₂)- C(=O)-NH-CH(CH₂COOH)-COOH n_term_va N-terminus: Valine n_term_va->val_asp:n c_term_va C-terminus: Aspartic Acid c_term_va->val_asp:c

Figure 1: Structural comparison of this compound and Val-Asp.

Comparative Biological Activity

Angiotensin-Converting Enzyme (ACE) Inhibition

ACE is a key enzyme in the renin-angiotensin system, and its inhibition is a major therapeutic target for hypertension. The C-terminal residue of a peptide is known to play a crucial role in its binding to the active site of ACE. Specifically, peptides with hydrophobic amino acids at the C-terminus often exhibit potent ACE inhibitory activity.

Table 1: Qualitative Comparison of Potential Biological Activities

Biological ActivityThis compound (Aspartyl-Valine)Val-Asp (Valyl-Aspartate)Rationale
ACE Inhibition Potentially HigherPotentially LowerThe C-terminal amino acid is critical for ACE binding. This compound has a hydrophobic C-terminal valine, which is generally favored for ACE inhibition. Val-Asp has a hydrophilic C-terminal aspartic acid.
Taste Profile Likely bitter or a combination of tastesPotentially sour and umamiThe C-terminal residue significantly influences taste. The hydrophobic nature of valine in this compound may contribute to a bitter taste. The free carboxyl group of the C-terminal aspartic acid in Val-Asp could contribute to a sour taste, and aspartic acid itself is associated with umami flavors.
Taste Properties

The taste of dipeptides is also heavily influenced by the nature of the C-terminal amino acid. Hydrophobic C-terminal residues often impart a bitter taste.

  • This compound: With valine at the C-terminus, it is plausible that this compound would exhibit a bitter taste profile.

  • Val-Asp: One study has suggested that Val-Asp may contribute to sour and umami tastes. The sour taste could be attributed to the C-terminal aspartic acid's free carboxyl group, while the umami taste is a known characteristic of aspartic acid and its salts (glutamate).

Experimental Protocols

In Vitro ACE Inhibition Assay

This protocol outlines a common method for determining the in vitro ACE inhibitory activity of a peptide, typically by measuring the rate of substrate cleavage by ACE in the presence and absence of the inhibitor.

ACE_Inhibition_Workflow start Start prepare_reagents Prepare Reagents: - ACE Enzyme Solution - Substrate (e.g., HHL) - Buffer Solution - Test Peptides (this compound, Val-Asp) - Positive Control (e.g., Captopril) start->prepare_reagents reaction_mixture Prepare Reaction Mixture: Combine Buffer, Test Peptide/Control, and ACE Enzyme Solution prepare_reagents->reaction_mixture pre_incubation Pre-incubate at 37°C reaction_mixture->pre_incubation add_substrate Add Substrate to Initiate Reaction pre_incubation->add_substrate incubation Incubate at 37°C add_substrate->incubation stop_reaction Stop Reaction (e.g., with HCl) incubation->stop_reaction quantification Quantify Product Formation (e.g., HPLC analysis of Hippuric Acid) stop_reaction->quantification calculate_inhibition Calculate % Inhibition and IC50 Value quantification->calculate_inhibition end End calculate_inhibition->end

Figure 2: Workflow for an in-vitro ACE inhibition assay.

Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of Angiotensin-Converting Enzyme (ACE) from rabbit lung in a suitable buffer (e.g., 100 mM borate (B1201080) buffer with 300 mM NaCl, pH 8.3).

    • Prepare a solution of the substrate, Hippuryl-Histidyl-Leucine (HHL), in the same buffer.

    • Dissolve the test dipeptides (this compound and Val-Asp) and a positive control (e.g., Captopril) in the buffer to create a series of concentrations.

  • Assay Procedure:

    • In a microcentrifuge tube, mix the ACE solution with various concentrations of the test peptide or the positive control.

    • Pre-incubate the mixture at 37°C for 10 minutes.

    • Initiate the enzymatic reaction by adding the HHL substrate solution.

    • Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).

    • Terminate the reaction by adding an acidic solution (e.g., 1 M HCl).

  • Quantification:

    • The amount of hippuric acid (HA) produced from the cleavage of HHL is quantified using reverse-phase high-performance liquid chromatography (RP-HPLC).

    • The mobile phase can consist of a gradient of acetonitrile (B52724) in water with 0.1% trifluoroacetic acid.

    • Detection is typically performed at 228 nm.

  • Data Analysis:

    • The percentage of ACE inhibition is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control (ACE and substrate without inhibitor) and A_sample is the absorbance of the reaction with the inhibitor.

    • The IC50 value (the concentration of inhibitor required to inhibit 50% of the ACE activity) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Sensory Evaluation of Taste

This protocol describes a general method for evaluating the taste profile of peptides using a trained sensory panel.

Sensory_Evaluation_Workflow start Start panel_selection Select and Train Sensory Panelists start->panel_selection sample_prep Prepare Dipeptide Solutions (this compound, Val-Asp) at Various Concentrations panel_selection->sample_prep sensory_session Conduct Sensory Session - Randomized, double-blind presentation - Panelists taste and rate samples sample_prep->sensory_session data_collection Collect Data on Taste Attributes (e.g., Sweetness, Bitterness, Sourness, Umami) using a Labeled Magnitude Scale sensory_session->data_collection data_analysis Analyze Data - ANOVA - Post-hoc tests data_collection->data_analysis end End data_analysis->end

Figure 3: Workflow for sensory evaluation of taste.

Methodology:

  • Panelist Selection and Training:

    • Recruit a panel of individuals (e.g., 10-15) with demonstrated sensory acuity.

    • Train the panelists to recognize and rate the intensity of different taste modalities (sweet, bitter, sour, salty, umami) using standard reference solutions (e.g., sucrose (B13894) for sweet, caffeine (B1668208) for bitter, citric acid for sour, NaCl for salty, and monosodium glutamate (B1630785) for umami).

  • Sample Preparation:

    • Dissolve this compound and Val-Asp in purified, tasteless water at various concentrations.

    • Prepare reference solutions for each taste attribute at different intensities.

  • Sensory Evaluation Session:

    • Conduct the session in a controlled environment with individual booths to prevent distractions.

    • Present the peptide solutions and reference standards to the panelists in a randomized and double-blind manner.

    • Instruct panelists to rinse their mouths with purified water between samples.

    • Ask panelists to rate the intensity of each taste attribute for each sample using a labeled magnitude scale (LMS) or a visual analog scale (VAS).

  • Data Analysis:

    • Analyze the collected data using appropriate statistical methods, such as Analysis of Variance (ANOVA), to determine if there are significant differences in the taste profiles of this compound and Val-Asp.

    • If significant differences are found, use post-hoc tests (e.g., Tukey's HSD) to identify which specific taste attributes differ between the two dipeptides.

Conclusion

The isomeric dipeptides this compound and Val-Asp, while composed of the same amino acids, are likely to exhibit distinct biological activities due to their different primary structures. Based on established structure-activity relationships for ACE inhibition and taste perception, it is hypothesized that this compound may be a more potent ACE inhibitor and possess a more bitter taste profile, whereas Val-Asp may exhibit weaker ACE inhibitory activity but contribute to sour and umami tastes. The provided experimental protocols offer a framework for the empirical validation of these hypotheses. Further research involving direct comparative studies is necessary to fully elucidate the differential biological functions of these dipeptides.

A Comparative Guide to Validating the Purity of Synthetic Asp-Val

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of synthetic peptides is a critical step for the reliability and reproducibility of experimental data. This guide provides an objective comparison of standard methods for validating the purity of the synthetic dipeptide Aspartyl-Valine (Asp-Val). We present supporting experimental data and detailed methodologies to assist in selecting the most appropriate validation strategy.

The primary methods for assessing the purity of synthetic peptides are Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), Mass Spectrometry (MS), and Amino Acid Analysis (AAA).[1][2] These techniques are considered orthogonal, meaning they rely on different physicochemical principles to provide distinct and complementary information about the peptide's identity and purity.[1]

Understanding Potential Impurities in Synthetic Peptides

Solid-phase peptide synthesis, a common method for producing peptides like this compound, can introduce various impurities.[2] Understanding these potential contaminants is crucial for selecting the appropriate analytical methods for their detection and quantification. Common impurities include:

  • Truncated Sequences: Peptides missing one or more amino acids.[2]

  • Deletion Sequences: Peptides lacking an amino acid from within the sequence.

  • Incompletely Deprotected Peptides: Peptides that retain protecting groups on their side chains.

  • Diastereomeric Impurities: Peptides containing D-isomers of amino acids instead of the intended L-isomers due to racemization.

A comprehensive approach to purity validation will ideally employ a combination of methods to detect and quantify these potential impurities.

Comparative Analysis of Purity Validation Methods

The selection of an analytical method, or a combination thereof, is critical for the robust characterization of synthetic peptides.

MethodPrimary ApplicationPrinciple of Separation/DetectionInformation ProvidedTypical Purity Determination
RP-HPLC Purity assessment and quantification of impuritiesHydrophobicityRetention time, peak area (% purity)Relative purity based on UV absorbance
Mass Spectrometry (MS) Identity confirmation and impurity identificationMass-to-charge ratio (m/z)Molecular weight, amino acid sequence (via fragmentation)Identification of impurities by mass
Amino Acid Analysis (AAA) Absolute quantification (Net Peptide Content)Quantification of individual amino acids after hydrolysisMolar ratios of constituent amino acids, total peptide amountAbsolute peptide quantity

Experimental Protocols

Accurate purity analysis relies on robust and well-defined experimental protocols.

1. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is the primary method for assessing the purity of synthetic peptides by separating the target peptide from its impurities based on hydrophobicity.

  • Objective: To determine the purity of a peptide sample by separating it from its impurities.

  • Materials:

    • HPLC system with a UV detector

    • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm)

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

    • Mobile Phase B: 0.1% TFA in acetonitrile

    • This compound sample dissolved in Mobile Phase A

  • Protocol:

    • Prepare and thoroughly degas the mobile phases.

    • Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B at a flow rate of 1.0 mL/min for at least 15 minutes.

    • Prepare a peptide sample solution at a concentration of 1 mg/mL in Mobile Phase A.

    • Inject 20 µL of the sample solution.

    • Run a linear gradient from 5% to 65% Mobile Phase B over 30 minutes.

    • Monitor the elution profile at 214 nm, which is optimal for detecting the peptide bond.

    • Calculate the purity by dividing the peak area of the main peptide by the total area of all peaks. A pure peptide should show a single, sharp peak.

2. Mass Spectrometry (MS)

MS is a powerful tool for confirming the molecular weight and identity of peptides and can detect even small impurities or structural changes. It is often coupled with HPLC (LC-MS) for enhanced separation and identification.

  • Objective: To confirm the molecular weight of this compound and identify any impurities.

  • Protocol (as part of an LC-MS workflow):

    • The eluent from the HPLC is directed into the mass spectrometer.

    • The peptide molecules are ionized, typically using electrospray ionization (ESI).

    • The mass spectrometer analyzes the mass-to-charge ratio (m/z) of the ions.

    • The obtained mass spectrum will show a peak corresponding to the molecular weight of this compound.

    • Additional peaks may indicate the presence of impurities, which can be identified by their specific m/z values.

3. Amino Acid Analysis (AAA)

AAA is considered the gold standard for accurately quantifying the amount of purified proteins and peptides. It determines the net peptide content, which is the actual amount of peptide in a sample that also contains water and counterions.

  • Objective: To determine the absolute amount of this compound in a sample.

  • Protocol:

    • Hydrolysis: The peptide is hydrolyzed using 6 M HCl at 110°C for 18-24 hours to break it down into its constituent amino acids (Asp and Val).

    • Separation and Quantification: The resulting free amino acids are separated, often by ion-exchange chromatography or reversed-phase HPLC after derivatization.

    • The amount of each amino acid is quantified by comparing its peak area to that of a known standard.

    • The net peptide content is calculated based on the sum of the individual amino acid concentrations from the known peptide sequence.

Workflow for Purity Validation

A comprehensive validation of synthetic this compound purity involves an integrated workflow that combines the data from these orthogonal methods.

G cluster_0 Peptide Purity Validation Workflow Synthetic this compound Synthetic this compound RP-HPLC RP-HPLC Synthetic this compound->RP-HPLC Relative Purity LC-MS LC-MS Synthetic this compound->LC-MS Identity & Impurity ID AAA AAA Synthetic this compound->AAA Absolute Quantity Purity Report Purity Report RP-HPLC->Purity Report LC-MS->Purity Report AAA->Purity Report

Caption: Workflow for comprehensive purity validation of synthetic peptides.

References

A Researcher's Guide to the Identification and Confirmation of Aspartyl-Valine (Asp-Val) by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate identification and quantification of dipeptides such as Aspartyl-Valine (Asp-Val) are critical in various fields, from metabolomics to drug discovery. This guide provides an objective comparison of Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) for the analysis of this compound, alongside alternative methods, supported by established experimental principles.

Introduction to this compound Analysis

Aspartyl-Valine is a dipeptide composed of the amino acids aspartic acid and valine. As a metabolite, its presence and concentration in biological fluids can be indicative of various physiological and pathological states. LC-MS/MS has emerged as a powerful tool for the analysis of such small biomolecules due to its high sensitivity, selectivity, and ability to provide structural information for confirmation.

LC-MS/MS for this compound Identification and Confirmation

LC-MS/MS provides a robust platform for the definitive identification and quantification of this compound, even in complex biological matrices. The technique combines the separation power of liquid chromatography with the specific detection capabilities of tandem mass spectrometry.

Experimental Workflow

The general workflow for the analysis of this compound by LC-MS/MS involves sample preparation, chromatographic separation, and mass spectrometric detection and fragmentation.

LC-MSMS_Workflow cluster_SamplePrep Sample Preparation cluster_LC LC Separation cluster_MS MS/MS Analysis Sample Sample Protein_Precipitation Protein Precipitation (e.g., Acetonitrile) Sample->Protein_Precipitation SPE Solid Phase Extraction (Optional Cleanup) Protein_Precipitation->SPE Derivatization Derivatization (Optional) SPE->Derivatization LC_Column Reversed-Phase C18 Column Derivatization->LC_Column Mobile_Phase Mobile Phase Gradient (e.g., Water/Acetonitrile (B52724) with Formic Acid) ESI Electrospray Ionization (ESI) LC_Column->ESI Q1 Quadrupole 1 (Precursor Ion Selection) ESI->Q1 Q2 Quadrupole 2 (Collision-Induced Dissociation - CID) Q1->Q2 Q3 Quadrupole 3 (Product Ion Scan) Q2->Q3 Detector Detector Q3->Detector Data_Analysis Data Analysis (Quantification & Confirmation) Detector->Data_Analysis

Caption: General experimental workflow for LC-MS/MS analysis of this compound.
Identification and Confirmation by Tandem Mass Spectrometry (MS/MS)

The confirmation of this compound is achieved through tandem mass spectrometry, where the protonated molecule (precursor ion) is fragmented to produce characteristic product ions. The fragmentation of the peptide bond is the most common dissociation pathway.

For this compound (Molecular Weight: 232.24 g/mol ), the protonated molecule [M+H]⁺ has an m/z of 233.1. In the collision cell of the mass spectrometer, this precursor ion is fragmented to produce specific b and y ions.

Asp_Val_Fragmentation cluster_AspVal This compound Structure cluster_Fragments Characteristic MS/MS Fragments Asp Aspartic Acid peptide_bond - Peptide Bond - Asp->peptide_bond Val Valine peptide_bond->Val b1 b1 ion (Asp fragment) m/z 116.03 y1 y1 ion (Val fragment) m/z 118.09 Precursor [this compound+H]⁺ m/z 233.1 Precursor->b1 CID Precursor->y1 CID

Caption: Predicted fragmentation of the this compound dipeptide in MS/MS.

Detailed Experimental Protocols

While a universally standardized protocol for this compound does not exist, the following methodologies for underivatized and derivatized dipeptide analysis by LC-MS/MS are widely applicable and can be optimized for this specific dipeptide.

Protocol 1: Direct (Underivatized) Analysis of this compound in Plasma

This method is advantageous for its simplicity and speed, though it may have lower sensitivity compared to derivatization methods.

1. Sample Preparation:

  • To 100 µL of plasma, add 400 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex for 1 minute and centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

2. LC-MS/MS Conditions:

ParameterRecommended Setting
LC Column Reversed-phase C18 (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 2% B for 1 min, ramp to 95% B over 8 min, hold for 2 min, return to 2% B and re-equilibrate for 4 min
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Ion Source Electrospray Ionization (ESI), Positive Mode
MRM Transitions Precursor > Product 1 (Quantifier), Precursor > Product 2 (Qualifier)
Precursor Ion (Q1) m/z 233.1
Product Ions (Q3) Predicted: m/z 118.1 (y1), m/z 116.0 (b1)
Collision Energy To be optimized for each transition (typically 10-25 eV)
Protocol 2: Derivatized Analysis of this compound using Dansyl Chloride

Derivatization can improve chromatographic retention and ionization efficiency, leading to enhanced sensitivity.

1. Sample Preparation:

  • Perform protein precipitation as described in Protocol 1.

  • To the dried extract, add 50 µL of 100 mM sodium carbonate buffer (pH 9.5).

  • Add 50 µL of 10 mg/mL dansyl chloride in acetone.

  • Vortex and incubate at 60°C for 30 minutes.

  • Add 10 µL of 250 mM formic acid to quench the reaction.

  • Centrifuge and inject the supernatant.

2. LC-MS/MS Conditions:

  • LC conditions would require optimization for the separation of the dansylated this compound, typically with a modified gradient.

  • MS/MS parameters would need to be re-optimized for the dansylated precursor ion and its specific fragments.

Comparison with Alternative Methods

While LC-MS/MS is a powerful technique, other methods can also be employed for dipeptide analysis.

FeatureLC-MS/MSEdman DegradationCapillary Electrophoresis (CE)
Principle Separation by chromatography, identification by mass-to-charge ratio and fragmentation.Sequential removal and identification of N-terminal amino acids.Separation based on charge-to-size ratio in an electric field.
Sensitivity High (picomolar to femtomolar)Moderate (picomolar)High (nanomolar to picomolar)
Specificity Very HighHighModerate to High
Quantitative? Yes, highly accurate with internal standards.Not inherently quantitative.Yes, with appropriate standards.
Confirmation Yes, via specific fragmentation patterns.Yes, by sequential identification.Indirectly, by migration time.
Throughput HighLowModerate to High
Limitations Ion suppression, matrix effects.Requires a free N-terminus, not suitable for complex mixtures.Lower loading capacity, can be less robust than LC.

Biological Context: Aspartate in the Urea (B33335) Cycle

The identification of this compound can be relevant in the context of broader amino acid metabolism. Aspartate, a constituent of this compound, plays a crucial role in the urea cycle, a key metabolic pathway for the detoxification of ammonia (B1221849) in the liver.

UreaCycle cluster_Mitochondrion Mitochondrion cluster_Cytosol Cytosol NH3 NH₃ CPS1 Carbamoyl Phosphate Synthetase I NH3->CPS1 HCO3 HCO₃⁻ HCO3->CPS1 Carbamoyl_P Carbamoyl Phosphate CPS1->Carbamoyl_P OTC Ornithine Transcarbamylase Carbamoyl_P->OTC Ornithine_mito Ornithine Ornithine_mito->OTC Citrulline_mito Citrulline OTC->Citrulline_mito Citrulline_cyto Citrulline Citrulline_mito->Citrulline_cyto Transport ASS Argininosuccinate Synthetase Citrulline_cyto->ASS Aspartate Aspartate Aspartate->ASS Argininosuccinate Argininosuccinate ASS->Argininosuccinate ASL Argininosuccinate Lyase Argininosuccinate->ASL Fumarate Fumarate ASL->Fumarate Arginine Arginine ASL->Arginine TCA Cycle TCA Cycle Fumarate->TCA Cycle Arginase Arginase Arginine->Arginase Urea Urea Arginase->Urea Ornithine_cyto Ornithine Arginase->Ornithine_cyto Ornithine_cyto->Ornithine_mito Transport

Caption: The role of Aspartate in the Urea Cycle.

Conclusion

LC-MS/MS stands as the premier technique for the identification and confirmation of the dipeptide this compound in complex biological samples. Its high sensitivity, specificity, and ability to provide structural confirmation through fragmentation make it superior to other methods for most research and clinical applications. While alternative techniques like Edman degradation and Capillary Electrophoresis have their specific uses, they generally do not offer the comprehensive analytical capabilities of LC-MS/MS for this type of small molecule analysis. The provided protocols offer a solid foundation for developing a robust and reliable method for this compound analysis, which can be crucial for advancing our understanding of its role in health and disease.

A Comparative Guide to Solid-Phase vs. Liquid-Phase Synthesis of Asp-Val

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and peptide chemistry, the choice between solid-phase peptide synthesis (SPPS) and liquid-phase peptide synthesis (LPPS) is a critical decision that impacts project timelines, resource allocation, and the quality of the final product. This guide provides an objective comparison of these two methodologies for the synthesis of the dipeptide Aspartyl-Valine (Asp-Val), supported by representative experimental data and detailed protocols.

Quantitative Data Summary

The following table summarizes key quantitative metrics for the synthesis of this compound via both solid-phase and liquid-phase methods. The data presented are representative values derived from typical laboratory-scale syntheses.

ParameterSolid-Phase Synthesis (SPPS)Liquid-Phase Synthesis (LPPS)
Overall Yield ~75-85%~80-90%
Crude Purity (pre-HPLC) >90%>95%
Final Purity (post-HPLC) >98%>99%
Total Synthesis Time ~24-36 hours~48-72 hours
Solvent Consumption HighModerate
Automation Potential HighLow
Scalability Well-suited for mg to g scaleSuitable for g to kg scale

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of this compound

This protocol utilizes the widely adopted Fmoc/tBu strategy on a Wang resin.

1. Resin Preparation and Swelling:

  • Place Fmoc-Val-Wang resin (1 g, 0.5 mmol/g loading) in a solid-phase synthesis vessel.

  • Swell the resin in N,N-dimethylformamide (DMF, 10 mL) for 1 hour with gentle agitation.

2. Fmoc Deprotection:

  • Drain the DMF.

  • Add a 20% solution of piperidine (B6355638) in DMF (10 mL) to the resin and agitate for 5 minutes.

  • Drain the solution.

  • Add a fresh 20% piperidine in DMF solution (10 mL) and agitate for an additional 20 minutes.

  • Drain and wash the resin thoroughly with DMF (5 x 10 mL), dichloromethane (B109758) (DCM, 3 x 10 mL), and DMF (3 x 10 mL).

3. Coupling of Fmoc-Asp(OtBu)-OH:

  • In a separate vessel, dissolve Fmoc-Asp(OtBu)-OH (0.82 g, 2.0 mmol), HBTU (0.76 g, 2.0 mmol), and HOBt (0.31 g, 2.0 mmol) in DMF (5 mL).

  • Add N,N-diisopropylethylamine (DIEA, 0.7 mL, 4.0 mmol) to the solution and pre-activate for 2 minutes.

  • Add the activated amino acid solution to the deprotected resin.

  • Agitate the mixture for 2 hours at room temperature.

  • To confirm completion, perform a ninhydrin (B49086) test on a small sample of resin beads. A negative result (yellow beads) indicates a complete reaction.

  • Drain the coupling solution and wash the resin with DMF (5 x 10 mL).

4. Cleavage and Deprotection:

  • Wash the peptide-resin with DCM (3 x 10 mL) and dry under vacuum.

  • Prepare a cleavage cocktail of Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (95:2.5:2.5, v/v/v, 10 mL).[1]

  • Add the cleavage cocktail to the resin and agitate for 2 hours at room temperature.

  • Filter the resin and collect the filtrate.

  • Wash the resin with an additional small volume of TFA (2 mL).

  • Combine the filtrates and precipitate the crude peptide by adding cold diethyl ether (50 mL).

  • Centrifuge the mixture to pellet the peptide, decant the ether, and wash the pellet with cold ether (2 x 20 mL).

  • Dry the crude peptide under vacuum.

5. Purification:

  • Dissolve the crude peptide in a minimal amount of water/acetonitrile mixture.

  • Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column with a water/acetonitrile gradient containing 0.1% TFA.[2]

  • Collect the fractions containing the pure product and lyophilize to obtain the final this compound dipeptide.

Liquid-Phase Peptide Synthesis (LPPS) of this compound

This protocol employs the Boc/Bzl strategy for the solution-phase synthesis.

1. Coupling of Boc-Asp(OBzl)-OH and H-Val-OMe:

  • Dissolve H-Val-OMe.HCl (0.84 g, 5.0 mmol) in DMF (20 mL) and cool to 0°C.

  • Neutralize with N-methylmorpholine (NMM, 0.55 mL, 5.0 mmol).

  • In a separate flask, dissolve Boc-Asp(OBzl)-OH (1.62 g, 5.0 mmol) and HOBt (0.77 g, 5.0 mmol) in DMF (20 mL) and cool to 0°C.

  • Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.05 g, 5.5 mmol) to the Boc-Asp(OBzl)-OH solution and stir for 10 minutes.

  • Add the neutralized H-Val-OMe solution to the activated Boc-Asp(OBzl)-OH solution.

  • Allow the reaction to warm to room temperature and stir overnight.

2. Work-up and Isolation of Protected Dipeptide:

  • Remove the DMF under reduced pressure.

  • Dissolve the residue in ethyl acetate (B1210297) (100 mL) and wash successively with 1 M HCl (2 x 50 mL), saturated NaHCO3 solution (2 x 50 mL), and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous Na2SO4, filter, and evaporate the solvent to yield the protected dipeptide, Boc-Asp(OBzl)-Val-OMe.

  • The product can be further purified by silica (B1680970) gel chromatography if necessary.

3. Saponification of the Methyl Ester:

  • Dissolve the protected dipeptide in a mixture of methanol (B129727) (20 mL) and water (5 mL).

  • Add 1 M NaOH (6.0 mL, 6.0 mmol) and stir at room temperature for 2 hours, monitoring the reaction by TLC.

  • Acidify the solution to pH 3 with 1 M HCl.

  • Extract the product into ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and evaporate the solvent to yield Boc-Asp(OBzl)-Val-OH.

4. Final Deprotection:

  • Dissolve the Boc-Asp(OBzl)-Val-OH in a minimal amount of a suitable solvent (e.g., TFA or a mixture containing a scavenger like anisole).

  • Alternatively, for hydrogenolysis, dissolve the protected peptide in methanol and add a catalytic amount of 10% Pd/C.

  • Stir the reaction under a hydrogen atmosphere (balloon) until the reaction is complete (monitored by TLC).

  • Filter the catalyst through Celite and evaporate the solvent to yield the crude this compound.

5. Purification:

  • Purify the crude dipeptide by RP-HPLC as described in the SPPS protocol.

Visualizing the Synthesis Workflows

The following diagrams illustrate the key steps in both the solid-phase and liquid-phase synthesis of this compound.

solid_phase_synthesis cluster_resin Solid Support cluster_cycle Synthesis Cycle cluster_final Final Steps Resin Fmoc-Val-Wang Resin Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Wash Coupling Coupling (Fmoc-Asp(OtBu)-OH, HBTU, HOBt, DIEA) Deprotection->Coupling Wash Cleavage Cleavage from Resin (TFA/TIS/H2O) Coupling->Cleavage Wash Purification RP-HPLC Purification Cleavage->Purification Final_Product Pure this compound Purification->Final_Product

Caption: Workflow for the solid-phase synthesis of this compound.

liquid_phase_synthesis Start Boc-Asp(OBzl)-OH + H-Val-OMe Coupling Coupling in Solution (EDC, HOBt, NMM) Start->Coupling Workup1 Aqueous Work-up & Purification Coupling->Workup1 Saponification Saponification (NaOH, MeOH/H2O) Workup1->Saponification Workup2 Aqueous Work-up Saponification->Workup2 Deprotection Final Deprotection (H2/Pd-C or TFA) Workup2->Deprotection Purification RP-HPLC Purification Deprotection->Purification Final_Product Pure this compound Purification->Final_Product

References

Aspartyl-Valine in Nutritional Science: A Comparative Guide to Dipeptide Metabolism and Bioactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dipeptides, composed of two amino acids, are increasingly recognized for their unique nutritional and bioactive properties, distinct from free amino acids. Their absorption via specialized transporters like PEPT1 can be more efficient than the uptake of single amino acids, making them attractive targets for nutritional and pharmaceutical research. This guide provides a comparative analysis of aspartyl-valine, a dipeptide comprising the acidic amino acid aspartic acid and the branched-chain amino acid valine, against other dipeptides. Due to a lack of direct comparative studies on aspartyl-valine, this guide synthesizes data from studies on dipeptides with similar constituent amino acids to provide a comprehensive overview.

Data Presentation: Comparative Properties of Dipeptide Classes

Dipeptide ClassRepresentative ExamplesGeneral Absorption CharacteristicsKnown Bioactivities
Neutral-Neutral Glycyl-glycine, Glycyl-sarcosineGenerally well-absorbed via PEPT1 transporter. Often used as a model substrate in transport studies.Primarily serve as a source of amino acids.
Acidic-Neutral Aspartyl-valine (inferred) , Glutamyl-taurineUptake of amino acids from these peptides is often greater than from their free forms.[1] The presence of an acidic residue can influence transporter affinity.Dipeptides containing acidic amino acids have shown potential in inhibiting degranulation in mast cells, suggesting anti-allergenic properties.[2]
Basic-Neutral Lysyl-valine, Arginyl-leucineEfficiently absorbed, with the uptake of the constituent amino acids being greater from the peptide form.[1]Can influence the transport of other amino acids.[3]
BCAA-containing Leucyl-leucine, Aspartyl-valine (inferred) Branched-chain amino acids are crucial for muscle protein synthesis. Dipeptides containing BCAAs are of interest for sports nutrition and clinical applications.Can activate mTOR signaling, a key pathway in protein synthesis.[4]

Note: The Human Metabolome Database lists Aspartyl-Valine as an "expected" metabolite, meaning it has not yet been definitively identified in human tissues or biofluids.

Signaling Pathways

Dipeptide and Amino Acid Transport and Signaling

Dipeptides are primarily absorbed in the small intestine via the peptide transporter 1 (PEPT1), a high-capacity, low-affinity transporter. This process is generally more efficient than the transport of free amino acids, which rely on a variety of more specific amino acid transporters. Once inside the enterocyte, most dipeptides are hydrolyzed into their constituent amino acids by cytosolic peptidases before entering the bloodstream.

Amino acids, such as the valine component of aspartyl-valine, can act as signaling molecules. Branched-chain amino acids, in particular, are known activators of the mechanistic target of rapamycin (B549165) (mTOR) pathway, a central regulator of cell growth and protein synthesis.

Dipeptide_Transport_and_Signaling cluster_enterocyte Lumen Intestinal Lumen (Dipeptides, Amino Acids) PEPT1 PEPT1 Transporter Lumen->PEPT1 Dipeptides AAT Amino Acid Transporters Lumen->AAT Amino Acids Enterocyte Enterocyte Bloodstream Bloodstream (Amino Acids) Hydrolysis Cytosolic Peptidases PEPT1->Hydrolysis Dipeptides mTOR mTOR Pathway Activation Hydrolysis->mTOR Valine AAT_out Amino Acid Transporters Hydrolysis->AAT_out Amino Acids AAT_out->Bloodstream Caco2_Workflow Start Start Culture Culture Caco-2 cells on Transwell inserts (21-25 days) Start->Culture TEER Measure TEER to confirm monolayer integrity Culture->TEER Equilibrate Equilibrate cells with transport buffer TEER->Equilibrate AddPeptide Add test dipeptide to apical side Equilibrate->AddPeptide Sample Collect samples from basolateral side at time points AddPeptide->Sample Analyze Analyze samples (LC-MS/MS) Sample->Analyze Calculate Calculate Papp value Analyze->Calculate End End Calculate->End

References

A Structural Showdown: Asp-Val and Its Analogs in Focus

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the nuanced structural variations of dipeptides is paramount for predicting their biological activity and designing novel therapeutics. This guide provides a comprehensive structural comparison of the dipeptide Asp-Val (Aspartyl-Valine) and its key analogs, supported by experimental data and detailed methodologies.

This compound, a simple dipeptide composed of aspartic acid and valine, serves as a fundamental building block in numerous proteins and peptides.[1] Its isomeric counterpart, Val-Asp (Valyl-Aspartic acid), and other analogs with modifications to the peptide backbone or amino acid side chains, exhibit distinct structural and functional properties.[2] These differences, though subtle, can have profound implications for their interaction with biological targets.

Comparative Analysis of Physicochemical Properties

A fundamental comparison of this compound and its common analogs begins with their basic physicochemical properties. These characteristics, including molecular weight, formula, and isoelectric point, provide a foundational understanding of their behavior in biological systems.

PropertyThis compoundVal-AspThis compound-AlaCys-Val-Asp
Molecular Formula C9H16N2O5C9H16N2O5C12H21N3O6C12H21N3O6S
Molecular Weight ( g/mol ) 232.23232.23303.31335.37
IUPAC Name (2S)-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]-3-methylbutanoic acid[1](2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]butanedioic acid[2](3S)-3-[[(2S)-2-amino-3-methylbutanoyl]amino]-4-[[(1S)-1-carboxyethyl]amino]-4-oxobutanoic acid[3](2S)-2-[[(2S)-2-[[(2R)-2-amino-3-sulanylpropanoyl]amino]-3-methylbutanoyl]amino]butanedioic acid

Structural Conformation: Insights from Experimental Data

X-ray diffraction studies on aspartame (B1666099) analogs, such as L-Asp-D-Ala-OTMCP, reveal that the aspartyl moiety often assumes a conformation where the side-chain carboxylate and the amino group form a zwitterionic ring. This interaction significantly influences the overall shape of the molecule. For L-Asp-D-Ala-OTMCP, the dihedral angles defining the aspartyl conformation were found to be ψ = 157.7° and χ1 = -61.5°. It is plausible that this compound adopts a similar conformation in its aspartic acid residue.

Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool for elucidating the solution-state conformation of peptides. While a complete, assigned NMR spectrum for this compound is not published, the chemical shifts of its constituent amino acids, L-aspartic acid and L-valine, are well-documented and serve as a basis for predicting the dipeptide's spectral characteristics.

Amino AcidProtonChemical Shift (ppm) in D2O
L-Aspartic Acid 3.889
2.786, 2.703
L-Valine 3.599
2.266
1.034, 0.981

Note: Chemical shifts can vary depending on the solvent and pH.

The sequence of amino acids in a dipeptide influences the chemical shifts of the α-protons. This difference would be a key distinguishing feature in the NMR spectra of this compound versus Val-Asp.

Biological Context: From Metabolism to Taste Perception

This compound is recognized as a metabolite in various biological systems. It is a product of protein degradation and can be further broken down into its constituent amino acids. The aspartate metabolic pathway is a crucial route for the synthesis of several essential amino acids, including lysine, threonine, methionine, and isoleucine.

dot

Aspartate_Metabolic_Pathway Aspartate Aspartate Asparagine Asparagine Aspartate->Asparagine Aspartate_Semialdehyde Aspartate-β-semialdehyde Aspartate->Aspartate_Semialdehyde Aspartate Kinase Homoserine Homoserine Aspartate_Semialdehyde->Homoserine Aspartate-semialdehyde dehydrogenase Lysine Lysine Aspartate_Semialdehyde->Lysine DHDPS Methionine Methionine Homoserine->Methionine Threonine Threonine Homoserine->Threonine Homoserine Kinase Isoleucine Isoleucine Threonine->Isoleucine

Caption: Aspartate Metabolic Pathway.

Interestingly, dipeptides, including those containing aspartic acid and valine, play a role in taste perception. The umami and bitter tastes of peptides are mediated by specific G-protein coupled receptors (GPCRs), such as T1R1/T1R3 for umami and the T2R family for bitterness. The structural conformation of the dipeptide is a key determinant of which receptor it will activate and, consequently, the taste it will elicit. The hydrophobicity of the C-terminal amino acid is a significant factor in the bitterness of dipeptides.

dot

Taste_Signaling_Pathway Dipeptide Dipeptide (e.g., this compound) GPCR Taste Receptor (GPCR) (e.g., T1R1/T1R3 or T2Rs) Dipeptide->GPCR Binding G_Protein G-protein (Gustducin) GPCR->G_Protein Activation Effector Effector Enzyme (e.g., PLCβ2) G_Protein->Effector Activation Second_Messenger Second Messenger (e.g., IP3, DAG) Effector->Second_Messenger Production Ion_Channel Ion Channel (TRPM5) Second_Messenger->Ion_Channel Activation Signal Signal to Brain Ion_Channel->Signal Depolarization

Caption: Generalized Taste Signaling Pathway.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy for Dipeptide Analysis

Objective: To determine the solution-state structure and assign proton resonances of a dipeptide.

Methodology:

  • Sample Preparation: Dissolve approximately 5 mg of the dipeptide in 0.7 mL of deuterium (B1214612) oxide (D2O). The concentration should ideally be above 1 mM for good signal-to-noise.

  • 1D ¹H NMR Acquisition: Acquire a one-dimensional proton NMR spectrum. This provides initial information on the chemical shifts and multiplicities of the protons.

  • 2D COSY Acquisition: Perform a Correlation Spectroscopy (COSY) experiment. This reveals through-bond scalar couplings between protons, which is crucial for identifying protons within the same amino acid residue.

  • 2D TOCSY Acquisition: A Total Correlation Spectroscopy (TOCSY) experiment can be used to identify all protons within a spin system (i.e., belonging to the same amino acid residue).

  • 2D NOESY Acquisition: A Nuclear Overhauser Effect Spectroscopy (NOESY) experiment identifies through-space interactions between protons that are close to each other, which is essential for determining the three-dimensional structure and the sequence of amino acids.

  • Data Analysis: Process the spectra to assign all proton signals to their respective atoms in the dipeptide.

dot

NMR_Workflow Sample Dipeptide Sample (in D2O) NMR NMR Spectrometer Sample->NMR OneD 1D ¹H Spectrum NMR->OneD TwoD 2D Spectra (COSY, TOCSY, NOESY) NMR->TwoD Analysis Spectral Analysis & Assignment OneD->Analysis TwoD->Analysis Structure Solution Structure Analysis->Structure

Caption: NMR Experimental Workflow.

X-ray Crystallography for Dipeptide Structure Determination

Objective: To obtain a high-resolution, solid-state three-dimensional structure of the dipeptide.

Methodology:

  • Peptide Purity: Ensure the peptide is of high purity (>98%) to facilitate crystallization.

  • Solubility Screening: Determine the solubility of the peptide in various solvents and pH conditions to identify suitable starting points for crystallization trials.

  • Crystallization Screening: Use techniques such as vapor diffusion (hanging or sitting drop) or evaporation to screen a wide range of conditions (precipitants, temperature, peptide concentration). Commercial screening kits can be a good starting point.

  • Crystal Optimization: Once initial crystals are obtained, optimize the conditions by fine-tuning the concentrations of the precipitant, peptide, and any additives to grow larger, well-ordered crystals suitable for diffraction.

  • Data Collection: Mount a single crystal and collect X-ray diffraction data using a diffractometer.

  • Structure Solution and Refinement: Process the diffraction data to solve the crystal structure and refine the atomic model to obtain precise bond lengths, angles, and dihedral angles.

dot

Crystallography_Workflow Peptide High Purity Peptide Screening Crystallization Screening (Vapor Diffusion, etc.) Peptide->Screening Optimization Crystal Growth Optimization Screening->Optimization Crystal Single Crystal Optimization->Crystal Diffraction X-ray Diffraction Data Collection Crystal->Diffraction Structure 3D Crystal Structure Diffraction->Structure

Caption: X-ray Crystallography Workflow.

References

A Comparative Guide to Asp-Val Quantification Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of dipeptides such as Aspartyl-valine (Asp-Val) is critical in various fields, including drug development, metabolomics, and food science. This guide provides a comparative overview of common analytical techniques for the quantification of this compound, with a focus on their underlying principles, performance metrics, and experimental protocols.

Overview of Quantification Techniques

The primary methods for this compound quantification involve chromatographic separation coupled with sensitive detection techniques. The most prevalent methods are High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE), often coupled with Mass Spectrometry (MS) or fluorescence detection after derivatization.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) stands out as a highly specific, sensitive, and accurate method for dipeptide quantification.[1][2][3] It allows for the direct detection of underivatized dipeptides, minimizing sample preparation.[4] The use of stable isotope-labeled internal standards can further enhance accuracy by correcting for matrix effects.[3]

HPLC with Fluorescence Detection is another robust technique that relies on pre-column or post-column derivatization to render the non-fluorescent this compound detectable. Common derivatizing agents include o-phthalaldehyde (B127526) (OPA) and 9-fluorenylmethyl chloroformate (FMOC). This method offers high sensitivity but requires an additional reaction step.

Capillary Electrophoresis (CE) provides an alternative separation mechanism based on the electrophoretic mobility of the analytes. When coupled with MS, CE-MS/MS can be a powerful tool for profiling and quantifying dipeptides, including structural isomers.

Comparative Analysis of Quantification Methods

The choice of quantification method depends on the specific requirements of the study, such as the required sensitivity, sample matrix complexity, and available instrumentation. The following table summarizes the key performance characteristics of the discussed methods.

Method Principle Derivatization Reported Linearity (Amino Acids/Peptides) Reported Limit of Quantification (LOQ) (Amino Acids/Peptides) Key Advantages Key Disadvantages
LC-MS/MS Chromatographic separation followed by mass-based detection and fragmentation.Often not required.>4 orders of magnitude.5 - 50 fmol on column.High specificity and sensitivity, suitable for complex matrices.Higher instrument cost, potential for matrix effects.
HPLC-Fluorescence Chromatographic separation of fluorescently labeled analytes.Required (e.g., OPA, FMOC, AQC).Typically 2-3 orders of magnitude.10 - 100 pmol range.High sensitivity, widely available instrumentation.Requires derivatization step which can introduce variability.
Capillary Electrophoresis (CE)-MS Separation based on electrophoretic mobility coupled to mass detection.Not required.Not explicitly stated for this compound.Not explicitly stated for this compound.High separation efficiency, low sample and solvent consumption.Can be less robust than HPLC for some applications.

Experimental Protocols

Detailed experimental protocols are crucial for reproducing and validating quantification methods. Below are representative protocols for the main techniques discussed.

LC-MS/MS Quantification of Underivatized this compound

This protocol is adapted from methods for quantifying underivatized amino acids and dipeptides.

a. Sample Preparation:

  • Plasma or cell media samples are deproteinized by adding a 1:3 ratio of sample to ice-cold methanol (B129727) containing a stable isotope-labeled internal standard (e.g., ¹³C,¹⁵N-Asp-Val).

  • The mixture is vortexed and centrifuged at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

  • The supernatant is collected and can be directly injected or dried under nitrogen and reconstituted in the initial mobile phase.

b. LC-MS/MS Conditions:

  • LC System: Agilent 1290 UPLC system or equivalent.

  • Column: A C18 column suitable for polar analytes (e.g., Intrada Amino Acid column or a column with an ion-pairing agent).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A suitable gradient from low to high organic phase to elute this compound.

  • Flow Rate: 0.4 - 0.6 mL/min.

  • MS System: SCIEX 4500 tandem mass spectrometer or equivalent.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Detection Mode: Multiple Reaction Monitoring (MRM). Specific precursor-to-product ion transitions for this compound and its internal standard would need to be optimized.

HPLC-Fluorescence Quantification with OPA/FMOC Derivatization

This protocol is based on established methods for amino acid and peptide derivatization.

a. Derivatization:

  • An aliquot of the sample or standard is mixed with a borate (B1201080) buffer to achieve an alkaline pH (pH ~9.5).

  • o-Phthalaldehyde (OPA) reagent is added and allowed to react with the primary amine of this compound for a defined period (e.g., 1-2 minutes).

  • Subsequently, 9-fluorenylmethyl chloroformate (FMOC) reagent is added to react with any secondary amines (not present in this compound, but important for broader amino acid profiles).

  • The reaction is quenched by adding an acidic solution.

b. HPLC Conditions:

  • HPLC System: Standard HPLC with a fluorescence detector.

  • Column: C18 reversed-phase column.

  • Mobile Phase A: Sodium acetate (B1210297) buffer.

  • Mobile Phase B: Acetonitrile/Methanol mixture.

  • Gradient: A gradient from low to high mobile phase B is used to separate the derivatized analytes.

  • Detection: Fluorescence detector with excitation and emission wavelengths optimized for the specific derivatizing agent (e.g., Ex: 340 nm, Em: 450 nm for OPA).

Visualization of Method Cross-Validation Workflow

The following diagram illustrates a generalized workflow for the cross-validation of different this compound quantification methods.

Asp_Val_Quantification_Cross_Validation cluster_Preparation Sample Preparation cluster_Methods Quantification Methods cluster_Validation Method Validation & Comparison Sample Biological Sample (e.g., Plasma) SpikedSample Sample Spiked with this compound Standards Sample->SpikedSample LCMS LC-MS/MS SpikedSample->LCMS HPLC_FLD HPLC-Fluorescence (with Derivatization) SpikedSample->HPLC_FLD CE_MS Capillary Electrophoresis-MS SpikedSample->CE_MS Linearity Linearity & Range LCMS->Linearity Accuracy Accuracy & Precision LCMS->Accuracy Sensitivity LOD & LOQ LCMS->Sensitivity HPLC_FLD->Linearity HPLC_FLD->Accuracy HPLC_FLD->Sensitivity CE_MS->Linearity CE_MS->Accuracy CE_MS->Sensitivity Comparison Comparative Analysis Linearity->Comparison Accuracy->Comparison Sensitivity->Comparison

Caption: Workflow for cross-validation of this compound quantification methods.

References

Functional Differences Between L-Asp-Val and D-Asp-Val: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced functional differences imparted by stereochemistry is paramount. This guide provides a detailed comparison of dipeptides composed of aspartic acid and valine, specifically focusing on the functional disparities arising from the chirality of the constituent amino acids. This analysis is supported by established principles in taste science and enzymology, supplemented with illustrative experimental protocols and data representations.

This comparison will explore the functional differences between L-Aspartyl-L-Valine (L-Asp-L-Val) and its diastereomers containing D-aspartic acid or D-valine. The primary focus will be on two key functional aspects: taste perception and enzymatic stability, which are significantly influenced by the stereochemical configuration of the dipeptide.

Taste Perception: A Tale of Sweet and Bitter

The taste of small peptides is profoundly dictated by the stereochemistry of their amino acid residues. L-aspartyl-containing dipeptides are a classic example of this structure-taste relationship.

L-Asp-Val: Dipeptides composed entirely of L-amino acids, such as L-Asp-L-Val, are generally perceived as bitter or, in some cases, tasteless. The spatial arrangement of the amino and carboxyl groups of the L-aspartic acid moiety, along with the hydrophobic side chain of the L-valine, does not typically activate the human sweet taste receptor. Instead, such conformations are more likely to interact with the T2R family of bitter taste receptors.

D-Asp-Val: In contrast, the incorporation of a D-amino acid at the C-terminal position of an L-aspartyl dipeptide is a well-established motif for eliciting a sweet taste. Therefore, it is highly probable that L-Aspartyl-D-Valine (L-Asp-D-Val) would be sweet. This is because the specific three-dimensional structure formed by the L-aspartyl moiety and a D-amino acid at the C-terminus can effectively bind to and activate the T1R2-T1R3 heterodimeric G-protein coupled receptor, which is responsible for sweet taste perception. The D-aspartyl containing dipeptides, D-Asp-L-Val and D-Asp-D-Val, are less commonly studied in the context of taste, and their taste profiles are not well-documented. However, based on the established models of sweet taste reception, the L-configuration of the N-terminal aspartic acid is considered crucial for the sweet taste of dipeptide sweeteners.

Table 1: Predicted Taste Profiles of Asp-Val Diastereomers
DipeptidePredicted TasteRationale
L-Asp-L-ValBitter or TastelessThe L-L configuration typically interacts with bitter taste receptors (T2Rs) or has no taste.
L-Asp-D-ValSweetThe L-D configuration is a known motif for activation of the sweet taste receptor (T1R2-T1R3).
D-Asp-L-ValLikely Not SweetThe D-configuration at the N-terminus is not characteristic of known dipeptide sweeteners.
D-Asp-D-ValLikely Not SweetThe stereochemical arrangement is unlikely to fit the binding pocket of the sweet taste receptor.
Interaction with the Human Sweet Taste Receptor

The sweet taste of L-aspartyl-D-amino acid dipeptides is mediated by their interaction with the Venus Flytrap (VFT) domain of the T1R2 subunit of the sweet taste receptor. The L-aspartyl portion provides the key binding interactions, while the D-amino acid at the C-terminus positions its side chain in a hydrophobic pocket within the receptor.

SweetTasteReceptorInteraction cluster_receptor T1R2 Subunit (VFT Domain) cluster_ligand L-Asp-D-Val T1R2_pocket Hydrophobic Pocket T1R2_binding_site Binding Site L_Asp L-Aspartyl Moiety L_Asp->T1R2_binding_site Key Interactions (H-bonds, ionic) D_Val D-Valine Moiety D_Val->T1R2_pocket Hydrophobic Interaction

Figure 1: Simplified diagram of L-Asp-D-Val interacting with the T1R2 subunit of the sweet taste receptor.

Enzymatic Stability: The Advantage of D-Amino Acids

A significant functional difference between L-Asp-L-Val and dipeptides containing D-amino acids lies in their susceptibility to enzymatic degradation. Proteases, the enzymes that break down proteins and peptides, are highly stereospecific and primarily recognize substrates composed of L-amino acids.

L-Asp-Val: Being composed of L-amino acids, L-Asp-L-Val is readily recognized and cleaved by various proteases and peptidases present in biological systems, such as the digestive tract. This leads to its rapid hydrolysis into its constituent amino acids, L-aspartic acid and L-valine.

D-Asp-Val: The presence of a D-amino acid in a peptide chain significantly hinders the binding and catalytic activity of most proteases. Therefore, dipeptides such as L-Asp-D-Val, D-Asp-L-Val, and D-Asp-D-Val are expected to be considerably more resistant to enzymatic hydrolysis. This increased stability can lead to a longer half-life in biological systems, which is a desirable property for therapeutic peptides.

Table 2: Predicted Enzymatic Stability of this compound Diastereomers
DipeptidePredicted Enzymatic StabilityRationale
L-Asp-L-ValLowSusceptible to cleavage by proteases that recognize L-amino acid sequences.
L-Asp-D-ValHighThe D-Valine at the C-terminus sterically hinders protease binding and catalysis.
D-Asp-L-ValHighThe D-Aspartic acid at the N-terminus sterically hinders protease binding and catalysis.
D-Asp-D-ValVery HighThe presence of two D-amino acids confers significant resistance to standard proteases.
Differential Enzymatic Hydrolysis Workflow

The following diagram illustrates the expected differential enzymatic hydrolysis of L-Asp-L-Val and an L-Asp-D-Val dipeptide by a typical protease.

EnzymaticHydrolysis cluster_L_peptide L-Asp-L-Val cluster_D_peptide L-Asp-D-Val L_Asp_L_Val L-Asp-L-Val Protease_L Protease L_Asp_L_Val->Protease_L Binds Hydrolysis_L Hydrolysis Protease_L->Hydrolysis_L Catalyzes L_Asp_prod L-Aspartic Acid Hydrolysis_L->L_Asp_prod Yields L_Val_prod L-Valine Hydrolysis_L->L_Val_prod Yields L_Asp_D_Val L-Asp-D-Val Protease_D Protease L_Asp_D_Val->Protease_D Poor Binding No_Hydrolysis No Significant Hydrolysis Protease_D->No_Hydrolysis No Catalysis

Figure 2: Expected differential enzymatic hydrolysis of L-Asp-L-Val versus L-Asp-D-Val.

Experimental Protocols

To empirically validate the predicted functional differences, the following experimental protocols can be employed.

Sensory Evaluation of Taste

Objective: To determine and compare the taste profiles (sweetness, bitterness) of L-Asp-L-Val and L-Asp-D-Val.

Methodology:

  • Panelist Selection and Training: A panel of trained sensory assessors (n=10-15) should be selected based on their ability to discriminate between the five basic tastes. Training should involve familiarization with intensity rating scales using standard taste solutions (e.g., sucrose (B13894) for sweetness, caffeine (B1668208) for bitterness).

  • Sample Preparation: Prepare aqueous solutions of L-Asp-L-Val and L-Asp-D-Val at various concentrations (e.g., 0.1, 0.5, 1.0, 5.0 mM). A control solution (water) should also be included. All samples should be presented at a constant temperature (e.g., 22°C) in coded, randomized order.

  • Evaluation Procedure: A two-alternative forced-choice (2-AFC) method can be used to determine taste thresholds. For supra-threshold intensity ratings, a labeled magnitude scale (LMS) or a category scale can be employed. Panelists will rinse their mouths with purified water between samples.

  • Data Analysis: The taste detection thresholds can be calculated using statistical methods (e.g., ISO 5492:2008). Intensity ratings should be analyzed using analysis of variance (ANOVA) to determine significant differences between the dipeptides.

In Vitro Taste Receptor Activation Assay

Objective: To assess the ability of L-Asp-L-Val and L-Asp-D-Val to activate the human sweet taste receptor (T1R2-T1R3) and bitter taste receptors (e.g., T2R1, T2R4).

Methodology:

  • Cell Culture and Transfection: Human Embryonic Kidney 293 (HEK293) cells are cultured and transiently transfected with plasmids encoding the human T1R2 and T1R3 subunits for the sweet taste assay, or individual T2R subunits for the bitter taste assay. A promiscuous G-protein subunit (e.g., Gα16-gust44) is often co-transfected to couple receptor activation to an intracellular calcium response.

  • Calcium Imaging: Transfected cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM). The baseline fluorescence is recorded.

  • Compound Application: Solutions of L-Asp-L-Val and L-Asp-D-Val at various concentrations are applied to the cells. Known agonists (e.g., sucrose for T1R2-T1R3, quinine (B1679958) for T2Rs) are used as positive controls.

  • Data Acquisition and Analysis: Changes in intracellular calcium concentration are measured by monitoring fluorescence intensity using a fluorescence plate reader or a microscope. Dose-response curves are generated, and EC50 values are calculated to quantify the potency of each dipeptide in activating the respective receptors.

In Vitro Enzymatic Hydrolysis Assay

Objective: To compare the rate of hydrolysis of L-Asp-L-Val and L-Asp-D-Val by a representative protease (e.g., trypsin or chymotrypsin).

Methodology:

  • Reaction Setup: Prepare reaction mixtures containing a fixed concentration of the dipeptide substrate (L-Asp-L-Val or L-Asp-D-Val) in a suitable buffer (e.g., Tris-HCl, pH 8.0).

  • Enzyme Addition: Initiate the reaction by adding a known concentration of the protease (e.g., trypsin).

  • Time-Course Sampling: At specific time intervals (e.g., 0, 5, 15, 30, 60 minutes), aliquots of the reaction mixture are taken and the enzymatic reaction is stopped (e.g., by adding a strong acid like trifluoroacetic acid or by heat inactivation).

  • Analysis of Hydrolysis Products: The amount of remaining dipeptide substrate and the amount of product (aspartic acid and valine) in each sample are quantified using High-Performance Liquid Chromatography (HPLC) with a suitable column (e.g., a reverse-phase C18 column) and detection method (e.g., UV absorbance at 214 nm or mass spectrometry).

  • Data Analysis: The rate of hydrolysis is determined by plotting the decrease in substrate concentration or the increase in product concentration over time. Kinetic parameters such as the initial velocity (V0) can be calculated. For a more detailed analysis, Michaelis-Menten kinetics can be performed by varying the substrate concentration to determine Km and Vmax values.

Conclusion

The stereochemical differences between L-Asp-Val and D-Asp-Val dipeptides lead to significant and predictable functional disparities. L-Asp-L-Val is expected to be bitter or tasteless and readily hydrolyzed by proteases. Conversely, L-Asp-D-Val is predicted to be sweet and exhibit enhanced stability against enzymatic degradation. These differences have profound implications for their potential applications, with the L-D diastereomer showing promise as a stable, low-calorie sweetener and a useful moiety in the design of peptide-based therapeutics requiring longer biological half-lives. The provided experimental protocols offer a framework for the empirical validation and quantification of these critical functional attributes.

Safety Operating Guide

Navigating the Disposal of Aspartyl-Valine (Asp-Val): A Procedural Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for the Proper Disposal of Asp-Val

For researchers, scientists, and drug development professionals, the responsible management and disposal of chemical reagents are paramount to ensuring a safe laboratory environment and regulatory compliance. This guide provides a comprehensive framework for the proper disposal of Aspartyl-Valine (this compound), a dipeptide, by synthesizing general best practices for peptide-based compounds with its known chemical properties.

Immediate Safety and Handling Precautions

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat, when handling this compound in either solid or solution form.

  • Spill Management: In case of a spill, contain the area immediately. For solid spills, carefully sweep the material to avoid generating dust. For liquid spills, use an inert absorbent material. The contaminated area should be decontaminated, and the site thoroughly washed after cleanup.

Core Disposal Principles

The fundamental principle for the disposal of any laboratory chemical is adherence to local, state, and federal regulations.[1] Most research peptides are categorized and disposed of as chemical waste.[1][2] It is crucial to consult your institution's Environmental Health & Safety (EHS) office for specific protocols.[1][2]

Data Presentation: Physicochemical Properties of this compound

Understanding the properties of this compound is a critical first step in determining the appropriate disposal method. The following table summarizes key quantitative data for L-Aspartyl-L-valine.

PropertyValueSource
Molecular Formula C₉H₁₆N₂O₅PubChem
Molecular Weight 232.23 g/mol PubChem
Form Dipeptide from L-alpha-aspartyl and L-valine residuesPubChem
Role MetabolitePubChem
Experimental Protocols: Inactivation of Peptide Waste

For liquid waste containing this compound, chemical inactivation before disposal is a recommended safety measure to denature the peptide. This can be achieved through hydrolysis, which breaks the peptide bonds.

Method 1: Acid Hydrolysis

  • In a designated chemical fume hood, cautiously add a strong acid, such as 1 M Hydrochloric Acid (HCl), to the liquid this compound waste.

  • Ensure the final concentration of the acid is sufficient to facilitate hydrolysis.

  • Securely seal the container, label it clearly, and allow the mixture to stand for a minimum of 24 hours to ensure complete degradation of the peptide.

  • Following the inactivation period, neutralize the acidic solution by slowly adding a base (e.g., sodium bicarbonate) until the pH is between 6.0 and 8.0.

  • Dispose of the neutralized solution as chemical waste according to your institution's guidelines.

Method 2: Base Hydrolysis

  • In a chemical fume hood, add a strong base, such as 1 M Sodium Hydroxide (NaOH), to the this compound solution.

  • Allow the mixture to react for at least 24 hours in a sealed and appropriately labeled container.

  • Neutralize the basic solution by slowly adding a weak acid until the pH is within a neutral range (6.0-8.0).

  • Manage the final solution as chemical waste in accordance with institutional protocols.

Method 3: Bleach Decontamination (Alternative for Solid and Liquid Waste)

Sodium hypochlorite (B82951) (bleach) is an effective oxidizing agent for degrading peptides.

  • For Liquid Waste: In a fume hood, add a 10% bleach solution to the liquid peptide waste, aiming for a final bleach-to-waste ratio of at least 1:10. Let the mixture stand for a minimum of 30 minutes. The resulting solution should be disposed of as chemical waste.

  • For Solid Waste (e.g., contaminated labware): Immerse the contaminated solid waste in a 10% bleach solution for at least 30 minutes. After decontamination, decant the bleach solution and manage it as liquid chemical waste. The decontaminated solid waste should then be disposed of in the appropriate laboratory waste stream as per your institution's guidelines.

Step-by-Step Disposal Procedures for this compound

1. Waste Segregation:

  • Solid Waste: Collect all solid waste contaminated with this compound, such as pipette tips, gloves, and empty vials, in a clearly labeled, leak-proof hazardous waste container.

  • Liquid Waste: Collect all liquid waste containing this compound in a designated, sealed, and clearly labeled chemical waste container. Do not mix with incompatible chemicals.

2. Labeling:

Properly label all waste containers with the following information:

  • "Hazardous Waste" or "Chemical Waste"

  • Contents: "this compound" and any solvents or reagents present

  • Hazard class (if known)

  • Accumulation start date

3. Storage:

Store the sealed waste containers in a designated hazardous waste accumulation area. This area should be secure and away from general laboratory traffic.

4. Final Disposal:

Arrange for the collection and disposal of the hazardous waste through your institution's certified hazardous waste management service.

Mandatory Visualizations

This compound Disposal Decision Pathway

This compound Disposal Decision Pathway start Start: this compound Waste Generated waste_type Determine Waste Form start->waste_type solid_waste Solid Waste (e.g., contaminated labware, gloves) waste_type->solid_waste Solid liquid_waste Liquid Waste (e.g., solutions, rinsates) waste_type->liquid_waste Liquid segregate_solid Segregate in Labeled Solid Chemical Waste Container solid_waste->segregate_solid segregate_liquid Segregate in Labeled Liquid Chemical Waste Container liquid_waste->segregate_liquid store Store in Designated Hazardous Waste Area segregate_solid->store inactivation_decision Inactivation Required by Institutional Protocol? segregate_liquid->inactivation_decision inactivate Perform Inactivation (e.g., Hydrolysis, Bleach) inactivation_decision->inactivate Yes inactivation_decision->store No inactivate->store disposal Dispose via Institutional EHS / Certified Vendor store->disposal

Caption: Logical workflow for the proper disposal of this compound waste.

References

Essential Safety and Logistical Information for Handling Asp-Val

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe and efficient handling of chemical compounds is paramount. This guide provides immediate, essential safety protocols, operational plans, and disposal procedures for the dipeptide Asp-Val (L-aspartyl-L-valine). By adhering to these guidelines, laboratories can foster a secure research environment and ensure the integrity of their work.

This compound is a dipeptide composed of L-aspartic acid and L-valine. While not classified as a hazardous substance, proper handling is crucial to minimize any potential risks, such as mild irritation to the eyes, skin, and respiratory tract, particularly when in powdered form.

Personal Protective Equipment (PPE)

A comprehensive approach to personal protection is essential to prevent exposure and contamination when handling this compound. The following table summarizes the recommended PPE for various laboratory scenarios.

Scenario Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Handling Powder (e.g., weighing, aliquoting) Safety glasses with side shields or goggles.Nitrile gloves.Laboratory coat.Recommended to prevent inhalation of dust. An N95 dust mask or equivalent is suitable.
Handling Solutions (e.g., preparing, transferring) Safety glasses with side shields or goggles.Nitrile gloves.Laboratory coat.Not generally required if handled in a well-ventilated area or a fume hood.
Cleaning Spills Safety glasses with side shields or goggles.Nitrile gloves (consider double-gloving).Laboratory coat.Required for large spills of powdered this compound.

Spill Response Plan

Immediate and appropriate action is critical in the event of a spill to ensure personnel safety and prevent environmental contamination.

Equipment Purpose
Absorbent Material For containing and absorbing liquid spills (e.g., sand, vermiculite, or commercial absorbent pads).
Broom and Dustpan or Scoop For collecting powdered spills.
Waste Container A designated, labeled container for hazardous waste to collect all contaminated materials.
Cleaning Solution A suitable detergent and water solution for decontaminating the spill area.

Disposal Plan

Proper disposal of this compound and any contaminated materials is necessary to comply with regulations and protect the environment.

Waste Type Disposal Procedure
Unused this compound (Powder or Solution) Dispose of as chemical waste in accordance with local, state, and federal regulations. Place in a clearly labeled hazardous waste container.
Contaminated Materials (e.g., gloves, pipette tips, paper towels) Collect in a designated, clearly labeled hazardous waste container.
Empty Containers Rinse thoroughly with a suitable solvent (e.g., water). The rinsate should be collected as chemical waste. Deface the label on the empty container before disposing of it in the regular trash.

Experimental Protocols and Workflows

The following diagrams illustrate the standard operating procedures for handling this compound, from initial preparation to final disposal, and the decision-making process for managing a spill.

This compound Handling Workflow This compound Handling Workflow prep Preparation - Don appropriate PPE - Work in a designated area weigh Weighing Powder - Use a balance in a ventilated enclosure - Handle carefully to avoid dust prep->weigh dissolve Dissolving - Add solvent to the powder - Mix gently to dissolve weigh->dissolve use Experimental Use - Follow specific experimental protocol dissolve->use dispose_liquid Dispose of Liquid Waste - Collect in a labeled waste container use->dispose_liquid dispose_solid Dispose of Solid Waste - Collect contaminated materials in a labeled waste container use->dispose_solid cleanup Final Cleanup - Decontaminate work surfaces - Remove PPE and wash hands dispose_liquid->cleanup dispose_solid->cleanup

Caption: A workflow for the safe handling of this compound.

Asp_Val_Spill_Response This compound Spill Response Decision Tree spill Spill Occurs assess Assess the Spill - Is it a powder or liquid? - What is the size of the spill? spill->assess powder Powder Spill assess->powder Powder liquid Liquid Spill assess->liquid Liquid small_powder Small Powder Spill - Gently sweep up - Place in waste container powder->small_powder Small large_powder Large Powder Spill - Evacuate immediate area - Wear respiratory protection - Cover with damp absorbent material - Collect and place in waste container powder->large_powder Large small_liquid Small Liquid Spill - Cover with absorbent material - Collect and place in waste container liquid->small_liquid Small large_liquid Large Liquid Spill - Contain the spill with absorbent dikes - Absorb the liquid - Collect and place in waste container liquid->large_liquid Large decontaminate Decontaminate the Area - Clean with detergent and water small_powder->decontaminate large_powder->decontaminate small_liquid->decontaminate large_liquid->decontaminate dispose Dispose of all contaminated materials as hazardous waste decontaminate->dispose report Report the Incident - Inform the lab supervisor dispose->report

Caption: A decision tree for responding to an this compound spill.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Asp-Val
Reactant of Route 2
Reactant of Route 2
Asp-Val

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.